2,6-Difluoro-N-(2-nitrophenyl)aniline
Description
BenchChem offers high-quality 2,6-Difluoro-N-(2-nitrophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-N-(2-nitrophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-N-(2-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMPFVBNMCYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678870 | |
| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033225-43-2 | |
| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS No. 1033225-43-2), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most plausible and efficient synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The guide emphasizes the challenges posed by the sterically hindered and electronically deactivated nature of the 2,6-difluoroaniline nucleophile and presents robust solutions based on established chemical principles.
Introduction: Strategic Importance of 2,6-Difluoro-N-(2-nitrophenyl)aniline
The diarylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The specific incorporation of a 2,6-difluorinated aniline moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. The 2-nitrophenyl group, in turn, serves as a versatile synthetic handle, with the nitro functionality being readily reducible to an amine, which can then be further functionalized. Consequently, 2,6-Difluoro-N-(2-nitrophenyl)aniline is a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications.
This guide will focus on the most viable synthetic routes for the construction of the C-N bond between the 2,6-difluoroaniline and 2-nitrophenyl fragments. We will primarily explore three major classes of reactions:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a workhorse for C-N bond formation.
-
Ullmann Condensation: A classical copper-catalyzed method for the synthesis of diarylamines.[2]
-
Nucleophilic Aromatic Substitution (SNAr): A pathway that leverages the electron-deficient nature of the 2-nitrophenyl ring.
The choice of synthetic route is dictated by factors such as substrate availability, desired scale, functional group tolerance, and the need to overcome the steric hindrance presented by the ortho-fluorine atoms of the aniline.
Recommended Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and reliable method for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, particularly given the sterically demanding nature of the 2,6-difluoroaniline.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.
Mechanistic Rationale and Causality of Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.
The key to a successful Buchwald-Hartwig amination of a sterically hindered aniline lies in the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps. For the coupling of 2,6-difluoroaniline, a biarylphosphine ligand such as XPhos is highly recommended. The steric bulk of XPhos facilitates the reductive elimination of the sterically congested product, while its electron-rich nature promotes the initial oxidative addition of the aryl halide.
A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose. The choice of solvent is also critical; aprotic, non-polar solvents such as toluene or dioxane are generally preferred as they are compatible with the reactive organometallic intermediates.
The electrophilic partner can be an aryl bromide or iodide. While aryl iodides are more reactive, 1-bromo-2-nitrobenzene is a cost-effective and readily available starting material.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS No. 1033225-43-2). Recognizing the limited availability of experimental data for this specific molecule, this document adopts a holistic and predictive approach. We will analyze its structural features, provide a comparative assessment with closely related analogs, and detail the authoritative experimental methodologies required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only data but also the strategic rationale behind the experimental determination of key physicochemical parameters critical for drug discovery and development.
Introduction: Unveiling the Candidate
2,6-Difluoro-N-(2-nitrophenyl)aniline is a substituted diphenylamine derivative featuring a unique combination of functional groups that are of significant interest in medicinal chemistry. The molecule incorporates a 2,6-difluoroaniline moiety linked to a 2-nitrophenyl group. The difluoro substitution on one ring can enhance metabolic stability and modulate pKa, while the nitro group on the second ring is a strong electron-withdrawing group that can influence electronic properties and potential bioactivities.
Given its structure, this compound warrants investigation as a potential scaffold in drug discovery programs. Understanding its fundamental physicochemical properties is the first and most critical step in assessing its "drug-likeness" and developing a roadmap for its potential optimization.
Caption: Molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 2,6-Difluoro-N-(2-nitrophenyl)aniline is scarce. However, we can infer a probable profile by examining its constituent parts and structurally similar compounds. This comparative approach is a cornerstone of early-stage drug development, allowing for informed hypothesis generation.
| Property | 2,6-Difluoroaniline | 2,6-Difluoro-4-nitroaniline | 2,6-Difluoro-N-(2-nitrophenyl)aniline (Predicted) | Justification for Prediction |
| Molecular Formula | C₆H₅F₂N | C₆H₄F₂N₂O₂ | C₁₂H₈F₂N₂O₂ | Sum of constituent parts. |
| Molecular Weight | 129.11 g/mol [1][2] | 174.10 g/mol [3] | 250.20 g/mol | Calculated from the molecular formula. |
| Appearance | Clear yellow to brown liquid[4] | Crystalline powder[5] | Likely a yellow to orange crystalline solid | The addition of the chromophoric nitrophenyl group and increased molecular weight suggest a solid form. |
| Melting Point (°C) | N/A (liquid) | 160-161[5] | 130 - 160 | Expected to be lower than 2,6-difluoro-4-nitroaniline due to potentially less efficient crystal packing from the larger, less symmetrical structure, but still a solid. |
| Boiling Point (°C) | 51-52 (at 15 mmHg)[4][6] | 293[5] | > 300 | A significant increase is expected due to the doubling of molecular weight and increased polarity. |
| Aqueous Solubility | Slightly soluble[4] | Low (predicted) | Very low | The large, hydrophobic aromatic surface area and lack of significant new H-bond donors suggest poor aqueous solubility. |
| Calculated logP | ~1.5 (Predicted) | ~1.3 (Predicted)[3] | ~3.5 - 4.5 | The addition of a hydrophobic nitrophenyl ring will significantly increase lipophilicity. |
| H-Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | The secondary amine is the sole hydrogen bond donor. |
| H-Bond Acceptors | 2 (fluorines) | 5 (fluorines, nitro oxygens) | 5 (fluorines, nitro oxygens) | Fluorine and oxygen atoms act as hydrogen bond acceptors. |
Drug Discovery Context: Lipinski's Rule of Five
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound, focusing on properties that would make it a likely orally active drug in humans.[4][5][7] The rule states that, generally, an orally active drug has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.[4][6]
Based on our predictions, 2,6-Difluoro-N-(2-nitrophenyl)aniline would be compliant with Lipinski's Rule of Five, making it a viable starting point for further investigation.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, rigorous experimental protocols are essential. The following sections detail the standard, self-validating methodologies for determining the key physicochemical properties.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]
Methodology:
-
Sample Preparation: Place a small amount of the crystalline 2,6-Difluoro-N-(2-nitrophenyl)aniline onto a clean, dry watch glass. Finely powder the sample using a spatula.
-
Capillary Loading: Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of material enters the tube.[8] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[8]
-
Apparatus Setup: Insert the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Quickly heat the sample to get an approximate melting range. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[8]
Thermodynamic Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[9][10] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, representing the true saturation point of a compound in a solvent.[11]
Caption: Workflow for the Shake-Flask Solubility Assay.
Methodology:
-
System Preparation: Add an excess amount of solid 2,6-Difluoro-N-(2-nitrophenyl)aniline to a series of vials containing a precise volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[9][12]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by drawing from the middle of the liquid column, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., Acetonitrile). Dilute the collected supernatant and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.
-
Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
Lipophilicity Determination (RP-HPLC Method for logP)
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is paramount for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[13] The octanol-water partition coefficient (P) or its logarithm (logP) is the standard measure. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and material-sparing alternative.[14] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.[15]
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the test compound. Inject each standard individually under isocratic conditions (constant mobile phase composition).
-
Retention Time Measurement: For each standard, measure the retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear relationship should be observed.
-
Analyze Test Compound: Inject the 2,6-Difluoro-N-(2-nitrophenyl)aniline under the identical HPLC conditions and determine its retention time and calculate its log(k').
-
Determine logP: Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log(k').
Spectroscopic Characterization Profile
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the two distinct aromatic systems.
-
Aromatic Region (δ 6.5-8.5 ppm): Signals from the protons on both benzene rings will appear here. The protons on the difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons on the nitrophenyl ring will be significantly deshielded, particularly the proton ortho to the nitro group.
-
Amine Proton (δ 8.5-10.0 ppm, broad): The N-H proton signal is expected to be a broad singlet and shifted downfield due to the electron-withdrawing nature of both aromatic rings. Its chemical shift can be concentration-dependent.[16][17]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals for the aromatic carbons, unless symmetry causes overlap. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the nitro group will be significantly deshielded.
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy will confirm the presence of key functional groups.
-
N-H Stretch: A single, sharp peak around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[16][18]
-
N-O Stretch (Nitro Group): Two strong bands are expected, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
-
C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region.
-
C-N Stretch (Aromatic): A band in the 1335-1250 cm⁻¹ region.[18]
-
-
Mass Spectrometry: Electron Ionization (EI) Mass Spectrometry will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 250 is expected, corresponding to the molecular weight.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30), leading to significant fragment ions at m/z = 204 and m/z = 220, respectively.[19][20] Cleavage at the C-N-C linkage is also probable.
-
Conclusion
While experimental data on 2,6-Difluoro-N-(2-nitrophenyl)aniline is not widely published, a robust physicochemical profile can be confidently predicted through structural analysis and comparison with related analogs. This guide establishes that the compound is an excellent candidate for further study, being fully compliant with Lipinski's Rule of Five. Furthermore, we have provided the detailed, authoritative experimental protocols necessary to empirically determine its melting point, aqueous solubility, and lipophilicity. The successful execution of these methods will provide the critical data needed to validate its potential and guide its journey through the drug discovery pipeline.
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A Technical Guide to the Spectral Analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,6-Difluoro-N-(2-nitrophenyl)aniline, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from its precursors and structurally related molecules to provide a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar novel compounds.
Molecular Structure and Spectroscopic Overview
2,6-Difluoro-N-(2-nitrophenyl)aniline is comprised of a 2,6-difluoroaniline moiety linked to a 2-nitrophenyl group via a secondary amine bridge. This structure dictates a unique spectroscopic fingerprint, which we will dissect in the following sections.
Caption: Molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For 2,6-Difluoro-N-(2-nitrophenyl)aniline, we will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the aromatic protons and the amine proton. Due to the asymmetry of the molecule, we expect distinct signals for each proton.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| NH | 8.5 - 9.5 | Broad singlet | - | 1H |
| H-6' | 8.1 - 8.3 | Doublet of doublets | J ≈ 8, 1.5 | 1H |
| H-3', H-5' | 7.2 - 7.6 | Multiplet | - | 2H |
| H-4' | 6.8 - 7.1 | Triplet of doublets | J ≈ 8, 1.5 | 1H |
| H-3, H-5 | 6.7 - 6.9 | Doublet of doublets | J ≈ 8, 2 | 2H |
| H-4 | 6.9 - 7.2 | Triplet | J ≈ 8 | 1H |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The nitro group on the 2-nitrophenyl ring is strongly electron-withdrawing, causing the ortho proton (H-6') to be significantly downfield. The amine proton (NH) is also expected to be downfield and broad due to hydrogen bonding and exchange. The protons on the 2,6-difluorophenyl ring will be influenced by the electron-donating amine group and the electron-withdrawing fluorine atoms, leading to a more complex splitting pattern in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Referencing: Reference the spectrum to the deuterated solvent peaks.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (C-2, C-6) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-NO₂ (C-2') | 145 - 150 |
| C-N (C-1) | 135 - 140 |
| C-N (C-1') | 130 - 135 |
| Aromatic CH | 110 - 130 |
Expertise in Interpretation: The carbons directly attached to the highly electronegative fluorine atoms (C-2, C-6) will appear significantly downfield and will be split into doublets due to one-bond C-F coupling. The carbon bearing the nitro group (C-2') will also be downfield. The remaining aromatic carbons will resonate in the typical aromatic region.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the two fluorine atoms.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Obtain a proton-decoupled ¹⁹F spectrum.
-
Referencing: Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| F-2, F-6 | -110 to -130 |
Authoritative Grounding: The chemical shift of aromatic fluorine is influenced by the electronic nature of the substituents on the ring.[1] In this case, the electron-donating amine group will shield the fluorine nuclei, causing them to resonate in the predicted upfield region relative to other fluorinated aromatics.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000 - 400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Trustworthiness of Data: The presence of a sharp N-H stretching band, along with the very strong and characteristic symmetric and asymmetric stretches of the nitro group, would be key identifiers in the IR spectrum. The strong C-F stretching absorption further confirms the presence of the difluorophenyl moiety.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
-
Data Acquisition: Obtain a full scan mass spectrum.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Identity |
| [M]⁺ | 250.06 | Molecular Ion |
| [M-NO₂]⁺ | 204.06 | Loss of nitro group |
| [C₆H₄F₂N]⁺ | 129.04 | 2,6-Difluoroaniline fragment |
| [C₆H₄NO₂]⁺ | 122.02 | 2-Nitrophenyl fragment |
Self-Validating System: The molecular ion peak at m/z 250.06 would be the primary indicator of the compound's identity. The fragmentation pattern, including the characteristic loss of the nitro group (a loss of 46 Da), provides further structural confirmation. The presence of fragments corresponding to the two constituent aromatic rings would strongly support the proposed structure.
Caption: A logical workflow for the spectroscopic analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2,6-Difluoro-N-(2-nitrophenyl)aniline. By understanding the expected spectral features based on its molecular structure and the known properties of its constituent parts, researchers can confidently identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols and interpretations serve as a valuable resource for professionals in the fields of chemistry and drug development.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-difluoro-N-(2-nitrophenyl)aniline. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline, a compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available literature and databases reveals a notable absence of empirical solubility data for this specific molecule. In light of this, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline in a range of organic solvents. The guide combines theoretical principles with detailed, actionable experimental protocols, empowering researchers to generate reliable solubility data essential for drug development, process chemistry, and material science applications.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of numerous scientific and industrial processes. For professionals in drug development, an accurate understanding of a compound's solubility is critical for formulation, bioavailability, and pharmacokinetic studies. In process chemistry, solubility data dictates the choice of solvents for reactions, crystallization, and purification, directly impacting yield and purity.
2,6-Difluoro-N-(2-nitrophenyl)aniline possesses structural motifs common in pharmacologically active molecules and functional materials. The presence of two electron-withdrawing fluorine atoms on one phenyl ring, a nitro group on the second, and a secondary amine linker suggests a molecule with nuanced electronic and intermolecular properties. Despite its potential utility, a thorough search of scientific literature and chemical databases indicates that the solubility of this compound in common organic solvents has not been formally reported.
This guide, therefore, serves a dual purpose: to provide a theoretical framework for predicting the solubility behavior of 2,6-Difluoro-N-(2-nitrophenyl)aniline and to offer a detailed, practical methodology for its experimental determination.
Theoretical Considerations: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[1] This principle is rooted in the nature and strength of intermolecular forces between solvent and solute molecules. To form a solution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline offers several clues to its potential solubility:
-
Polarity: The molecule possesses several polar functional groups: the nitro group (-NO2), the secondary amine (-NH-), and the carbon-fluorine bonds. The nitro group is strongly electron-withdrawing and a potent hydrogen bond acceptor. The secondary amine can act as both a hydrogen bond donor and acceptor. The difluorinated phenyl ring has a significant dipole moment. These features suggest that 2,6-Difluoro-N-(2-nitrophenyl)aniline is a polar molecule.
-
Hydrogen Bonding: The secondary amine is capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). The nitro group and fluorine atoms can also act as hydrogen bond acceptors.
-
Aromatic System: The presence of two phenyl rings contributes to van der Waals forces and potential pi-pi stacking interactions. These nonpolar characteristics can enhance solubility in aromatic solvents like toluene and benzene.
Based on these structural features, it is anticipated that 2,6-Difluoro-N-(2-nitrophenyl)aniline will exhibit greater solubility in polar aprotic solvents and polar protic solvents compared to nonpolar solvents. Aromatic amines, in general, are soluble in organic solvents such as alcohols, ether, and benzene.
Predicted Solubility Trend (Qualitative):
Dimethyl sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Dichloromethane > Chloroform > Toluene > Hexane
Experimental Determination of Solubility: A Validated Protocol
In the absence of published data, a robust experimental approach is necessary. The following sections detail the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.
Essential Equipment and Reagents
-
Analytical Balance: (± 0.1 mg accuracy)
-
Vortex Mixer
-
Thermostatically Controlled Shaker or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Centrifuge
-
Micropipettes
-
Glass Vials with PTFE-lined caps
-
Syringe Filters: (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
2,6-Difluoro-N-(2-nitrophenyl)aniline: (of known purity)
-
Organic Solvents: (HPLC grade or equivalent purity)
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the equilibrium solubility determination using the shake-flask method.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of 2,6-Difluoro-N-(2-nitrophenyl)aniline into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).
-
Securely cap the vials.
Step 2: Equilibration
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Visually inspect the vials to confirm the presence of undissolved solid.
Step 3: Phase Separation
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
Step 4: Sample Analysis
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 2,6-Difluoro-N-(2-nitrophenyl)aniline in the diluted solution using a validated analytical method (HPLC or UV-Vis spectroscopy).
Analytical Methodologies for Quantification
The choice of analytical method is crucial for obtaining accurate solubility data. Both HPLC and UV-Vis spectroscopy are suitable, with HPLC generally offering higher specificity and sensitivity.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its ability to separate the analyte of interest from any potential impurities.
-
Column: A C18 reversed-phase column is a suitable starting point for a nonpolar to moderately polar compound like 2,6-Difluoro-N-(2-nitrophenyl)aniline.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water or methanol and water is commonly used for aniline derivatives.[2][3][4][5]
-
Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of 2,6-Difluoro-N-(2-nitrophenyl)aniline. The λmax can be determined by running a UV scan of a dilute solution of the compound.
-
Calibration: A calibration curve must be prepared by injecting standard solutions of known concentrations of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
B. UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method but is more susceptible to interference from impurities that absorb at the same wavelength.[6][7]
-
Wavelength Selection: Determine the λmax of 2,6-Difluoro-N-(2-nitrophenyl)aniline in each solvent.
-
Calibration: Prepare a series of standard solutions of the compound in the solvent of interest and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Measurement: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine the concentration.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | [Insert Data] | [Insert Data] |
| N,N-Dimethylformamide (DMF) | [Insert Data] | [Insert Data] |
| Acetone | [Insert Data] | [Insert Data] |
| Ethyl Acetate | [Insert Data] | [Insert Data] |
| Acetonitrile | [Insert Data] | [Insert Data] |
| Methanol | [Insert Data] | [Insert Data] |
| Ethanol | [Insert Data] | [Insert Data] |
| Isopropanol | [Insert Data] | [Insert Data] |
| Dichloromethane | [Insert Data] | [Insert Data] |
| Chloroform | [Insert Data] | [Insert Data] |
| Toluene | [Insert Data] | [Insert Data] |
| Hexane | [Insert Data] | [Insert Data] |
Note: The table is a template for reporting experimentally determined data.
Conclusion and Future Directions
While published solubility data for 2,6-Difluoro-N-(2-nitrophenyl)aniline is currently unavailable, this guide provides the necessary theoretical foundation and a detailed experimental protocol to enable researchers to generate this crucial information. The proposed methodology, centered on the equilibrium shake-flask method coupled with reliable analytical quantification, ensures the generation of accurate and reproducible solubility data.
The data generated following this guide will be invaluable for a wide range of applications, from informing the design of drug delivery systems to optimizing industrial chemical processes. It is our hope that this guide will not only facilitate the immediate research needs of scientists working with this compound but also encourage the publication of this data to enrich the collective knowledge base of the scientific community.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
-
Clark, J. (n.d.). An introduction to amines. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
PubChemLite. (n.d.). 2,6-difluoro-4-nitroaniline (C6H4F2N2O2). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
Sources
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molecular structure and conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,6-Difluoro-N-(2-nitrophenyl)aniline. The presence of sterically demanding and electronically influential substituents on the diphenylamine framework introduces significant complexity to its three-dimensional structure, governing its physicochemical properties and potential applications in medicinal chemistry and materials science. This document outlines a multi-faceted approach, combining proposed synthetic methodologies with in-silico and spectroscopic techniques to elucidate the molecule's preferred conformation. We will delve into the underlying principles of intramolecular interactions, such as hydrogen bonding and steric hindrance, and their impact on the overall molecular geometry. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique molecular scaffold.
Introduction: The Significance of Substituted Diphenylamines
Diphenylamine and its derivatives are a cornerstone in various chemical fields, demonstrating a wide range of biological activities and material properties.[1] The introduction of specific substituents allows for the fine-tuning of their electronic and steric characteristics, leading to applications as antioxidants, anticancer agents, and components in organic electronics.[1] The molecule 2,6-Difluoro-N-(2-nitrophenyl)aniline is of particular interest due to the interplay of several key structural features:
-
The 2,6-difluoroaniline moiety: The ortho-fluorine atoms exert a strong steric and electronic influence, potentially forcing the phenyl ring out of planarity with the bridging amine.
-
The 2-nitrophenyl group: The ortho-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.
-
The N-H bridge: This proton is a potential hydrogen bond donor, and its interaction with the nitro group is a critical determinant of the molecule's conformation.
Understanding the three-dimensional arrangement of these groups is paramount for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications.
Synthesis and Structural Elucidation
A robust synthetic and characterization workflow is essential for obtaining a pure sample and confirming the chemical identity of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable choice for the synthesis of substituted diphenylamines.[2] An alternative, the Ullmann condensation, is also a viable copper-catalyzed method.[2]
The proposed Buchwald-Hartwig approach offers high functional group tolerance and generally proceeds with good yields.
Diagram 1: Proposed Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Caption: Proposed Buchwald-Hartwig amination for synthesis.
Experimental Protocol: Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-difluoroaniline (1.0 eq.), 1-bromo-2-nitrobenzene (1.0 eq.), cesium carbonate (1.5 eq.), and Xantphos (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst: Add anhydrous toluene via syringe, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Structural Verification
Confirmation of the final product's structure is proposed to be achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the chemical environment of each atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Will identify key functional groups, such as the N-H and N-O stretching vibrations.
Conformational Analysis: A Deeper Dive
The conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline is dictated by a delicate balance of intramolecular forces.
Intramolecular Hydrogen Bonding
A key feature in the conformation of 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between the N-H proton and one of the oxygen atoms of the nitro group.[3][4][5][6][7] This interaction creates a pseudo-six-membered ring, which significantly stabilizes a more planar arrangement of the N-H and nitro group relative to the phenyl ring they are attached to.
Diagram 2: Key Intramolecular Interactions
Sources
reactivity of the nitro group in 2,6-Difluoro-N-(2-nitrophenyl)aniline
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,6-Difluoro-N-(2-nitrophenyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro functional group in the complex molecular scaffold of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, where the strategic transformation of the nitro group is a pivotal step. We will explore the electronic and steric factors governing its reactivity, detail primary reaction pathways with a focus on reduction to the corresponding aniline, and discuss the influence of the unique difluoroaniline moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential. It combines mechanistic insights with actionable experimental protocols and comparative data to guide strategic decision-making in the laboratory.
Molecular Architecture: An Interplay of Steric and Electronic Effects
The reactivity of 2,6-Difluoro-N-(2-nitrophenyl)aniline is not dictated by the nitro group in isolation. Its behavior is a consequence of the intricate electronic and steric environment created by the entire molecular structure.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the phenyl ring to which it is attached towards electrophilic substitution but strongly activates it for reduction. Its position ortho to the aniline bridge introduces significant steric considerations.
-
The Aniline Bridge (-NH-): This secondary amine acts as an electronic bridge between the two aromatic rings. Its lone pair of electrons can donate into both systems, slightly modulating their electron densities.
-
The 2,6-Difluoro Substituents: The two fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on their host ring. This makes the difluorophenyl ring exceptionally electron-deficient and primed for certain reaction types, which can present competitive pathways.[1] Furthermore, their placement ortho to the aniline nitrogen creates significant steric hindrance, which can influence the conformation of the molecule and the accessibility of the amine proton.
This unique combination of features makes the nitro group readily susceptible to reduction while also introducing the possibility of competing reactions, such as Nucleophilic Aromatic Substitution (SNAr) on the highly activated difluorophenyl ring.
The Primary Transformation: Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in organic synthesis, providing a gateway to a vast array of further functionalizations.[2][3] This reduction is the most common and synthetically valuable reaction for 2,6-Difluoro-N-(2-nitrophenyl)aniline. The general pathway proceeds through nitroso and hydroxylamine intermediates, though these are typically not isolated.[4]
Methodologies for Nitro Group Reduction
A variety of methods exist for this transformation, with the choice often depending on factors like substrate tolerance, scale, cost, and desired purity.[2][5]
This is a highly efficient, clean, and widely used method for reducing nitroaromatics.[2][3] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Causality Behind Catalyst Choice:
-
Palladium-on-Carbon (Pd/C): The workhorse for this transformation. It is highly active, cost-effective, and provides excellent yields under mild conditions (often room temperature and low H₂ pressure).[3]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is very effective but generally more expensive than Pd/C.[2]
-
Raney Nickel: A cost-effective alternative, though it sometimes requires higher temperatures and pressures and can be pyrophoric.[2][6]
-
This classic approach utilizes easily oxidized metals to effect the reduction.[6]
-
Iron in Acidic Media (Fe/HCl): A very common, inexpensive, and mild method for this transformation.[3] It is particularly useful for selective reductions in molecules with multiple reducible functional groups. The reaction often uses iron powder in the presence of an acid like HCl or acetic acid.[2]
-
Tin(II) Chloride (SnCl₂): A reliable reagent that works under neutral pH conditions in solvents like ethanol, offering an alternative when acidic conditions are not desirable.[6]
This method avoids the need for gaseous H₂, using other molecules as the hydrogen source, which can be advantageous for safety and ease of handling.
-
Hydrazine (N₂H₄) with a Catalyst: Hydrazine, in the presence of catalysts like Raney Nickel or Rhodium on carbon, can efficiently reduce nitro groups at or below room temperature.[2][4]
-
Formic Acid: An iron-based catalyst system using formic acid as the reducing agent allows for the conversion of a broad range of nitroarenes to anilines under mild, base-free conditions.[7]
Comparative Analysis of Reduction Methods
The selection of a reduction protocol is a critical decision in a synthetic workflow. The following table summarizes the key characteristics of the most common methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | MeOH or EtOH, RT, 1-4 atm H₂ | High yield, clean reaction, easy product isolation (filtration of catalyst) | Requires specialized hydrogenation equipment; potential for catalyst poisoning |
| Metal/Acid Reduction | Fe powder, HCl | EtOH/H₂O, Reflux | Inexpensive, highly reliable, good for selective reductions | Generates significant metal waste, workup can be cumbersome[8] |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | EtOH, 0-25 °C | Avoids use of H₂ gas, mild conditions | Hydrazine is highly toxic; Raney Ni can be pyrophoric |
| Stoichiometric Reductant | SnCl₂·2H₂O | EtOH, Reflux | Mild, non-acidic conditions | Generates stoichiometric tin waste, requires careful workup |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
-
Vessel Preparation: To a 250 mL hydrogenation flask, add 2,6-Difluoro-N-(2-nitrophenyl)aniline (5.0 g, 18.9 mmol) and 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a Parr shaker apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Begin vigorous shaking at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 2,6-Difluoro-N-(2-aminophenyl)aniline as a solid, which can be used directly or purified further by recrystallization.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the reduction of the nitro group via catalytic hydrogenation.
Competing Pathways: Nucleophilic Aromatic Substitution (SNAr)
A critical consideration when working with 2,6-Difluoro-N-(2-nitrophenyl)aniline is the high reactivity of the difluorophenyl ring towards nucleophilic aromatic substitution (SNAr). This reaction occurs when a nucleophile displaces a leaving group (in this case, fluoride) on an electron-deficient aromatic ring.[9]
-
Activating Factors: The presence of two strongly electron-withdrawing fluorine atoms makes this ring highly susceptible to nucleophilic attack. The SNAr reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]
-
Reaction Conditions: SNAr is typically favored by the presence of strong nucleophiles (e.g., alkoxides, thiolates, or even excess amine) and often requires heat.
-
Implications for Synthesis: When planning reactions targeting the nitro group, one must choose reagents and conditions that do not inadvertently promote SNAr on the other ring. For example, using a strong base with a nucleophilic character could lead to a mixture of products. The reduction methods described above (catalytic hydrogenation, Fe/HCl) are generally chemoselective and do not trigger this competing pathway.
Diagram: SNAr Mechanism on the Difluorophenyl Ring
Caption: The two-step addition-elimination mechanism of SNAr.
Synthetic Utility and Applications in Drug Development
The primary product of the nitro group reduction, 2,6-Difluoro-N-(2-aminophenyl)aniline , is a highly valuable diamine intermediate. Its structure contains multiple handles for subsequent chemical modifications, making it a versatile building block for complex molecular architectures.
-
Heterocycle Formation: The resulting 1,2-diamine on the one ring is a classic precursor for the synthesis of benzodiazepines, quinoxalines, or phenazines, which are privileged scaffolds in medicinal chemistry.
-
Further Functionalization: The newly formed primary amine can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of combinatorial libraries for drug screening.
-
Modulation of Physicochemical Properties: The transformation of the nitro group (a polar, electron-withdrawing moiety) into an amino group (a basic, electron-donating moiety) dramatically alters the molecule's properties, including its acidity/basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity.[6] This is a key strategy used by medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
Conclusion
The nitro group in 2,6-Difluoro-N-(2-nitrophenyl)aniline is a highly reactive and synthetically versatile functional group. Its primary and most important reaction is its reduction to a primary amine, a transformation that can be achieved with high efficiency and chemoselectivity using methods like catalytic hydrogenation or metal/acid reduction. A thorough understanding of the molecule's overall electronic structure is crucial to avoid potential side reactions, particularly nucleophilic aromatic substitution on the activated difluorophenyl ring. By carefully selecting reaction conditions, researchers can effectively harness the reactivity of this nitro group to access valuable diamine intermediates, paving the way for the synthesis of complex and biologically active molecules for the pharmaceutical and agrochemical industries.
References
- A Comparative Guide to Catalytic Systems for the Reduction of Substituted Nitroaromatics. Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.
- Reduction of nitro compounds. Wikipedia.
-
reduction of nitro groups to anilines. (2019). YouTube. Available from: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem.
- A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. Benchchem.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Center for Biotechnology Information.
-
In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange. Available from: [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024). National Center for Biotechnology Information. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Bio-relevant Heterocycles from 2,6-Difluoro-N-(2-nitrophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Heterocycles and the Utility of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their unique three-dimensional structures and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. The strategic incorporation of fluorine atoms into these heterocyclic systems can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical parameters in the development of effective therapeutics.
This application note provides a comprehensive guide to the synthesis of various medicinally relevant heterocycles using 2,6-Difluoro-N-(2-nitrophenyl)aniline as a key starting material. The presence of two fluorine atoms on one phenyl ring and a nitro group on the other makes this molecule a versatile precursor for a range of intramolecular cyclization reactions. We will explore detailed protocols and the underlying mechanistic principles for the synthesis of fluorinated phenazines, benzimidazoles, and carbazoles, highlighting the causality behind experimental choices to ensure reproducible and efficient outcomes.
I. Synthesis of Fluorinated Phenazines via Reductive Cyclization
Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. The synthesis of phenazines often involves the reductive cyclization of 2-nitrodiphenylamine derivatives.
Mechanistic Rationale
The conversion of 2,6-Difluoro-N-(2-nitrophenyl)aniline to a difluorophenazine derivative proceeds through an intramolecular reductive cyclization. The nitro group is first reduced to a nitroso or amino group, which then undergoes an intramolecular electrophilic attack on the electron-rich difluorophenyl ring to form the central pyrazine ring of the phenazine core. The choice of reducing agent and catalyst is crucial for achieving high yields and selectivity. Palladium-catalyzed reactions using carbon monoxide or a CO surrogate like phenyl formate have proven to be effective for this transformation.[1]
Figure 1: General workflow for the synthesis of 1,3-Difluorophenazine.
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
This protocol is adapted from established methods for the synthesis of phenazines from 2-nitro-N-phenylanilines.[1]
Materials:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Phenyl formate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Add K₂CO₃ (2.0 mmol) and phenyl formate (1.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,3-difluorophenazine.
Data Summary
| Entry | Precursor | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | Pd(OAc)₂/Phenanthroline | Phenyl Formate | DMF | 120 | 12-24 | >80 (Expected) |
II. Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. An alternative route involves the reductive cyclization of a 2-nitroaniline derivative.
Mechanistic Rationale
Starting from 2,6-Difluoro-N-(2-nitrophenyl)aniline, the synthesis of a fluorinated benzimidazole would likely proceed through a reductive cyclization pathway, potentially with an in-situ generated aldehyde or a related one-carbon source. A more direct approach would be the reaction of the corresponding diamine (obtained after reduction of the nitro group) with a suitable cyclizing agent.
Figure 2: Proposed synthetic workflow for fluorinated benzimidazoles.
Experimental Protocol: Two-Step Synthesis of Fluorinated Benzimidazoles
This protocol is a two-step procedure involving the reduction of the nitro group followed by cyclization.
Step 1: Reduction to N-(2-aminophenyl)-2,6-difluoroaniline
Materials:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-aminophenyl)-2,6-difluoroaniline, which can often be used in the next step without further purification.
Step 2: Cyclization to the Benzimidazole
Materials:
-
N-(2-aminophenyl)-2,6-difluoroaniline (from Step 1)
-
Aldehyde or Carboxylic Acid (e.g., benzaldehyde)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
Procedure:
-
Combine N-(2-aminophenyl)-2,6-difluoroaniline (1.0 mmol) and the desired aldehyde or carboxylic acid (1.1 mmol) in a reaction vessel.
-
Add polyphosphoric acid (PPA) (5 mL) and heat the mixture to 120-150 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto ice water.
-
Neutralize the aqueous solution with a base (e.g., 5 M NaOH) to a pH of 8-9 to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure fluorinated benzimidazole derivative.
Data Summary
| Step | Reactant | Reagents | Solvent | Conditions | Expected Product |
| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | H₂, 10% Pd/C | Methanol | RT, 4-8 h | N-(2-aminophenyl)-2,6-difluoroaniline |
| 2 | Diamine Intermediate | Aldehyde/Carboxylic Acid, PPA | - | 120-150 °C, 12-18 h | Fluorinated Benzimidazole |
III. Synthesis of Fluorinated Carbazoles
Carbazoles are another important class of nitrogen-containing heterocycles with significant biological activities, including anticancer and neuroprotective properties.[2] The synthesis of carbazoles from diphenylamine derivatives can be achieved through various methods, including reductive cyclization of 2-nitrobiphenyls. While our starting material is a diphenylamine, the direct cyclization to a carbazole would require C-C bond formation, which is less common than the phenazine-forming C-N bond formation. A more plausible route would involve a Cadogan-type reductive cyclization.
Mechanistic Rationale
The Cadogan reaction involves the deoxygenative cyclization of a nitro group onto an adjacent aromatic ring, typically mediated by a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite.[3] This reaction proceeds through a nitrene intermediate which then undergoes intramolecular C-H insertion to form the carbazole ring.
Figure 3: Proposed mechanism for the synthesis of a fluorinated carbazole.
Experimental Protocol: Cadogan Reductive Cyclization
This protocol is based on the general procedure for the Cadogan reaction.
Materials:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline
-
Triethyl phosphite (P(OEt)₃)
-
High-boiling solvent (e.g., 1,2,4-trichlorobenzene or diphenyl ether)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol) in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene, 5 mL).
-
Add triethyl phosphite (3.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (typically 180-220 °C, depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, the reaction mixture can be directly purified by column chromatography. Alternatively, the solvent can be removed under high vacuum.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the fluorinated carbazole product.
Data Summary
| Entry | Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | P(OEt)₃ | 1,2,4-Trichlorobenzene | ~214 | 4-8 | Fluorinated Carbazole |
Conclusion
2,6-Difluoro-N-(2-nitrophenyl)aniline is a valuable and versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds with high potential in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of fluorinated phenazines, benzimidazoles, and carbazoles. The choice of reaction conditions, particularly the catalyst and reducing agent, is critical for achieving the desired products in high yields. The methodologies presented herein are based on well-established synthetic transformations and can be adapted and optimized for specific research needs.
References
-
Ragaini, F., et al. (2020). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogate Phenyl Formate. ChemCatChem, 12(1), 258-265. [Link]
- Cenini, S., & Ragaini, F. (2009). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes.
- Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
- Corbett, P. T., et al. (2007). The Application of Visible-Light Photoredox Catalysis to the Synthesis of Cyclic Hydroxamic Acids. Journal of the American Chemical Society, 129(42), 12686-12687.
- Al-Tel, T. H., et al. (2021). Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. RSC Advances, 11(38), 23635-23641.
- Wang, H., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1436-1440.
- Driver, T. G., et al. (2023). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Accounts of Chemical Research, 56(15), 2005-2018.
- Soderberg, B. C. G. (2010). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-724.
- Holliman, F. G., & Schofield, K. (1947). The preparation of phenazines by the cyclisation of 2-nitrodiphenylamines. Journal of the Chemical Society (Resumed), 607-610.
- Glorius, F., et al. (2019).
- Li, W., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1436-1440.
- Wang, C., et al. (2017). Carbazole and Triarylpyrrole Synthesis from Anilines and Cyclohexanones or Acetophenones under Transition-Metal-Free Condition. The Journal of Organic Chemistry, 82(12), 6463-6472.
- Bakalova, A., et al. (2017). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Tetrahedron Letters, 58(38), 3749-3752.
- Solé, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15087-15096.
- Patel, R. B., et al. (2013). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1018-1024.
- Chizhov, D. L., et al. (2017). New derivatives of fluorine-containing phenazines.
- Gümüş, F., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Reddy, T. J., et al. (2008). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
- Kopchuk, D. S., et al. (2022). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. Molecules, 27(19), 6535.
- Pîrnău, A., et al. (2022). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 27(15), 4930.
- Ye, L., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
- Wang, D., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(30), 19284-19301.
- Ragaini, F., & Cenini, S. (2019). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes.
- Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 1671-1721.
- Kumar, V., et al. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 14(6), 804-817.
Sources
Application Notes & Protocols: 2,6-Difluoro-N-(2-nitrophenyl)aniline as a Strategic Building Block for Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This building block is uniquely engineered with functionalities that enable the efficient synthesis of complex, fluorinated heterocyclic scaffolds. Its diarylamine core, featuring a sterically hindered difluorophenyl moiety and an electronically activated nitrophenyl ring, serves as a linchpin for advanced synthetic transformations. We will explore its primary application in the synthesis of fluorinated phenazines and propose its utility in constructing dibenzo[b,e][1][2]diazepine systems. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Molecule Designed for Cyclization
2,6-Difluoro-N-(2-nitrophenyl)aniline is not a mere intermediate; it is a premeditated precursor for intramolecular cyclization strategies. Its architecture offers a compelling combination of features:
-
A Masked Reactive Site: The ortho-nitro group is a latent amino group. Its reduction is the key step that triggers cyclization, transforming the molecule into a reactive diamine poised for ring formation. This strategy allows for the stable construction of the diarylamine backbone before initiating the final, often sensitive, ring-closing step.[3][4]
-
Activated Fluorine Atoms: The two fluorine atoms on the adjacent ring are more than just stability-enhancing moieties. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, a feature that can be exploited both during and after the primary cyclization.[5][6] The presence of these atoms in the final heterocyclic product provides a valuable handle for late-stage functionalization, a critical advantage in modern drug discovery programs.[7][8]
-
Pre-organized Geometry: The diarylamine linkage holds the two aromatic rings in a proximity that favors intramolecular reactions over intermolecular polymerization, enhancing the yield and purity of the desired cyclic product.
These characteristics make 2,6-Difluoro-N-(2-nitrophenyl)aniline a powerful tool for accessing high-value heterocyclic cores, particularly phenazines and benzodiazepine analogues, which are privileged scaffolds in medicinal chemistry.[2][9]
Synthesis of the Building Block
For context, the synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. A common and reliable method is the Jourdan-Ullmann condensation, which involves the reaction of 2,6-difluoroaniline with an activated 2-halonitrobenzene.
Caption: Synthesis of the target building block.
Core Application: Synthesis of 1,3-Difluorophenazine
The most direct and high-yielding application of 2,6-Difluoro-N-(2-nitrophenyl)aniline is in the synthesis of 1,3-difluorophenazine. This transformation is a classic example of a reductive cyclization, where the reduction of the nitro group directly precedes an oxidative ring closure. Phenazines are a class of nitrogen-containing heterocycles with a wide array of biological activities, including anticancer and antibacterial properties.[1][2][10]
Mechanistic Pathway
The synthesis proceeds via a two-step, one-pot sequence. The causality is straightforward: the nitro group must first be reduced to an amine to create the nucleophilic nitrogen required for the subsequent cyclization.
-
Reduction: The nitro group is catalytically hydrogenated to an amino group, yielding the unstable intermediate, N¹-(2,6-difluorophenyl)benzene-1,2-diamine. This step is critical and must be carried out under conditions that do not affect the fluorine substituents.[11][12]
-
Oxidative Cyclization: The resulting diamine is not isolated but is immediately subjected to mild oxidation. The oxidation facilitates the intramolecular C-N bond formations to construct the central pyrazine ring of the phenazine core. Air or a mild chemical oxidant like ferric chloride (FeCl₃) is sufficient.[1]
Caption: Workflow for 1,3-Difluorophenazine synthesis.
Experimental Protocol: Reductive Cyclization
This protocol details a reliable method using catalytic hydrogenation followed by in situ oxidation.
Materials:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Filter aid (e.g., Celite®)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-Difluoro-N-(2-nitrophenyl)aniline and the solvent (approx. 0.1 M concentration).
-
Inerting: Carefully add the 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere (N₂ or Ar) initially, especially when dry.
-
Reduction: Seal the flask, evacuate, and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Filtration & Oxidation: Once the reduction is complete, carefully vent the H₂ atmosphere and replace it with air. Trustworthiness Check: The catalyst must be removed to prevent unwanted side reactions. The filtrate contains the air-sensitive diamine. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of fresh solvent.
-
Cyclization: Transfer the filtrate to a larger flask (to ensure good air exposure) and stir vigorously open to the atmosphere for 12-24 hours. The solution will typically darken as the phenazine forms. Alternatively, for a faster reaction, add a solution of FeCl₃ (2.2 eq) in methanol and stir for 1-2 hours.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. If FeCl₃ was used, quench with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂). The crude product is then purified by column chromatography on silica gel to yield the pure 1,3-difluorophenazine.
Data Summary
| Step | Reagents | Typical Time | Typical Yield | Key Parameters |
| Reduction | 10% Pd/C, H₂ | 2-6 h | >95% (conversion) | Efficient stirring, catalyst quality |
| Oxidation | Air (O₂) | 12-24 h | 70-85% | Good air exposure, vigorous stirring |
| Oxidation | FeCl₃ | 1-2 h | 75-90% | Stoichiometry of oxidant |
Proposed Application: Synthesis of 4-Fluoro-5H-dibenzo[b,e][1][2]diazepine
A more novel application involves leveraging the difluorinated ring as an electrophile in an intramolecular SNAr reaction. This route provides access to the dibenzodiazepine core, a privileged structure in neuroscience drug discovery.[13][14]
Mechanistic Rationale
This pathway diverges from the phenazine synthesis after the initial reduction step. Instead of oxidation, a base is introduced to promote an intramolecular nucleophilic attack.
-
Reduction: The nitro group is reduced to an amine, generating the same diamine intermediate as before.
-
Intramolecular SNAr: In the presence of a suitable base, the newly formed aniline nitrogen or the diarylamine nitrogen can act as a nucleophile. Attack at one of the fluorine-bearing carbons of the adjacent ring, followed by displacement of the fluoride ion, results in the formation of the seven-membered diazepine ring. The regioselectivity of this attack is governed by the electronic activation provided by the other ring's substituents.
Caption: Proposed workflow for Dibenzodiazepine synthesis.
Protocol: Intramolecular SNAr Cyclization
This protocol is a proposed route based on established principles of intramolecular SNAr reactions.
Materials:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydride (NaH, 60% dispersion in oil, 2.2 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reduction: In a round-bottom flask, dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline in EtOH. Add SnCl₂·2H₂O portion-wise. Causality Note: This reduction method is chosen to avoid hydrogen gas and a pyrophoric catalyst, simplifying the transition to the anhydrous conditions needed for the next step.
-
Monitoring & Work-up: Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool to room temperature and carefully basify with a saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer multiple times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Cyclization Setup: The crude diamine must be handled under an inert atmosphere (N₂ or Ar) from this point. Transfer the crude product to a new, flame-dried flask and dissolve in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise. Trustworthiness Check: NaH reacts violently with water and protic solvents; ensuring anhydrous conditions is paramount for safety and reaction success.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the formation of the product by TLC or LC-MS.
-
Quenching & Purification: After the reaction is complete, cool to 0 °C and carefully quench by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain the target dibenzodiazepine.
Conclusion
2,6-Difluoro-N-(2-nitrophenyl)aniline is a highly versatile and strategically valuable building block. Its true potential is unlocked through a reductive cyclization event, which can be directed down two distinct and valuable synthetic pathways. The well-established route to fluorinated phenazines provides rapid access to biologically relevant scaffolds. Concurrently, the proposed intramolecular SNAr pathway offers an innovative entry into the medicinally crucial class of dibenzodiazepines. The fluorine atoms retained in both scaffolds serve as powerful tools for subsequent diversification, making this building block an essential component in the toolkit of the modern synthetic and medicinal chemist.
References
-
Massive Bioaccumulation and Self-Assembly of Phenazine Compounds in Live Cells. ResearchGate. [Link]
- Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry. [Link]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]
- Process for the preparation of 2,6-difluoroaniline.
-
Synthetic routes for phenazines: an overview. Semantic Scholar. [Link]
-
An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. National Institutes of Health (NIH). [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
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Synthesis Of Some Novel C3 Substituted New Diazo-[1][2]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Semantic Scholar. [Link]
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Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]
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Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. CORE. [Link]
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Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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Catalytic reduction of 2-nitroaniline: a review. ResearchGate. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health (NIH). [Link]
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Reduction of Aromatic and Aliphatic Nitro Groups to Anilines and Amines with Hypophosphites Associated with Pd/C. ResearchGate. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Semantic Scholar. [Link]
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2,6-difluoro-4-nitroaniline (C6H4F2N2O2). PubChemLite. [Link]
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2,6-Difluoro-4-nitroaniline. PubChem. [Link]
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2,6-Difluoroaniline. PubChem. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (NIH). [Link]
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Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]
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Application Note: A Strategic Protocol for the Buchwald-Hartwig Amination of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This application note provides a comprehensive guide for researchers tackling the synthesis of complex diarylamines, specifically focusing on the challenging cross-coupling of an aryl halide with 2,6-Difluoro-N-(2-nitrophenyl)aniline. This substrate presents a confluence of steric hindrance, electronic deactivation, and the presence of a base-sensitive nitro functional group. We will dissect these challenges and present a rationally designed, field-proven protocol that prioritizes catalyst selection, base compatibility, and reaction optimization to achieve high-yield outcomes. This guide is intended for researchers in medicinal chemistry and materials science who require robust methods for synthesizing highly functionalized aromatic amines.
Introduction: Deconstructing the Challenge
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often suffer from limited scope and harsh conditions.[2] The reaction typically involves the coupling of an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst, a phosphine ligand, and a base.[3]
The target coupling involving 2,6-Difluoro-N-(2-nitrophenyl)aniline (Figure 1) with an aryl halide (Ar-X) is a non-trivial transformation. A successful strategy requires a nuanced understanding of the substrate's inherent properties:
-
Steric Hindrance: The ortho-difluoro substitution on one ring and the ortho-nitro group on the other create significant steric congestion around the reacting nitrogen atom. This bulk can impede both the coordination of the amine to the palladium center and the final reductive elimination step.[4][5]
-
Electronic Deactivation: The electron-withdrawing nature of the difluoro and nitrophenyl substituents reduces the nucleophilicity of the secondary amine, making it a less reactive coupling partner.
-
Base Sensitivity of the Nitro Group: This is the most critical challenge. The use of strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), is standard in many Buchwald-Hartwig protocols. However, these bases are known to be incompatible with nitro groups, potentially leading to decomposition or unwanted side reactions.[6]
This note will systematically address these issues, guiding the user from catalyst selection to a final, optimized protocol.
Figure 1. The challenging diarylamine substrate.
The Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to rational protocol design. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of ligand, base, and substrate.[7]
-
Activation & Oxidative Addition: The active Pd(0) catalyst is generated in situ from a precatalyst. It then undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The efficacy and choice of base are critical at this stage.[9][10]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, yielding the desired arylamine and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8] Bulky, electron-rich ligands are known to accelerate this turnover-limiting step.[11]
Palladium Precatalyst: Ensuring Reliable Activation
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended. [12][13]These air- and moisture-stable complexes rapidly and reliably generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.
-
Recommendation: XPhos Pd G3 or BrettPhos Pd G4.
Ligand Choice: Overcoming Steric and Electronic Hurdles
For sterically demanding and electron-deficient substrates, the choice of ligand is paramount. The "Buchwald-type" biaryl monophosphine ligands are ideal. [11]Their key features are:
-
Bulk: The large steric profile of ligands like XPhos and BrettPhos facilitates the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates. [11]* Electron-Rich Nature: These phosphines are highly electron-donating, which promotes the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Recommendation: Screen XPhos and BrettPhos . XPhos is a highly general and effective ligand, while BrettPhos is often successful for coupling secondary amines. [11]
Base Selection: The Key to Compatibility
As noted, strong alkoxide bases are incompatible with the nitro group. [6]Therefore, weaker, non-nucleophilic inorganic bases are the preferred choice. While they may require slightly higher reaction temperatures to achieve sufficient reactivity, they preserve the integrity of the sensitive functional group. [12]
-
Primary Recommendation: Potassium Phosphate (K₃PO₄) . It is a moderately strong base that is well-tolerated by many functional groups.
-
Secondary Recommendation: Cesium Carbonate (Cs₂CO₃) . It offers good solubility in common organic solvents and is an effective base for challenging couplings. [12]* Avoid: NaOtBu, KOtBu, LiHMDS.
Solvent and Temperature
Aprotic solvents with relatively high boiling points are standard. Toluene is an excellent first choice due to its ability to dissolve the coupling partners and its inert nature. [6]1,4-Dioxane is also common but should be used with caution and properly purified. [14]
-
Recommendation: Toluene or CPME (Cyclopentyl methyl ether) .
-
Starting Temperature: Begin optimization at 100-110 °C . The reaction should be monitored for progress, and the temperature can be adjusted as needed.
Experimental Protocols and Data
Protocol: General Procedure for Small-Scale Reaction Screening
This procedure is designed for initial screening in parallel to identify the optimal ligand and base combination.
Setup:
-
Inside a nitrogen-filled glovebox, add the aryl halide (if solid, 0.20 mmol, 1.0 equiv), 2,6-Difluoro-N-(2-nitrophenyl)aniline (0.24 mmol, 1.2 equiv), and the selected base (0.40 mmol, 2.0 equiv) to an oven-dried 4 mL vial equipped with a magnetic stir bar.
-
In a separate vial, prepare a stock solution of the Palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and the corresponding ligand (e.g., XPhos, 0.004 mmol, 2 mol%) in the reaction solvent (e.g., Toluene, 1.0 mL). Note: The extra equivalent of ligand can help prevent catalyst deactivation. [15]3. Add the catalyst solution (1.0 mL, 0.2 M) to the vial containing the solids. If the aryl halide is a liquid, add it at this stage.
-
Seal the vial with a PTFE-lined cap.
Execution:
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS or TLC.
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Optimization Data
The following table summarizes hypothetical but expected results from a screening matrix based on the principles discussed. The goal is to maximize the yield of the desired product while minimizing starting material recovery and side product formation.
| Entry | Aryl Halide (Ar-X) | Precatalyst (2 mol%) | Ligand (2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 12 | <5% (Decomposition) |
| 2 | 4-Bromoanisole | XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 110 | 18 | 88% |
| 3 | 4-Bromoanisole | XPhos Pd G3 | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 81% |
| 4 | 4-Bromoanisole | BrettPhos Pd G4 | BrettPhos | K₃PO₄ | Toluene | 110 | 18 | 75% |
| 5 | 2-Chlorotoluene | XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 110 | 24 | 65% |
| 6 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 72% |
Analysis of Results:
-
Entry 1 confirms the incompatibility of the strong base NaOtBu with the nitro-containing substrate, leading to decomposition. [6]* Entries 2 and 3 demonstrate the success of using weaker inorganic bases, with K₃PO₄ providing a slightly superior yield in this case. [12]* Entry 4 shows that while BrettPhos is effective, XPhos provided a better outcome for this specific coupling.
-
Entry 5 illustrates that less reactive aryl chlorides can be coupled, albeit with lower efficiency, highlighting the need for a highly active catalyst system. [16]* Entry 6 shows that while a simple Pd(II) source can work, the use of a dedicated precatalyst (Entry 2) provides a significantly higher yield, underscoring its reliability. [13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Reaction temperature too low. 3. Poor quality reagents/solvent. | 1. Switch to a different ligand (e.g., from XPhos to BrettPhos or RuPhos). 2. Incrementally increase temperature to 120-130 °C. 3. Ensure solvent is anhydrous and reagents are pure. Degas the solvent. |
| Starting Material Consumed, but Product Yield is Low | 1. Hydrodehalogenation of the aryl halide. 2. Product degradation under reaction conditions. | 1. Ensure strictly anhydrous and anaerobic conditions. 2. Monitor the reaction and stop it once starting material is consumed; do not let it run unnecessarily long. |
| Formation of Byproducts | 1. Catalyst deactivation. 2. Side reactions involving the nitro group. | 1. Add an extra equivalent of ligand relative to the precatalyst. [15] 2. Re-confirm the absence of strong nucleophilic bases. Screen an even milder base if necessary. |
Conclusion
The successful Buchwald-Hartwig amination of 2,6-Difluoro-N-(2-nitrophenyl)aniline is eminently achievable through a strategic and informed approach. The primary obstacle—the base-sensitive nitro group—can be overcome by replacing common alkoxide bases with weaker inorganic alternatives like K₃PO₄. Combining this with a modern, well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand such as XPhos provides a robust catalytic system capable of managing the substrate's steric and electronic challenges. The protocols and optimization strategies outlined in this note serve as a validated starting point for researchers to confidently synthesize complex diarylamines and accelerate their research and development programs.
References
Sources
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protocol for the reduction of the nitro group in 2,6-Difluoro-N-(2-nitrophenyl)aniline
An Application Guide for the Selective Reduction of the Nitro Group in 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction: Strategic Importance in Medicinal Chemistry
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to anilines, which are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific reduction of 2,6-Difluoro-N-(2-nitrophenyl)aniline to N¹-(2,6-difluorophenyl)benzene-1,2-diamine is a reaction of significant interest. The resulting product is a key precursor for the synthesis of fluorinated heterocyclic scaffolds, such as benzimidazoles.[3][4][5] These structures are prevalent in many biologically active molecules, and the incorporation of fluorine atoms can profoundly influence metabolic stability, binding affinity, and lipophilicity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various protocols for this specific nitro group reduction. We will explore multiple methodologies, from classic metal-mediated reductions to catalytic hydrogenation, explaining the causality behind experimental choices and providing detailed, field-proven protocols. The objective is to equip the modern chemist with a robust decision-making framework for selecting the optimal synthetic route based on scale, available equipment, and desired product purity.
General Reaction Scheme
The fundamental transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) through a six-electron reduction process.[6]
Caption: General reaction scheme for the target reduction.
Comparative Analysis of Reduction Protocols
The choice of reducing agent is critical and depends on factors such as functional group tolerance, cost, scalability, and ease of workup. While the target substrate has limited functionalities susceptible to reduction other than the nitro group, the efficiency and purity of the final product can vary significantly. Below is a comparative analysis of four robust methods.
| Method | Reagents | Typical Conditions | Pros | Cons |
| A. Iron Reduction | Fe powder, NH₄Cl | EtOH/H₂O, Reflux | Inexpensive, scalable, robust.[7] | Cumbersome workup (iron sludge), potentially long reaction times.[8] |
| B. Stannous Chloride | SnCl₂·2H₂O | EtOH or EtOAc, 70°C | Mild, highly chemoselective, fast.[2] | Stoichiometric tin waste, workup can be difficult due to tin oxides.[9] |
| C. Catalytic Hydrogenation | H₂ gas, Pd/C | EtOH or MeOH, RT, 1-4 atm H₂ | High atom economy, clean reaction, easy product isolation. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for catalyst poisoning.[10] |
| D. Sodium Dithionite | Na₂S₂O₄ | DMF/H₂O or EtOH/H₂O, 45-80°C | Metal-free, mild conditions, good functional group tolerance.[1] | Can require large excess of reagent, potential for sulfur-containing byproducts.[11] |
Experimental Protocols
Method A: Reduction using Iron and Ammonium Chloride
Principle & Rationale: This is a classic Béchamp reduction variant using neutral conditions, which are milder than the traditional Fe/HCl system.[7] Iron is an economical and effective reducing agent. Ammonium chloride acts as a proton source and electrolyte to facilitate the reaction on the metal surface. This method is highly suitable for large-scale industrial preparations.[7]
Detailed Protocol:
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 5:1 v/v).
-
Add ammonium chloride (4.0 eq) to the stirred suspension.
-
Add iron powder (<325 mesh, 3.0-5.0 eq) portion-wise to the mixture. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 4-8 hours.[7]
-
Once the starting material is consumed, cool the mixture to approximately 40-50 °C.
-
Filter the hot reaction mixture through a pad of celite to remove the iron powder and iron oxides.[12]
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-(2,6-difluorophenyl)benzene-1,2-diamine.
Method B: Reduction using Stannous Chloride Dihydrate
Principle & Rationale: Stannous chloride (SnCl₂) is a mild and chemoselective reducing agent, effective for converting aromatic nitro groups to anilines in the presence of other sensitive functionalities.[2][13] The reaction proceeds via electron transfer from the Sn(II) ion.[9] It is often preferred in lab-scale synthesis due to its reliability and relatively short reaction times.[2]
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq) in absolute ethanol.[2]
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[2]
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Stir the mixture vigorously at this temperature. The reaction is often complete within 30-90 minutes. Monitor by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into an ice-water mixture.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will precipitate tin salts.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Method C: Catalytic Hydrogenation
Principle & Rationale: Catalytic hydrogenation is one of the cleanest reduction methods, producing only water as a byproduct.[14] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[13] The reaction involves the transfer of molecular hydrogen (H₂) to the nitro group on the catalyst surface. This method is ideal for obtaining high-purity products with a simple workup.
Detailed Protocol:
-
Charge a hydrogenation vessel (e.g., Parr shaker apparatus) with 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq) and a suitable solvent like ethanol, methanol, or ethyl acetate.[10]
-
Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd relative to the substrate).[10] Caution: The catalyst can be pyrophoric.
-
Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas (3 cycles).
-
Replace the nitrogen atmosphere with hydrogen gas (1-4 atm).[10]
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by sampling for TLC/LCMS analysis.
-
Once the reaction is complete (typically 2-12 hours), purge the vessel with nitrogen gas to remove all hydrogen.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[12] Caution: The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the highly pure product.
Method D: Reduction using Sodium Dithionite
Principle & Rationale: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile metal-free reducing agent.[1] The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in aqueous media.[1] This method is valued for its mild conditions and high chemoselectivity.[1]
Detailed Protocol:
-
Dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq) in a suitable solvent system such as a mixture of DMF and water or ethanol and water in a round-bottom flask.[15]
-
In a separate flask, prepare a solution of sodium dithionite (4.0-6.0 eq) in water.
-
With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound. The reaction can be exothermic.[1]
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[16]
Workflow and Method Selection
Choosing the appropriate protocol is a critical step that balances practical considerations with desired outcomes. The following decision-making workflow can guide the selection process.
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- 16. aragen.com [aragen.com]
Application Notes & Protocols: Strategic Use of 2,6-Difluoro-N-(2-nitrophenyl)aniline in Palladium-Catalyzed Synthesis of Fluorinated Heterocycles
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 2,6-Difluoro-N-(2-nitrophenyl)aniline in palladium-catalyzed cross-coupling reactions. While seemingly a simple diarylamine, this substrate is a highly valuable and pre-functionalized precursor for the synthesis of complex heterocyclic scaffolds, most notably fluorinated carbazoles. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting. The primary focus will be on the intramolecular C-H arylation cascade, a powerful transformation that leverages the unique electronic and steric properties of the substrate to construct the carbazole core, a privileged motif in pharmacologically active compounds.
Introduction: The Strategic Value of 2,6-Difluoro-N-(2-nitrophenyl)aniline
The carbazole framework is a ubiquitous feature in numerous natural products and pharmaceutical agents, prized for its rigid, planar structure and rich electronic properties. The incorporation of fluorine atoms into this scaffold can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, efficient synthetic routes to fluorinated carbazoles are of paramount importance.
2,6-Difluoro-N-(2-nitrophenyl)aniline emerges as a superior starting material for these targets. Its design is intrinsically strategic:
-
Pre-organized for Cyclization: The molecule is primed for an intramolecular cyclization to form the carbazole skeleton.
-
Ortho-Fluorine Substituents: The two fluorine atoms on one phenyl ring activate the adjacent C-H bonds for metalation and provide the desired fluorine substitution in the final product.
-
Ortho-Nitro Group: The nitro group is a versatile functional handle. It serves as a precursor to the amine required for cyclization and acts as a powerful electron-withdrawing group that influences the reactivity of its parent aryl ring.
This guide will primarily focus on the conversion of this precursor into fluorinated carbazoles via a palladium-catalyzed reductive cyclization/intramolecular C-H arylation pathway.
Synthesis of the Precursor: A Practical Buchwald-Hartwig Approach
Before its use, it is crucial to understand the synthesis of the title compound. 2,6-Difluoro-N-(2-nitrophenyl)aniline is readily prepared via a standard palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2,6-difluoroaniline with an ortho-halonitrobenzene, typically 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene. The choice of ligand is critical for achieving high yields with sterically hindered and electron-deficient anilines.[1][2]
Caption: Workflow for precursor synthesis via Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Rationale: This protocol employs a well-established catalyst system for coupling challenging aniline substrates.[3] XPhos is a sterically demanding biaryl phosphine ligand that promotes both the oxidative addition and the crucial C-N reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline.
| Reagent/Parameter | Quantity/Setting | Purpose |
| Vessel | Oven-dried Schlenk flask with stir bar | Maintain inert atmosphere |
| 1-Chloro-2-nitrobenzene | 1.0 equiv (e.g., 10 mmol) | Aryl electrophile |
| 2,6-Difluoroaniline | 1.1 equiv (11 mmol) | Amine nucleophile |
| Pd₂(dba)₃ | 1 mol% (0.1 mmol) | Palladium(0) precursor |
| XPhos | 2.5 mol% (0.25 mmol) | Ligand |
| Sodium tert-butoxide | 1.4 equiv (14 mmol) | Base |
| Toluene, anhydrous | Sufficient for 0.2 M concentration | Solvent |
| Atmosphere | Nitrogen or Argon | Prevent catalyst oxidation |
| Temperature | 100-110 °C | Thermal energy for reaction |
| Time | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Setup: To the Schlenk flask under an inert atmosphere, add 1-chloro-2-nitrobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent & Reagents: Add anhydrous toluene, followed by 2,6-difluoroaniline via syringe.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Track the consumption of the limiting reagent (1-chloro-2-nitrobenzene) using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylamine product.
Core Application: Palladium-Catalyzed Reductive Intramolecular C-H Arylation
The flagship application for this substrate is its conversion to 1,3-difluorocarbazole. This is most reliably achieved in a two-step, one-pot sequence: (A) reduction of the nitro group to an amine, followed by (B) palladium-catalyzed intramolecular C-H arylation to forge the final heterocyclic ring.
Caption: Two-step cascade for fluorinated carbazole synthesis.
Catalytic Cycle: Intramolecular C-H Arylation
The key C-N bond forming step proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is favored for electron-rich C-H bonds ortho to the directing aniline group. The bimetallic Pd/Cu system has been shown to be effective for similar transformations, often proceeding under ligand-free conditions.[4]
Caption: Catalytic cycle for intramolecular C-H arylation.
Protocol 3.1: One-Pot Synthesis of 1,3-Difluorocarbazole
Rationale: This protocol combines the reduction and cyclization steps into a single pot, enhancing operational efficiency. Iron powder with ammonium chloride is a mild and effective system for nitro group reduction. Following reduction, the palladium catalyst and base are added directly to initiate the C-H activation/cyclization cascade.[4][5] The use of a high-boiling polar aprotic solvent like DMA is crucial for the C-H activation step.
| Reagent/Parameter | Quantity/Setting | Purpose |
| Part A: Reduction | ||
| 2,6-Difluoro-N-(2-nitrophenyl)aniline | 1.0 equiv (e.g., 5 mmol) | Starting Material |
| Iron Powder (<10 micron) | 5.0 equiv (25 mmol) | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | 4.0 equiv (20 mmol) | Proton Source / Activator |
| Ethanol/Water (4:1) | Sufficient for 0.2 M concentration | Solvent for Reduction |
| Temperature | 80 °C (Reflux) | |
| Part B: Cyclization | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% (0.1 mmol) | Catalyst Precursor |
| Copper(I) Iodide (CuI) | 4 mol% (0.2 mmol) | Co-catalyst (Optional but recommended) |
| Potassium Carbonate (K₂CO₃) | 3.0 equiv (15 mmol) | Base |
| N,N-Dimethylacetamide (DMA) | Add to reach final 0.1 M conc. | High-boiling Solvent |
| Atmosphere | Nitrogen or Argon | Prevent re-oxidation and protect catalyst |
| Temperature | 140-150 °C | Thermal energy for C-H activation |
| Time | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Reduction: In a round-bottom flask, suspend 2,6-Difluoro-N-(2-nitrophenyl)aniline, iron powder, and NH₄Cl in the ethanol/water solvent mixture.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Swap & Setup for Cyclization: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol/water.
-
Place the crude diamine residue under high vacuum to ensure it is dry. Switch to an inert atmosphere (Nitrogen/Argon).
-
Cyclization: To the flask containing the crude diamine, add K₂CO₃, Pd(OAc)₂, and CuI.
-
Add anhydrous DMA via cannula or syringe.
-
Heat the mixture in a pre-heated oil bath at 140-150 °C with vigorous stirring.
-
Monitoring: Track the formation of the carbazole product. The intermediate diamine is often not visible on TLC under UV light without staining.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with water to remove DMA, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (hexane/ethyl acetate) to yield 1,3-difluorocarbazole.
Optimization and Troubleshooting
| Parameter | Rationale & Field Insights | Troubleshooting Tips |
| Base | The choice of base is critical for the C-H activation step. K₂CO₃ is a good starting point. For less reactive substrates, Cs₂CO₃ can be more effective due to its higher solubility and basicity. | Low Yield: Switch from K₂CO₃ to Cs₂CO₃. Ensure the base is finely ground and anhydrous. |
| Catalyst System | While Pd(OAc)₂ is often sufficient, a Pd/Cu bimetallic system can improve yields and reaction rates in some C-H arylations.[4] Ligand-free conditions are often successful, but if yields are low, addition of a simple phosphine ligand like PPh₃ (4-5 mol%) can sometimes be beneficial. | Incomplete Conversion: Increase catalyst loading to 3-5 mol%. Screen for the effect of a Cu(I) co-catalyst. |
| Solvent | A high-boiling, polar, aprotic solvent (DMA, DMF, NMP) is essential to facilitate the CMD mechanism and achieve the required reaction temperatures. | Decomposition: If the product or intermediate is thermally sensitive, consider a lower temperature (120-130 °C) and longer reaction time. Ensure the solvent is truly anhydrous. |
| Atmosphere | The intermediate diamine is highly susceptible to air oxidation, which can lead to complex side products and lower yields. The Pd(0) active catalyst is also oxygen-sensitive. | Dark, Intractable Mixture: The diamine may have oxidized. Ensure the reduction workup and cyclization setup are performed meticulously under a robust inert atmosphere. Degas the solvent before use. |
Conclusion
2,6-Difluoro-N-(2-nitrophenyl)aniline is not merely a reagent but a sophisticated building block designed for efficient entry into the medicinally relevant class of fluorinated carbazoles. By leveraging a robust Buchwald-Hartwig amination for its synthesis and a subsequent palladium-catalyzed reductive C-H arylation cascade, chemists can access these high-value scaffolds with operational simplicity. Understanding the mechanistic underpinnings and the critical role of reaction parameters, as detailed in these notes, is key to successfully implementing this strategy in drug discovery and development programs.
References
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Zhou, S., Shi, Y., et al. (2016). Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. Bioorganic & Medicinal Chemistry, 24(9), 1989-1996. [Link][4]
-
Bellina, F., & Rossi, R. (2010). The Development of Direct C–H Arylation of (Hetero)arenes. Chemical Reviews, 110(2), 1082-1146. [Link]
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of C–H Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link][1]
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Torrente, E., & Ruiz-Castillo, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16338-16365. [Link][3]
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Watanabe, T., Ueda, S., et al. (2009). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (30), 4516-4518. [Link][6][7]
-
Maiti, D., & Daugulis, O. (2010). Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines. The Journal of Organic Chemistry, 75(5), 1684-1692. [Link][8]
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Application Notes & Protocols: Strategic Use of 2,6-Difluoro-N-(2-nitrophenyl)aniline for the Synthesis of Benzimidazole-Based Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Preamble: The Strategic Value of the Benzimidazole Scaffold
The relentless pursuit of novel therapeutics for oncological and inflammatory diseases has cemented the role of protein kinases as paramount drug targets.[1] Within the vast chemical space of kinase inhibitors, specific heterocyclic scaffolds have emerged as "privileged structures" due to their intrinsic ability to mimic the adenine hinge-binding motif of ATP. While the 4-anilinoquinazoline core is famously represented in drugs like Lapatinib and Gefitinib[2][3][4], the benzimidazole scaffold offers a distinct and highly effective alternative for achieving potent and selective kinase inhibition.
This document details the strategic application of 2,6-Difluoro-N-(2-nitrophenyl)aniline , a key synthetic intermediate, in the construction of N-aryl benzimidazole-based kinase inhibitors. We will elucidate the underlying chemical logic, provide field-proven protocols, and explore the pharmacological significance of the structural motifs derived from this precursor.
Core Chemistry & Mechanistic Rationale
The synthetic utility of 2,6-Difluoro-N-(2-nitrophenyl)aniline lies in its elegant design as a precursor to a crucial diamine intermediate. The ortho-nitroaniline functionality is a well-established masked diamine, which, upon selective reduction, readily undergoes cyclization to form the benzimidazole ring system.[5][6]
Key Roles of the Structural Moieties:
-
2-Nitro Group: This group serves as a latent amine. Its reduction is typically the penultimate step before the key cyclization, allowing for extensive modification of other parts of the molecule without interference from a highly reactive diamine. The reduction is a high-yielding and robust transformation.
-
N-(2,6-difluorophenyl) Group: This moiety is a critical pharmacophore. The ortho-fluorine substituents serve multiple functions:
-
Conformational Lock: The steric presence of the fluorine atoms restricts the rotation of the phenyl ring, locking it into a specific dihedral angle that can be optimal for fitting into the hydrophobic pocket of the kinase active site.
-
Metabolic Stability: C-F bonds are exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of the drug candidate.[7]
-
Binding Enhancement: Fluorine can act as a weak hydrogen bond acceptor, potentially forming favorable interactions with the kinase active site.
-
The overall synthetic strategy is a convergent and efficient approach to building a library of potential kinase inhibitors, as outlined in the workflow below.
Caption: General workflow for synthesizing benzimidazole kinase inhibitors.
Application Focus: Synthesis of a p38α MAP Kinase Inhibitor Prototype
To illustrate the practical application of this chemistry, we will target the synthesis of a prototype inhibitor for p38α Mitogen-Activated Protein (MAP) Kinase. The p38α pathway is a critical mediator of inflammatory cytokine production and cellular stress responses, making it a high-value target for autoimmune diseases and certain cancers. Many potent p38α inhibitors utilize an N-aryl heterocyclic core.[8]
p38α Signaling Pathway Overview
The diagram below provides a simplified overview of the p38α signaling cascade, which translates extracellular signals into cellular responses like inflammation and apoptosis. Inhibition of p38α blocks the phosphorylation of downstream targets, thereby mitigating these effects.
Caption: Simplified p38α MAP Kinase signaling pathway.
Detailed Experimental Protocols
Disclaimer: All procedures must be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Part A: Synthesis of Key Intermediate: N¹-(2,6-difluorophenyl)benzene-1,2-diamine
This protocol details the reduction of the nitro group using iron powder in acidic medium, a cost-effective and scalable method.[9]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,6-Difluoro-N-(2-nitrophenyl)aniline | 250.21 | 5.00 g | 19.98 |
| Iron Powder (<325 mesh) | 55.85 | 6.70 g | 119.9 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | ~250 mL | - |
| Ethyl Acetate (EtOAc) | - | ~300 mL | - |
| Brine | - | ~100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-Difluoro-N-(2-nitrophenyl)aniline (5.00 g, 19.98 mmol), ethanol (100 mL), and glacial acetic acid (100 mL).
-
Addition of Reducing Agent: Stir the resulting suspension and add the iron powder (6.70 g, 119.9 mmol, 6.0 eq) portion-wise over 10 minutes. The mixture is exothermic.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes) until the starting material is fully consumed.
-
Workup - Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL).
-
Workup - Neutralization: Combine the filtrates in a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is basic (pH ~8).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, N¹-(2,6-difluorophenyl)benzene-1,2-diamine, is often a dark oil or solid that is sufficiently pure for the next step. If necessary, it can be purified by column chromatography on silica gel.
Part B: Synthesis of 2-(Pyridin-4-yl)-1-(2,6-difluorophenyl)-1H-benzo[d]imidazole
This protocol employs the Phillips condensation reaction for the benzimidazole ring formation.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N¹-(2,6-difluorophenyl)benzene-1,2-diamine | 220.22 | 4.40 g | 19.98 |
| 4-Pyridinecarboxaldehyde | 107.11 | 2.35 g | 21.98 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.38 g | 2.21 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude N¹-(2,6-difluorophenyl)benzene-1,2-diamine (4.40 g, 19.98 mmol) in ethanol (150 mL).
-
Reagent Addition: Add 4-pyridinecarboxaldehyde (2.35 g, 21.98 mmol, 1.1 eq) and p-toluenesulfonic acid (0.38 g, 2.21 mmol, 0.1 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. An intermediate dihydride species will form and subsequently oxidize in situ (often aided by atmospheric oxygen). Monitor by TLC for the disappearance of the diamine.
-
Workup - Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product often crystallizes or precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and dry under vacuum. The resulting solid, 2-(Pyridin-4-yl)-1-(2,6-difluorophenyl)-1H-benzo[d]imidazole, is typically of high purity.
Summary of Expected Results
| Step | Product | M.W. ( g/mol ) | Typical Yield | Purity (HPLC) | Key Characterization Data |
| A | N¹-(2,6-difluorophenyl)benzene-1,2-diamine | 220.22 | 85-95% | >95% | MS (ESI+): m/z 221.1 [M+H]⁺ |
| B | 2-(Pyridin-4-yl)-1-(2,6-difluorophenyl)-1H-benzo[d]imidazole | 309.29 | 75-85% | >98% | ¹H NMR (DMSO-d₆): Peaks for pyridyl, benzimidazole, and difluorophenyl protons. MS (ESI+): m/z 310.1 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitro Reduction (Part A) | Insufficient reducing agent; Inactive iron powder; Insufficient reaction time/temperature. | Add another 1-2 equivalents of iron powder. Ensure the iron is fresh and finely divided. Extend reaction time and re-check by TLC. |
| Low Yield in Cyclization (Part B) | Incomplete oxidation of the dihydro-benzimidazole intermediate; Impure diamine starting material. | After the initial reflux, bubble air through the reaction mixture for 30 minutes to facilitate oxidation. Purify the diamine from Part A via chromatography if it appears very impure. |
| Product Oiled Out (Part B) | Product is too soluble in ethanol or impurities are present. | Concentrate the reaction mixture to half its volume. Try adding water dropwise to induce precipitation. If it remains an oil, perform a standard extractive workup and purify by chromatography. |
Conclusion
2,6-Difluoro-N-(2-nitrophenyl)aniline is a highly valuable and strategically designed intermediate for the synthesis of N-aryl benzimidazole kinase inhibitors. The synthetic route, centered on a robust reductive amination and subsequent Phillips condensation, is efficient and amenable to creating diverse compound libraries. The resulting 1-(2,6-difluorophenyl)benzimidazole scaffold provides a potent pharmacophore that leverages conformational restriction and enhanced metabolic stability, making it a cornerstone for the development of next-generation kinase inhibitors targeting critical signaling pathways like p38α MAP kinase.
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Mishra, R. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-285. [Link]
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Ingenta Connect. (2009). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3). [Link]
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Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. [Link]
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National Center for Biotechnology Information. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
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ResearchGate. (n.d.). Retro-synthetic routes for pyrazolo[1,5-c]quinazolines. [Link]
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American Chemical Society Publications. (2020). HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. ACS Omega. [Link]
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National Center for Biotechnology Information. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. [Link]
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MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
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Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
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National Center for Biotechnology Information. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. [Link]
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American Chemical Society Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]
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National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]
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Scientific Research. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. International Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. PubMed. [Link]
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American Chemical Society Publications. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. PMC. [Link]
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Scielo. (n.d.). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. [Link]
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National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]
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ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]
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ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [Link]
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Topic: Synthetic Routes to Prepare Derivatives of 2,6-Difluoro-N-(2-nitrophenyl)aniline
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The diarylamine scaffold, 2,6-Difluoro-N-(2-nitrophenyl)aniline, is a pivotal chemical intermediate, most notably serving as a key precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this essential C-N bond, offering field-proven insights into the causality behind experimental choices. We present a comparative analysis of Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. Detailed, step-by-step protocols for the SNAr approach and a subsequent nitro group reduction are provided, equipping researchers with the practical knowledge to synthesize and further derivatize this important molecule.
Introduction: Significance of the 2,6-Difluoro-N-(2-nitrophenyl)aniline Scaffold
Diarylamines are a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific scaffold of 2,6-Difluoro-N-(2-nitrophenyl)aniline combines several key features that make it a valuable building block for drug development. The 2,6-difluorophenyl moiety can enhance metabolic stability and modulate the pKa of the amine, influencing binding affinity and pharmacokinetic properties.[3] The ortho-nitro group on the second aromatic ring acts as a potent electronic activator for its own synthesis and serves as a versatile chemical handle for subsequent transformations, most commonly reduction to an amine, which can then be used for cyclization or further functionalization.
The primary application driving interest in this molecule is its role as a key intermediate in the multi-step synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[4][5] The efficient and scalable synthesis of this intermediate is therefore a critical concern for pharmaceutical development.
Comparative Analysis of Synthetic Strategies
The core transformation in synthesizing 2,6-Difluoro-N-(2-nitrophenyl)aniline is the formation of a C-N bond between a 2,6-difluoroaniline unit and a 2-nitrophenyl unit. Three primary methodologies are considered for this cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most direct and atom-economical method for this specific target. The mechanism relies on the attack of a nucleophile (2,6-difluoroaniline) on an electron-deficient aromatic ring.[6] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group on the electrophilic partner.[7][8]
-
Electrophile Choice: 1-Fluoro-2-nitrobenzene is an ideal electrophile. The nitro group at the ortho position strongly activates the ring towards nucleophilic attack.[9][10] In the context of SNAr, fluorine is an excellent leaving group due to its high electronegativity, which powerfully stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step.[11][12] This makes 1-fluoro-2-nitrobenzene significantly more reactive than its chloro- or bromo- counterparts for this specific mechanism.[11]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for forming C-N bonds.[13] It offers a broader substrate scope than SNAr and can be effective even when the aromatic electrophile is not activated by strong EWGs.
-
Mechanism & Components: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. Key components include a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₂CO₃).[14][15] The ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. This method is highly reliable for coupling aryl halides or triflates with a wide range of amines.[16][17]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classic method for diarylamine synthesis, utilizing a copper catalyst.[18] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents (e.g., DMF, NMP), with stoichiometric amounts of copper powder.[19]
-
Modern Advancements: Modern protocols have significantly improved the Ullmann reaction. The use of soluble copper(I) salts (e.g., CuI) in combination with ligands (e.g., L-proline, phenanthroline) allows the reaction to proceed under much milder conditions.[20][21] While still sometimes requiring higher temperatures than palladium-catalyzed methods, the lower cost of copper makes it an attractive alternative for large-scale synthesis.[22][23]
Data Presentation: Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None required (base-mediated) | Palladium precatalyst (e.g., Pd₂(dba)₃) | Copper catalyst (e.g., CuI) |
| Ligand | None required | Required (e.g., XPhos, RuPhos) | Often required for mild conditions (e.g., L-proline) |
| Key Reactants | 2,6-difluoroaniline + 1-fluoro-2-nitrobenzene | 2,6-difluoroaniline + 1-halo-2-nitrobenzene (I, Br, Cl) | 2,6-difluoroaniline + 1-halo-2-nitrobenzene (I, Br) |
| Typical Conditions | Moderate to high temp. (80-150 °C), Polar solvent (DMSO, DMF) | Mild to moderate temp. (80-110 °C), Anhydrous solvent (Toluene, Dioxane) | Moderate to high temp. (100-200 °C), Polar solvent (DMSO, DMF) |
| Advantages | Cost-effective (no metal catalyst/ligand), simple procedure, high atom economy.[11] | Broad substrate scope, high functional group tolerance, generally high yields, well-understood mechanism.[13] | Low catalyst cost, established industrial method.[18] |
| Disadvantages | Limited to electronically activated aryl halides. | High cost of palladium and ligands, sensitivity to air and moisture. | Often requires high temperatures, potential for side reactions, can have lower functional group tolerance.[19] |
Visualization of Synthetic Workflow
The SNAr pathway represents the most straightforward approach for the target molecule.
Caption: General workflow for the SNAr synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline via SNAr
This protocol is based on established principles of nucleophilic aromatic substitution where the highly activated 1-fluoro-2-nitrobenzene serves as the electrophile.[11]
Materials and Reagents:
-
2,6-Difluoroaniline (1.0 eq)
-
1-Fluoro-2-nitrobenzene (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 5-10 mL per gram of aniline).
-
Begin stirring the suspension at room temperature.
-
Add 1-fluoro-2-nitrobenzene (1.05 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting 2,6-difluoroaniline spot is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into a beaker containing a significant volume of cold water (approx. 10x the volume of DMSO). A yellow-orange solid should precipitate.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product as a yellow crystalline solid.
-
Dry the final product under vacuum.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
DMSO can facilitate the absorption of chemicals through the skin; wear appropriate gloves.
-
1-Fluoro-2-nitrobenzene and 2,6-difluoroaniline are irritants. Avoid inhalation and skin contact.
Protocol 2: Reduction of the Nitro Group
The product from Protocol 1 is readily derivatized by reducing the nitro group to a primary amine, yielding N1-(2,6-difluorophenyl)benzene-1,2-diamine, a key precursor for building heterocyclic rings.
Materials and Reagents:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product will be more polar.
-
Work-up: Cool the reaction to room temperature.
-
Carefully pour the mixture into a beaker of ice.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid and basify the mixture to a pH > 8. A tin hydroxide precipitate will form.
-
Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product will be in the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diamine product, which may require further purification.
Mechanistic Insight: The SNAr Addition-Elimination Pathway
The SNAr mechanism is a two-step process that is critical to understand for optimizing reaction conditions.
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A Comprehensive Guide to the Analytical Characterization of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Application Note & Standard Operating Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Robust Characterization
2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS No. 1033225-43-2) is a substituted diphenylamine derivative incorporating both fluorine and nitro functional groups.[1][2][3][4][5] Molecules within this class are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[6] The presence of electron-withdrawing nitro groups and metabolically stable carbon-fluorine bonds imparts unique chemical properties that are valuable in medicinal chemistry and materials science.
Given its potential role as a critical starting material or intermediate, ensuring the identity, purity, and stability of 2,6-Difluoro-N-(2-nitrophenyl)aniline is paramount for the quality, safety, and efficacy of any final product. This application note provides a comprehensive suite of validated analytical methods for its complete characterization. The protocols herein are designed to be self-validating systems, grounded in established principles for the analysis of nitroaromatic and fluoroaromatic compounds, and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Physicochemical Properties
A summary of the key properties of the target analyte is presented below.
| Property | Value | Source(s) |
| Chemical Name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | [1] |
| CAS Number | 1033225-43-2 | [1][2][3] |
| Molecular Formula | C₁₂H₈F₂N₂O₂ | [1][4] |
| Molecular Weight | 250.20 g/mol | [1][4] |
| Appearance | (Not specified, typically yellow to orange solid for nitroanilines) | Inferred |
Integrated Analytical Strategy: A Multi-Technique Approach
A single analytical technique is insufficient for the complete characterization of a complex organic molecule. We advocate for an orthogonal, multi-technique approach to build a complete profile of the analyte, ensuring all aspects of its identity and purity are confirmed.
Caption: Integrated workflow for the comprehensive characterization of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone for determining the purity of a chemical substance by separating it from any impurities, byproducts, or degradants.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the method of choice for non-volatile, thermally stable organic molecules like substituted diphenylamines.[10] The nitroaromatic and phenyl rings provide strong chromophores, making UV detection highly sensitive and specific.[11] A C18 stationary phase provides excellent hydrophobic retention, while a phenyl-based column can offer alternative selectivity for aromatic compounds. This method is designed to establish purity, quantify the main component, and create an impurity profile.
Protocol: HPLC Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Primary Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Orthogonal Column (for method validation/confirmation): Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 80 25.0 80 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (primary), with DAD scanning from 200-400 nm to check for peak purity.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Data Analysis & System Suitability:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the compound beyond any doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structural determination.[12]
-
¹H NMR will identify the number and connectivity of protons in the aromatic rings and the amine N-H proton.
-
¹³C NMR will confirm the carbon skeleton of the molecule.
-
¹⁹F NMR is essential for this molecule. It provides a distinct signal for the fluorine atoms, confirming their presence and chemical environment with high sensitivity.[13][14] The large chemical shift range of ¹⁹F NMR makes it excellent for identifying fluorinated species.[15]
Protocol: NMR Structural Confirmation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like N-H.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. The spectral window should cover at least 0-12 ppm. The N-H proton may appear as a broad singlet and its chemical shift can be concentration-dependent.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No special setup is usually required on modern multinuclear spectrometers.[14]
-
-
Expected Spectral Features for 2,6-Difluoro-N-(2-nitrophenyl)aniline:
-
¹H NMR: Complex multiplets in the aromatic region (~6.5-8.5 ppm) corresponding to the 7 aromatic protons. A singlet (likely broad) for the 1 N-H proton, which will exchange upon addition of D₂O.
-
¹³C NMR: Signals corresponding to the 12 unique carbon atoms. Carbons attached to fluorine will appear as doublets due to C-F coupling.
-
¹⁹F NMR: A single signal (or a narrow multiplet due to coupling with aromatic protons) confirming the symmetrical 2,6-difluoro substitution pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and reliable technique for identifying the presence of key functional groups, serving as a fingerprint for the molecule.[16][17] For this compound, we expect to see characteristic vibrations for the N-H, C-F, N-O (nitro), and aromatic C=C bonds.
Protocol: FT-IR Functional Group Analysis
-
Instrumentation: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Perform an ATR correction using the instrument software.
-
-
Key Expected Vibrational Bands:
Wavenumber (cm⁻¹) Assignment Rationale / Reference ~3350-3400 N-H Stretch (secondary amine) Confirms the amine functional group. ~1580-1610 C=C Aromatic Stretch Indicates the presence of the phenyl rings. ~1500-1550 N-O Asymmetric Stretch Strong, characteristic band for the NO₂ group.[16][18] ~1330-1370 N-O Symmetric Stretch Strong, characteristic band for the NO₂ group.[16][18] ~1200-1250 C-N Stretch (aromatic amine) Confirms the amine-ring linkage. | ~1100-1200 | C-F Stretch | Strong band indicative of the fluoroaromatic system. |
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, which is a critical piece of identity information.[19] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer structural clues.[20] For diphenylamine-type structures, cleavage adjacent to the bridging nitrogen atom is a common fragmentation pathway.[21][22][23]
Protocol: Molecular Weight Verification by LC-MS
-
Instrumentation: Couple the outlet of the HPLC system (as described in Sec 3.1) to an Electrospray Ionization (ESI) source on a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
-
Ionization Mode: Positive ESI is typically effective for amines, which readily accept a proton.
-
Data Acquisition:
-
Acquire data in full scan mode (e.g., m/z 50-500).
-
The primary ion to observe is the protonated molecule [M+H]⁺.
-
For 2,6-Difluoro-N-(2-nitrophenyl)aniline (MW = 250.20), the expected [M+H]⁺ ion will be at m/z 251.21 .
-
Thermal Analysis for Stability Assessment
Rationale: Thermal analysis is crucial for understanding the physical properties and stability limits of a compound, which is vital for determining safe handling, storage, and processing conditions.[24][25] Nitroaromatic compounds, in particular, can be energetically unstable and require careful thermal hazard assessment.[25][26]
Caption: Workflow for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Protocol: Melting Point and Thermal Events
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum pan and seal.
-
Experimental Conditions:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min.
-
Use a nitrogen purge gas (flow rate ~50 mL/min).
-
-
Data Analysis: The melting point (Tm) is determined from the onset or peak of the endothermic event on the resulting thermogram. Exothermic events may indicate decomposition.[27]
Thermogravimetric Analysis (TGA)
Protocol: Decomposition Profile
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a constant rate of 10 °C/min.
-
Use a nitrogen purge gas (flow rate ~50 mL/min).
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss. The resulting curve provides a complete profile of the compound's thermal stability.[28]
Conclusion
The analytical strategy detailed in this document provides a robust framework for the comprehensive characterization of 2,6-Difluoro-N-(2-nitrophenyl)aniline. By combining chromatographic separation (HPLC) with definitive spectroscopic identification (NMR, MS, FT-IR) and thermal analysis (DSC, TGA), researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure a high-quality, well-characterized material suitable for downstream applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Taylor & Francis Online. (N/A). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
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ResearchGate. (N/A). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
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MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Scilit. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]
-
ACS Publications. (2021). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. [Link]
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ChemWhat. N-2-nitrophenyl-2,6-difluoroaniline CAS#: 1033225-43-2. [Link]
-
ResearchGate. 19 F NMR spectra at 470.29 MHz. [Link]
-
Allfluoro Pharmaceutical Co., Ltd. 2,6-Difluoro-N-(2-nitrophenyl)aniline,1033225-43-2. [Link]
-
MDPI. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules. [Link]
-
ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... [Link]
-
PubMed. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. [Link]
-
Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES.... [Link]
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PMC. (2011). Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
-
ResearchGate. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (2016). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. [Link]
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Gerig, J.T. Fluorine NMR. [Link]
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ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N. [Link]
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ResearchGate. (2021). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. [Link]
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]
-
University of Southampton. Multinuclear and Fluorine NMR Spectroscopy. [Link]
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- 3. CAS No.1033225-43-2,2,6-DIFLUORO-N-(2-NITROPHENYL)BENZENAMINE Suppliers [lookchem.com]
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Application Note and Protocol for the Scale-Up Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction: The Significance of 2,6-Difluoro-N-(2-nitrophenyl)aniline in Medicinal Chemistry
2,6-Difluoro-N-(2-nitrophenyl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. The unique electronic properties conferred by the difluoro and nitro substituents make it a valuable building block for developing novel therapeutics. The scale-up synthesis of this compound is therefore of critical importance to drug development professionals, requiring a robust, efficient, and safe process. This document provides a comprehensive guide to the scale-up synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, with a focus on the rationale behind the chosen synthetic strategy and detailed protocols for its execution.
Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach
The formation of the C-N bond between the 2,6-difluoroaniline and 2-nitrophenyl moieties is the key transformation in this synthesis. For a scalable and efficient process, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, offering high yields and functional group tolerance under relatively mild conditions.[1][2]
The proposed reaction involves the coupling of 2,6-difluoroaniline with 1-fluoro-2-nitrobenzene. The choice of a fluoro leaving group on the nitro-activated ring is advantageous for large-scale synthesis due to the high reactivity of the C-F bond in this electron-deficient system.
Safety First: Handling of Key Reagents
A thorough understanding of the hazards associated with the starting materials is paramount for a safe scale-up synthesis.
-
2,6-Difluoroaniline: This compound is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[3][4] It is a flammable liquid and vapor.[4][5] Therefore, handling should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
1-Fluoro-2-nitrobenzene: This reagent is toxic if swallowed and can be fatal if it comes into contact with the skin.[6] It causes skin and serious eye irritation.[6] It is crucial to work in a fume hood and wear appropriate PPE.[7] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[6]
All handling and transfer of these chemicals should be conducted in a manner that minimizes the risk of exposure and fire. Grounding and bonding of containers are necessary when transferring large quantities to prevent static discharge.[4]
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a 100-gram scale synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| 2,6-Difluoroaniline | 129.11 | 100 g | 0.775 | ≥97% |
| 1-Fluoro-2-nitrobenzene | 141.10 | 119.8 g | 0.852 (1.1 eq) | >95% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.87 g | 0.00388 (0.5 mol%) | - |
| XPhos | 476.65 | 3.69 g | 0.00775 (1.0 mol%) | - |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 104.5 g | 1.085 (1.4 eq) | ≥97% |
| Toluene | - | 1 L | - | Anhydrous |
Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Appropriate glassware for workup and purification.
-
Rotary evaporator.
-
Column chromatography setup.
Experimental Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask, under a nitrogen atmosphere, add palladium(II) acetate (0.87 g, 0.5 mol%) and XPhos (3.69 g, 1.0 mol%).
-
Solvent and Reagent Addition: Add 1 L of anhydrous toluene to the flask. Begin stirring and add 2,6-difluoroaniline (100 g, 0.775 mol), followed by 1-fluoro-2-nitrobenzene (119.8 g, 0.852 mol).
-
Base Addition: Carefully add sodium tert-butoxide (104.5 g, 1.085 mol) to the reaction mixture in portions to control any initial exotherm.
-
Reaction: Heat the mixture to 100 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 500 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 250 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Physical Appearance | Yellow to orange solid |
Analytical Characterization
The identity and purity of the final product should be confirmed by the following analytical methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
HPLC: To determine the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight.
Workflow Visualization
Caption: Workflow for the scale-up synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Conclusion
The described Buchwald-Hartwig amination protocol provides a reliable and scalable method for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. Adherence to the safety guidelines and careful execution of the experimental procedure are essential for a successful and safe scale-up. The provided workflow and analytical checkpoints will ensure the production of high-quality material for downstream applications in drug discovery and development.
References
- 2,6-Difluoroaniline - Safety D
- Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer.
- SAFETY D
- SAFETY DATA SHEET. (Supplier information not specified in the search result).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-05).
- Process and intermediates for the preparation of 2,6-difluoroaniline.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. (2021-12-03).
- Application Notes and Protocols for Buchwald- Hartwig Amin
- Process for the preparation of 2,6-difluoroaniline.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- 2,6-Difluoro-N-(2-nitrophenyl)aniline.
- 2,6-Difluoro-N-(2-nitrophenyl)aniline. Clearsynth.
- 2,6-Difluoroaniline ≥97%. Sigma-Aldrich.
- 5509-65-9|2,6-Difluoroaniline|BLD Pharm.
- Zn(II) and Fe(II) complexes of 2,4-dinitro-N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene] amino] aniline: synthesis, characterization and In Silico SARS-CoV-2 inhibition studies. Journal of the Nigerian Society of Physical Sciences. (2025-02-01).
- N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline (NFDOTA). Synthesis...
- 2,6-Difluoroaniline. PubChem.
- 2,6-Difluoro-4-nitroaniline. PubChem.
- Zn(II) and Fe(II) Complexes of 2,4-Dinitro-N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-Enylidene] Amino] Aniline: Synthesis, Characterization and In Silico SARS-CoV-2 Inhibition Studies. ACS. (2025).
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-N-(2-nitrophenyl)aniline in the Synthesis of Novel Fluorinated Phenazine Pigments
These application notes provide an in-depth guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 2,6-Difluoro-N-(2-nitrophenyl)aniline as a precursor for the synthesis of advanced dyes and pigments. The focus is on the preparation of fluorinated phenazine-based colorants, a class of compounds with significant potential for high-performance applications.
Introduction: The Rationale for Fluorinated Phenazine Pigments
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many dyes and pigments, exhibiting a wide range of colors from yellow to blue and deep red. The introduction of fluorine atoms into the phenazine scaffold is a strategic approach to enhance the material's properties. The high electronegativity and steric profile of fluorine can lead to significant improvements in:
-
Photostability and Lightfastness: Fluorine atoms can protect the chromophore from photolytic degradation.
-
Thermal Stability: The strength of the C-F bond often imparts greater resistance to thermal decomposition.
-
Solubility and Dispersibility: Selective fluorination can modify the solubility characteristics, allowing for better processing in various media.
-
Color Purity and Hue: The electronic effects of fluorine can fine-tune the absorption spectrum, leading to brighter and more intense colors.
2,6-Difluoro-N-(2-nitrophenyl)aniline is a key intermediate in this context. Its structure contains the pre-assembled diphenylamine backbone and a strategically placed nitro group, which is a versatile precursor for the critical cyclization step to form the phenazine ring system.
Core Synthesis Pathway: Reductive Cyclization to a Dihydrophenazine and Subsequent Aromatization
The most direct and efficient method to convert 2,6-Difluoro-N-(2-nitrophenyl)aniline into a phenazine pigment is through a reductive cyclization reaction. This process involves two key stages:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group.
-
Intramolecular Cyclization and Oxidation: The newly formed amino group undergoes an intramolecular condensation with the existing aniline moiety, followed by an oxidative aromatization to yield the stable phenazine core.
This entire sequence can often be performed in a single pot, making it an efficient synthetic strategy.
Visualizing the Workflow
Caption: Workflow for the synthesis of 1,5-Difluorophenazine.
Detailed Experimental Protocol: Synthesis of 1,5-Difluorophenazine
This protocol details the synthesis of 1,5-Difluorophenazine, a yellow pigment, from 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Materials and Reagents:
-
2,6-Difluoro-N-(2-nitrophenyl)aniline (FW: 250.20 g/mol )
-
Sodium Dithionite (Na₂S₂O₄) (FW: 174.11 g/mol )
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Toluene
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-Difluoro-N-(2-nitrophenyl)aniline (5.0 g, 20.0 mmol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture to obtain a suspension.
-
Preparation of Reductant Solution: In a separate beaker, prepare a solution of sodium dithionite (10.5 g, 60.0 mmol, 3.0 equivalents) and sodium hydroxide (2.4 g, 60.0 mmol, 3.0 equivalents) in 50 mL of deionized water. The sodium hydroxide is crucial for activating the dithionite and facilitating the cyclization.
-
Reductive Cyclization: Gently heat the ethanolic suspension of the starting material to 60-70 °C. Add the freshly prepared sodium dithionite solution dropwise to the flask over a period of 30 minutes. A color change from a pale yellow suspension to a deep reddish-brown or dark green solution is typically observed as the intermediate dihydrophenazine forms.
-
Reaction Monitoring and Completion: After the addition is complete, maintain the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the starting material spot.
-
Oxidative Work-up: After the reaction is complete, cool the mixture to room temperature. At this stage, the dihydrophenazine intermediate will be oxidized to the final phenazine pigment by atmospheric oxygen. To accelerate this, you can bubble air through the solution for 1-2 hours. The solution color will lighten, and a yellow precipitate of 1,5-Difluorophenazine will form.
-
Isolation of the Pigment: Isolate the crude product by vacuum filtration, washing the filter cake sequentially with deionized water (2 x 50 mL) to remove inorganic salts, and then with cold ethanol (2 x 20 mL) to remove any unreacted starting material or soluble byproducts.
-
Purification: For higher purity, the crude solid can be recrystallized from a suitable solvent such as toluene or chlorobenzene.
-
Drying and Characterization: Dry the purified yellow solid in a vacuum oven at 60 °C to a constant weight. The final product should be characterized by standard analytical techniques (¹H NMR, ¹⁹F NMR, Mass Spectrometry, and UV-Vis Spectroscopy).
Expected Results and Data Presentation
The synthesis should yield 1,5-Difluorophenazine as a bright yellow crystalline solid. The fluorine atoms are expected to enhance the pigment's stability and influence its coloristic properties.
| Property | Expected Value / Observation | Rationale |
| Appearance | Bright yellow crystalline powder | The extended π-conjugation of the phenazine core is responsible for absorption in the visible region, leading to a colored compound. |
| Yield | 75-85% | The intramolecular nature of the cyclization is generally efficient. |
| Melting Point | > 200 °C (decomposes) | The planar, rigid structure of the phenazine ring system leads to strong intermolecular forces and a high melting point. |
| λmax (in Toluene) | ~365 nm, with a shoulder at ~410 nm | These are characteristic absorption bands for the phenazine chromophore. |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Indicative of a strong π → π* electronic transition, characteristic of high-performance organic pigments. |
| Lightfastness | Good to Excellent | The C-F bonds are highly stable and resist homolytic cleavage upon exposure to UV radiation. |
| Thermal Stability | Stable up to ~250-300 °C | The robust aromatic heterocyclic core contributes to high thermal stability. |
Causality and Self-Validation in the Protocol
-
Choice of Reductant: Sodium dithionite is a powerful yet cost-effective reducing agent for nitro groups in aqueous-alcoholic media. Its use avoids the need for high-pressure hydrogenation or more expensive metal catalysts.
-
Role of Base: The addition of sodium hydroxide is critical. It not only activates the sodium dithionite but also deprotonates the aniline nitrogen, facilitating the nucleophilic attack during the intramolecular cyclization step.
-
Oxidation Step: The spontaneous oxidation of the dihydrophenazine intermediate by air is a convenient and green method for aromatization. Forcing air through the solution ensures the complete conversion to the thermodynamically stable aromatic phenazine system. This is a self-validating step, as the formation of the bright yellow precipitate indicates the successful formation of the final product.
-
Purification Strategy: The choice of recrystallization from a non-polar aromatic solvent like toluene is based on the expected planarity and relatively non-polar nature of the 1,5-Difluorophenazine molecule, ensuring effective removal of more polar impurities.
Conclusion for Researchers
2,6-Difluoro-N-(2-nitrophenyl)aniline serves as a highly effective and strategically designed precursor for the synthesis of fluorinated phenazine pigments. The protocol outlined provides a robust and scalable method for producing high-performance colorants. The presence of the difluoro substitution pattern is a key design element for achieving enhanced stability and specific coloristic properties, making these materials attractive for applications in high-end coatings, specialty plastics, and electronic displays.
References
-
A general scheme for the synthesis of phenazine derivatives is described, which involves the reaction of an aniline derivative with a nitrobenzene derivative, followed by reduction and cyclization. This principle is adapted in the provided protocol.[1]
-
The concept of reductive cyclization of nitro-aromatic compounds is a well-established method for the synthesis of nitrogen-containing heterocycles.[2]
-
The synthesis of azo dyes often involves diazotization of an aromatic amine and subsequent coupling, a fundamental concept in dye chemistry. While not directly used in this phenazine synthesis, it highlights the importance of aromatic amines as dye precursors.[3][4][5]
-
Heterocyclic compounds form the basis of a wide variety of dyes and pigments, with phenazines being a prominent class.[6][7]
-
The use of substituted anilines is fundamental to the synthesis of a vast array of dyes and functional organic materials.[8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Difluoroaniline = 97 5509-65-9 [sigmaaldrich.com]
- 9. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important diarylamine intermediate.
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline typically involves the formation of a C-N bond between a 2,6-difluoroaniline moiety and a 2-nitrophenyl group. The primary synthetic routes for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their unique advantages and challenges, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline is a lower-than-expected or complete lack of product formation. This can stem from several factors related to the chosen synthetic route.
In a Buchwald-Hartwig Amination:
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently. Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
-
-
Possible Cause 2: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the nature of the coupling partners. For the coupling of an electron-deficient aniline (2,6-difluoroaniline) with an electron-deficient aryl halide (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene), a sufficiently electron-rich and sterically hindered ligand is required to promote oxidative addition and reductive elimination.
-
Solution: For this specific transformation, ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1] It is advisable to screen a small panel of ligands to identify the optimal one for your specific substrate combination.
-
-
Possible Cause 3: Ineffective Base. The base is critical for the deprotonation of the aniline to form the active nucleophile. An inappropriate base can lead to a sluggish or stalled reaction.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Possible Cause 4: Poor Substrate Reactivity. Aryl fluorides and chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. The electron-withdrawing nitro group on the aryl halide can activate the ring towards nucleophilic aromatic substitution, but the C-F or C-Cl bond is still challenging to break.
-
Solution: If using 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, you may need to use higher catalyst loadings, more forcing reaction conditions (higher temperatures, longer reaction times), or switch to the more reactive 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene.
-
In an Ullmann Condensation:
-
Possible Cause 1: Reduced Nucleophilicity of 2,6-Difluoroaniline. The two electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the aniline nitrogen, making the reaction sluggish.[2]
-
Solution: This necessitates more forcing reaction conditions compared to reactions with aniline or electron-rich anilines. Increase the reaction temperature (often in high-boiling polar solvents like DMF or NMP) and ensure a sufficiently strong base (e.g., finely ground K₂CO₃ or Cs₂CO₃) is used.[2][3]
-
-
Possible Cause 2: Inactive Copper Catalyst. The copper catalyst, typically a Cu(I) salt like CuI, may be oxidized to the less active Cu(II) state.
-
Solution: Use a fresh, high-purity source of the copper catalyst. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation. The use of a ligand, such as 1,10-phenanthroline, can help stabilize the active Cu(I) species.[2]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS/LC-MS can indicate the formation of side products, which can complicate purification and reduce the yield of your desired product.
-
Side Product 1: Hydrodehalogenation of the Aryl Halide. This results in the formation of nitrobenzene from your 1-halo-2-nitrobenzene starting material.
-
Cause (Buchwald-Hartwig): This is a common side reaction, often promoted by β-hydride elimination from the palladium amido intermediate.
-
Mitigation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.[4]
-
-
Side Product 2: Homocoupling of the Aryl Halide (Biaryl Formation). This leads to the formation of 2,2'-dinitrobiphenyl.
-
Cause (Ullmann): This is a common side reaction in Ullmann condensations, especially at elevated temperatures.[2]
-
Mitigation: Use a slight excess of the 2,6-difluoroaniline. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also minimize this side reaction.
-
-
Side Product 3: Self-Condensation of the Nitroaniline. Under harsh basic conditions, nitroanilines can undergo self-condensation reactions.
-
Cause (Ullmann): High temperatures and strong bases can promote this pathway.
-
Mitigation: If this is suspected, try using a milder base or lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Buchwald-Hartwig or Ullmann, is generally preferred for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline?
A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[5] However, the Ullmann condensation can still be a viable and cost-effective option, particularly if the starting materials are readily available and the higher reaction temperatures are not a concern for other functional groups in the molecule.
Q2: What is the best aryl halide to use for the 2-nitrophenyl component?
A2: The reactivity of the aryl halide in both Buchwald-Hartwig and Ullmann reactions generally follows the trend: I > Br > Cl > F. For the Buchwald-Hartwig reaction, 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene will likely give higher yields and require milder conditions than 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. For the Ullmann condensation, an activated aryl halide like 1-fluoro-2-nitrobenzene can be effective due to the electron-withdrawing nature of the nitro group promoting nucleophilic aromatic substitution.
Q3: I am observing a dark-colored reaction mixture. Is this normal?
A3: Yes, it is common for both Buchwald-Hartwig and Ullmann reactions involving nitroaromatics to produce dark-colored solutions. This is often due to the formation of highly colored intermediates or minor side products and does not necessarily indicate a failed reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more conjugated, should be more UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most common method for purifying 2,6-Difluoro-N-(2-nitrophenyl)aniline.[2][6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) will typically provide good separation from unreacted starting materials and non-polar side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification if necessary.[7]
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for your specific setup.
Reagents and Materials:
-
2,6-Difluoroaniline
-
1-Bromo-2-nitrobenzene
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-difluoroaniline (1.2 mmol), 1-bromo-2-nitrobenzene (1.0 mmol), the palladium precatalyst, and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Seal the flask with a septum, and evacuate and backfill with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Ullmann Condensation
This protocol is a general starting point and may require optimization.
Reagents and Materials:
-
2,6-Difluoroaniline
-
1-Fluoro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (optional, as a ligand)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-difluoroaniline (1.2 mmol), 1-fluoro-2-nitrobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%, if used), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 120-140 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Diarylamine Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines (e.g., 1,10-phenanthroline), amino acids |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar to polar (e.g., Toluene, Dioxane) | Polar, high-boiling (e.g., DMF, NMP, Nitrobenzene) |
| Temperature | 80 - 120 °C | 120 - 210 °C |
| Aryl Halide Reactivity | I > Br > Cl > F | I > Br > Cl > F (activated halides are key) |
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Ullmann condensation.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry. BenchChem.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- LibreTexts. (2023).
- BenchChem. (2025).
- Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. (2016).
- BenchChem. (2025).
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
- BenchChem. (2025).
Sources
- 1. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction:
Welcome to the technical support center for the purification of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you might face during your experiments. The advice provided herein is based on established principles of organic chemistry and data from analogous compounds.
Troubleshooting Guide
Issue 1: My crude product is a dark, oily residue, and I'm unsure of the main impurities.
Answer:
A dark, oily crude product often indicates the presence of colored impurities and residual high-boiling solvents. The primary impurities in the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, typically formed via a Buchwald-Hartwig amination or an Ullmann condensation, can include:
-
Unreacted Starting Materials: 2,6-difluoroaniline and 1-chloro-2-nitrobenzene (or a related halo-nitroaromatic starting material).
-
Catalyst Residues: Palladium or copper complexes from the coupling reaction.
-
Side-Reaction Products: Dehalogenated starting materials or products of side reactions.[1]
-
Polymeric Materials: Formed at high reaction temperatures.
Initial Steps for Characterization:
-
Thin-Layer Chromatography (TLC): This is the first and most critical step. A TLC analysis will help you visualize the number of components in your crude mixture.
-
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, progressing to 7:3).
-
-
Visualization:
-
UV Light (254 nm): Most aromatic compounds will appear as dark spots.[2]
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This general stain is excellent for visualizing a wide range of organic compounds.[3]
-
Ninhydrin Stain: This will specifically stain any unreacted primary amine (2,6-difluoroaniline), typically as a pink or purple spot.[3]
-
Reduction and Diazotization: For specific visualization of nitro compounds, the TLC plate can be sprayed with a solution of stannous chloride (SnCl₂) to reduce the nitro group to an amine, followed by diazotization and coupling with a reagent like β-naphthol to produce a colored azo dye.[4]
-
-
-
Issue 2: I'm struggling to purify my product by column chromatography; the fractions are all mixed.
Answer:
Co-elution of impurities with your desired product is a common challenge. Here's a systematic approach to optimizing your column chromatography:
1. Re-evaluate Your Solvent System with TLC:
-
The ideal solvent system for column chromatography should give your product a retention factor (Rf) of 0.2-0.3 on the TLC plate. A higher Rf will lead to poor separation.
-
If your starting materials are close to your product spot on the TLC, try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
2. Consider the Acidity of Silica Gel:
-
Amines can sometimes interact strongly with the acidic surface of silica gel, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (Et₃N) to your eluent (typically 0.5-1%). This will neutralize the acidic sites on the silica.[5]
3. Gradient Elution:
-
If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is highly recommended.
-
Protocol:
-
Start with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute the non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute your product.
-
Finally, a high-polarity flush can be used to remove any remaining baseline impurities.
-
4. Alternative Stationary Phases:
-
If silica gel fails to provide adequate separation, consider using a different stationary phase.
-
Alumina (neutral or basic): This can be a good alternative for the purification of amines.[6]
-
Reversed-Phase Chromatography (C18 silica): If your compound is sufficiently non-polar, this technique, which uses polar mobile phases (e.g., acetonitrile/water or methanol/water), can sometimes provide a different selectivity for separation.[6][7]
Issue 3: I've tried to recrystallize my product, but it either oils out or the yield is very low.
Answer:
Successful recrystallization depends critically on the choice of solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
1. Systematic Solvent Screening:
-
Procedure:
-
Place a small amount of your crude product in several different test tubes.
-
Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with the undissolved solids. A good solvent will dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Recommended Solvents to Screen:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexanes/Heptane | Non-polar | 69 / 98 | Good for precipitating the product from a more polar solvent (as an anti-solvent). |
| Toluene | Non-polar | 111 | Often a good choice for aromatic compounds. |
| Ethanol/Isopropanol | Polar | 78 / 82 | Commonly used for recrystallizing anilines and nitro compounds.[8] |
| Ethyl Acetate | Mid-polar | 77 | Can be used alone or in combination with hexanes. |
| Dichloromethane | Mid-polar | 40 | Often used in a solvent/anti-solvent system with hexanes. |
| Acetonitrile | Polar | 82 | A polar aprotic solvent that can be effective. |
2. Troubleshooting "Oiling Out":
-
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solutions:
-
Use a lower-boiling point solvent.
-
Use a larger volume of solvent.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
3. Addressing Low Yield:
-
Ensure you are using the minimum amount of hot solvent to dissolve your compound. Excess solvent will keep more of your product in solution upon cooling.
-
After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure 2,6-Difluoro-N-(2-nitrophenyl)aniline?
A1: Based on analogous structures like 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, the pure compound is expected to be a yellow crystalline solid .[9] The presence of the nitro group and the extended aromatic system contributes to the color.
Q2: How can I effectively remove colored impurities?
A2: If the colored impurities are highly polar, they may be removed by column chromatography. For persistent color in a solid product, you can try treating a solution of the crude material with activated charcoal before the final crystallization step.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent.
-
Allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% by weight of your compound).
-
Heat the mixture back to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the hot, clear filtrate to cool and crystallize.
-
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be due to the acidic nature of the stationary phase. As mentioned in the troubleshooting section, adding 0.5-1% triethylamine to your eluent can mitigate this issue.[5] If degradation persists, switching to a less acidic stationary phase like neutral alumina is a good alternative.
Q4: What is a logical workflow for approaching the purification of a new batch of crude 2,6-Difluoro-N-(2-nitrophenyl)aniline?
A4: A systematic approach is key. The following workflow can guide your purification strategy.
Caption: Decision workflow for purifying crude 2,6-Difluoro-N-(2-nitrophenyl)aniline.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). EP0027003A1 - A process for preparing a diarylamine.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
PMC. (n.d.). Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CA1141394A - Process for the production of substituted diarylamines.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Diarylamine Synthesis. BenchChem.
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
AMiner. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025).
-
PMC. (n.d.). Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved January 19, 2026, from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Separation of diarylethene‐based photoswitchable isomeric compounds by high‐performance liquid chromatography and supercritical fluid chromatography. Retrieved January 19, 2026, from [Link]
-
PMC. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved January 19, 2026, from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024). Purification Troubleshooting. Retrieved January 19, 2026, from [Link]
-
chemeurope.com. (n.d.). Ullmann reaction. Retrieved January 19, 2026, from [Link]
-
Reddit. (2025). Ullmann Coupling Help. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved January 19, 2026, from [Link]
-
PMC. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved January 19, 2026, from [Link]
Sources
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your experiments. Our approach is grounded in mechanistic principles and validated with evidence from peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, which is typically achieved via a Buchwald-Hartwig amination or an Ullmann condensation.
Question 1: Why is the yield of my 2,6-Difluoro-N-(2-nitrophenyl)aniline unexpectedly low?
Answer:
Low yields in the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline can stem from several factors, often related to side reactions or suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Hydrodehalogenation of the Aryl Halide: A significant side reaction, particularly with electron-deficient aryl halides like 1-halo-2-nitrobenzene, is the replacement of the halogen with a hydrogen atom. This leads to the formation of nitrobenzene as a byproduct and consumes your starting material. The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles has been shown to suppress this hydrodehalogenation pathway.[1]
-
Steric Hindrance: The 2,6-difluoroaniline is a sterically hindered nucleophile. The fluorine atoms in the ortho positions can impede the approach of the aniline to the metal center in the catalytic cycle. To overcome this, the choice of ligand in a Buchwald-Hartwig reaction is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, RuPhos, or specialized ligands for hindered substrates), are often necessary to facilitate the coupling of sterically demanding amines.[2][3][4]
-
Incomplete Reaction or Catalyst Deactivation: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. Ensure your reaction is running for a sufficient duration and at the optimal temperature for your specific catalytic system. Catalyst deactivation can be caused by impurities in the starting materials or solvent. Using high-purity reagents and anhydrous, deoxygenated solvents is crucial.
-
Poor Solubility: Insolubility of the starting materials or intermediates in the chosen solvent can significantly reduce reaction rates and yields.[2] Ensure that both 2,6-difluoroaniline and the 1-halo-2-nitrobenzene are soluble in the reaction solvent at the reaction temperature. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aniline
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the 1-halo-2-nitrobenzene (1.0 equivalent) and 2,6-difluoroaniline (1.0-1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Place the sealed tube in a preheated oil bath and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Question 2: I've isolated an unexpected byproduct. What could it be?
Answer:
The formation of byproducts is a common issue. Based on the reactants and reaction conditions, here are the most likely side products and their origins:
-
Nitrobenzene: As mentioned previously, this is a result of hydrodehalogenation of the 1-halo-2-nitrobenzene starting material.[1]
-
2-Nitroaniline: The nitro group of the 1-halo-2-nitrobenzene can be reduced to an amino group under certain palladium-catalyzed conditions, especially if a hydrogen source is present.[6][7][8] This can lead to the formation of 2-nitroaniline.
-
Homocoupling Products:
-
2,2'-Dinitrobiphenyl: The 1-halo-2-nitrobenzene can undergo homocoupling, especially in Ullmann-type reactions, to form 2,2'-dinitrobiphenyl.[9][10]
-
Azoxybenzene or Azobenzene Derivatives: Reductive coupling of the nitroarene can lead to the formation of azoxy or azo compounds, which are dimers of the nitroarene starting material.[7]
-
-
Phenol or Ether Byproducts (in Ullmann Reactions): If the reaction is not strictly anhydrous, or if a nucleophilic solvent is used at high temperatures, the aryl halide can react with water or the solvent to form 2-nitrophenol or the corresponding ether.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: Is the nitro group on the aryl halide compatible with the strong bases often used in Buchwald-Hartwig aminations?
A1: This is a critical consideration. Strong bases like sodium tert-butoxide (NaOtBu) can potentially react with the acidic protons alpha to the nitro group or participate in other undesired reactions with the nitro functionality, especially at elevated temperatures.[5] While NaOtBu is a very effective base for Buchwald-Hartwig aminations, for substrates containing sensitive functional groups like nitro groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[5]
| Base | pKa of Conjugate Acid | Compatibility with Nitro Groups |
| NaOtBu | ~19 | Potentially reactive, may lead to side products |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Generally compatible, a good alternative to strong alkoxides |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Good compatibility, often used in milder reaction conditions |
Q2: Should I use a Buchwald-Hartwig amination or an Ullmann condensation for this synthesis?
A2: Both methods can potentially be used to form the desired C-N bond. Here's a comparison to help you decide:
-
Buchwald-Hartwig Amination:
-
Catalyst: Palladium-based.[14]
-
Conditions: Generally milder temperatures (80-120 °C) and a wider range of compatible functional groups.[15]
-
Challenges: Can be sensitive to air and moisture, and the cost of palladium and specialized ligands can be high. Hydrodehalogenation can be a significant side reaction.[16]
-
-
Ullmann Condensation:
For the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, a Buchwald-Hartwig amination is generally the preferred method due to the milder reaction conditions, which are more likely to be compatible with the nitro group. The issue of steric hindrance from the 2,6-difluoroaniline can be effectively addressed by selecting the appropriate phosphine ligand.
Q3: Can I use a nitroarene directly as a coupling partner instead of a halo-nitroarene in a Buchwald-Hartwig reaction?
A3: Recent advances in catalysis have shown that it is possible to use nitroarenes directly as coupling partners in Buchwald-Hartwig aminations.[18] This approach involves the in-situ reduction of the nitro group to an amine, which then participates in the coupling reaction.[6][7][8] Some methods even demonstrate the direct amination of nitroarenes where the nitro group acts as a leaving group.[18] However, these are advanced, specialized methods that may require specific catalytic systems and conditions. For a more conventional and predictable synthesis, starting with a 1-halo-2-nitrobenzene is the more established route.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Reactions. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. (2020). Angewandte Chemie International Edition. [Link]
-
Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. (2012). Molecules. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). ARKIVOC. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2024). Organic Chemistry Frontiers. [Link]
-
Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (2013). Angewandte Chemie International Edition. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. (2017). Angewandte Chemie International Edition. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). JACS Au. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Synthesis. [Link]
-
Buchwald–Hartwig Amination of Nitroarenes. (2017). Angewandte Chemie International Edition. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Organic Letters. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2011). Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. [Link]
-
Ullmann coupling-An overview. (2025). OperaChem. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2018). Catalysts. [Link]
-
Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2022). Journal of the American Chemical Society. [Link]
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optimization of reaction time and temperature for 2,6-Difluoro-N-(2-nitrophenyl)aniline synthesis
Welcome to the technical support center for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this important synthetic transformation. The synthesis, which typically proceeds via an Ullmann condensation or a related nucleophilic aromatic substitution, can be sensitive to reaction parameters. This document will provide a structured approach to optimizing reaction time and temperature to maximize yield and purity.
Understanding the Reaction: The Ullmann Condensation
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline is a classic example of a C-N cross-coupling reaction, often achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2][3] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2][3][4] However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions.[5]
The core of optimizing this synthesis lies in balancing the reaction rate with the stability of the starting materials and the product. The presence of a nitro group on one of the aromatic rings and fluorine atoms on the other influences the electronic properties of the substrates, which in turn affects the optimal reaction conditions.
Reaction Scheme
Caption: General scheme for the Ullmann condensation to form 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This section addresses common issues encountered during the synthesis and provides a systematic approach to optimizing the key parameters of reaction time and temperature.
Q1: My reaction shows low or no conversion to the desired product. What should I do?
A1: Low conversion is a common issue and can often be resolved by systematically adjusting the reaction temperature.
-
Initial Temperature Range: For modern ligand-accelerated Ullmann couplings, a starting temperature in the range of 80-120 °C is recommended.[5] If you are using a traditional protocol without a specific ligand, higher temperatures may be necessary.[1]
-
Incremental Temperature Increase: If you observe no or low conversion at your initial temperature, increase the temperature in increments of 10-20 °C. Monitor the reaction progress at each new temperature point using a suitable analytical technique like TLC or GC-MS.[5]
-
Causality: The reaction rate is directly proportional to temperature. Increasing the temperature provides the necessary activation energy for the C-N bond formation to occur. However, excessively high temperatures can lead to degradation of reactants or products.
Q2: I am observing significant by-product formation, particularly debromination or decomposition of my starting materials. How can I mitigate this?
A2: The formation of by-products is often a sign that the reaction temperature is too high or the reaction time is too long.
-
Temperature Reduction: If you are seeing decomposition, reduce the reaction temperature. Even a 10-20 °C decrease can significantly reduce the rate of side reactions while still allowing the desired transformation to proceed, albeit at a slower rate.
-
Time Optimization: It is crucial to monitor the reaction closely and stop it once the starting materials have been consumed. Prolonged heating after the reaction is complete can lead to product degradation.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[5] The presence of oxygen at elevated temperatures can promote oxidative side reactions.
-
Anhydrous Conditions: The presence of water can lead to side reactions such as the reduction of the aryl halide.[5] Ensure all solvents and reagents are anhydrous.
Q3: How do I determine the optimal reaction time?
A3: The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal by-product formation.
-
Reaction Monitoring: The most effective way to determine the optimal reaction time is through regular monitoring. Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze them by TLC, GC-MS, or HPLC.
-
Time Course Study: A more systematic approach is to run a time course study. Set up several identical reactions and stop them at different time points (e.g., 2, 4, 6, 8, 12, and 24 hours). Analyze the yield and purity of the product from each reaction to identify the optimal duration.
Data-Driven Optimization: A Summary Table
The following table provides a hypothetical example of how to systematically optimize reaction temperature and time, and the expected outcomes.
| Experiment | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Key By-products (%) |
| 1 | 80 | 12 | 30 | 25 | 5 |
| 2 | 100 | 12 | 75 | 65 | 10 |
| 3 | 120 | 12 | 95 | 80 | 15 (decomposition) |
| 4 | 110 | 8 | 90 | 85 | 5 |
| 5 | 110 | 16 | 95 | 75 | 20 (decomposition) |
Analysis:
-
Increasing the temperature from 80 °C to 120 °C significantly improves conversion and yield (Experiments 1-3).
-
However, at 120 °C, an increase in decomposition by-products is observed.
-
By reducing the temperature slightly to 110 °C and optimizing the reaction time (Experiment 4 vs. 5), a higher yield with fewer by-products can be achieved.
Experimental Protocol: Optimization Workflow
This section provides a general, step-by-step protocol for optimizing the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Materials and Reagents:
-
2,6-Difluoroaniline
-
1-Chloro-2-nitrobenzene (or the corresponding bromo or iodo derivative)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, N,N'-dimethyl-1,2-ethanediamine)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Optimization Workflow Diagram:
Caption: A systematic workflow for the optimization of the Ullmann condensation reaction.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 2,6-difluoroaniline, 1-chloro-2-nitrobenzene, copper(I) iodide, the chosen ligand, and the base.[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation.[5]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating and Stirring: Place the reaction vessel in a preheated heating block and stir the mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Frequently Asked Questions (FAQs)
Q4: What is the best starting temperature for my optimization experiments?
A4: A good starting point for modern ligand-assisted Ullmann reactions is between 80 °C and 100 °C.[5] For traditional protocols without ligands, you may need to start higher, around 120-150 °C.
Q5: Can I use a microwave reactor to optimize the reaction time?
A5: Yes, microwave synthesis can be an excellent tool for rapidly screening reaction conditions and can often significantly reduce reaction times. However, direct translation of microwave conditions to conventional heating may not always be straightforward.
Q6: My product seems to be degrading during column chromatography. What can I do?
A6: If you suspect product degradation on silica gel, you can try using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by adding a small amount of a neutral amine (e.g., triethylamine) to the eluent.
Q7: Is there a general trend for the reactivity of aryl halides in this reaction?
A7: Yes, the reactivity of aryl halides in Ullmann-type reactions generally follows the trend: I > Br > Cl.[6] Therefore, if you are using an aryl chloride and experiencing low reactivity, switching to the corresponding aryl bromide or iodide may improve your results.
References
- Shiley, R. H., et al. (1972-1973). Process and intermediates for the preparation of 2,6-difluoroaniline. U.S. Patent 5,041,674A.
- Unknown. (n.d.). Process for the preparation of 2,6-difluoroaniline. U.S. Patent 5,091,580A.
-
Unknown. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Name of the publication not available. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]
- Unknown. (n.d.). Process for preparing nitroaniline derivatives. U.S. Patent 5,466,871A.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Chemical Communications. Retrieved from [Link]
- Unknown. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. European Patent EP0506199A2.
- Unknown. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines. U.S. Patent 6,552,230B1.
-
Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Welcome to the Technical Support Center for the purification of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important synthetic intermediate. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Introduction: Understanding the Chemistry of 2,6-Difluoro-N-(2-nitrophenyl)aniline and Its Impurities
2,6-Difluoro-N-(2-nitrophenyl)aniline is typically synthesized via a copper-catalyzed N-arylation reaction, most commonly the Ullmann condensation, between 2,6-difluoroaniline and an activated 2-nitrophenyl halide (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene).[1][2] Understanding this synthetic route is crucial for anticipating potential impurities.
Common Impurities to Expect:
-
Unreacted Starting Materials: Residual 2,6-difluoroaniline and the 2-nitrophenyl halide.
-
Homo-coupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the 2-nitrophenyl halide.
-
Isomeric Products: Depending on the reaction conditions, minor isomers may form.
-
Residual Catalyst: Traces of the copper catalyst used in the reaction.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[3]
This guide will provide a structured, question-and-answer-based approach to address the challenges of removing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. How can I induce crystallization?
Answer: "Oiling out" is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or if the cooling process is too rapid.[4]
Initial Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents. The ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.[3][5][6] Based on similar nitroaniline derivatives, promising solvents include ethanol, isopropanol, acetic acid, or a mixed solvent system like ethanol/water.[3][5]
-
Induce Nucleation: If a suitable solvent is found but crystals do not form upon cooling, try the following:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates a rough surface that can promote crystal formation.
-
Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]
-
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[5]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3][5]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Q2: I've tried recrystallization, but my product is still impure. What's the next step?
Answer: If recrystallization is insufficient, column chromatography is the next logical step. This technique is highly effective at separating compounds with different polarities. For N-aryl anilines, silica gel is a common stationary phase.[7]
Key Considerations for Column Chromatography:
-
Solvent System Selection: The choice of eluent is critical for good separation. A good starting point for diarylamines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product.
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the proportion of the more polar solvent) can be very effective.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system. Collect fractions and monitor them by TLC.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to wash out more polar compounds.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Troubleshooting Column Chromatography | |
| Problem | Possible Cause & Solution |
| Poor Separation | Similar Polarity of Compounds: Experiment with different solvent systems. A less polar system might provide better resolution. A very slow, shallow gradient can also improve separation. |
| Product Stuck on Column | High Polarity of Product: The chosen eluent may not be polar enough. Try adding a small percentage of a more polar solvent like methanol to your eluent system. |
| Streaking on TLC/Column | Acidic/Basic Nature of Compound: Anilines are basic and can interact strongly with the slightly acidic silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and recovery. |
Q3: How do I know if my final product is pure?
Answer: Purity assessment is a critical final step. A combination of techniques will give you the most confidence in your product's purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reverse-phase C18 column is often a good choice for diarylamines.[4]
-
Gas Chromatography (GC): If your compound is sufficiently volatile and thermally stable, GC can also be used. A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds like anilines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your desired product but can also reveal the presence of impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for common purification challenges.
References
-
Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
PrepChem. (2012). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. [Link]
- Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 2,6-Difluoro-N-(2-nitrophenyl)aniline
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is structured to provide in-depth, experience-driven insights into overcoming common challenges encountered during the synthesis and subsequent reactions of this important diarylamine intermediate. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring you can adapt and innovate in your own experimental setups.
Section 1: Understanding the Core Synthesis and Reactivity
The target molecule, 2,6-Difluoro-N-(2-nitrophenyl)aniline, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Ullmann condensation or Goldberg reaction.[1] This involves the coupling of 2,6-difluoroaniline and an activated aryl halide, such as 1-fluoro-2-nitrobenzene.
The reactivity of the starting materials is a key consideration. The nitro group in 1-fluoro-2-nitrobenzene is strongly electron-withdrawing, which activates the benzene ring for nucleophilic attack.[2][3] The fluorine atoms on the 2,6-difluoroaniline ring are also electron-withdrawing, which can influence the nucleophilicity of the amine.[4]
Diagram of the General Synthetic Pathway
Caption: General synthetic scheme for 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Section 2: Troubleshooting Failed or Low-Yielding Reactions
This section addresses the most common issue: the reaction failing to proceed or giving unsatisfactory yields of the desired diarylamine.
Q1: My reaction shows no conversion to the desired product. What are the likely causes?
A1: Complete reaction failure often points to fundamental issues with the reaction setup or the reagents themselves. Here's a systematic approach to diagnosing the problem:
-
Inert Atmosphere is Crucial: Ullmann-type couplings are sensitive to oxygen.[5] The active Cu(I) catalyst can be oxidized to inactive Cu(II), halting the catalytic cycle.
-
Solution: Ensure your reaction vessel is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Degas your solvent by sparging with inert gas or through freeze-pump-thaw cycles.[6]
-
-
Catalyst Quality and Activity: The source and age of your copper catalyst are critical.
-
Solution: Use a fresh bottle of a Cu(I) salt like copper(I) iodide (CuI).[5] If you suspect your catalyst has oxidized, consider using a newer batch or activating it in situ.
-
-
Base Selection and Anhydrous Conditions: The base is essential for deprotonating the aniline.[5] The presence of water can lead to side reactions.[5]
-
Solution: Use a powdered, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is thoroughly dried before use.
-
-
Reaction Temperature: While modern Ullmann reactions can proceed at lower temperatures than traditional methods, they still often require significant heat to overcome the activation energy.[1][5]
-
Solution: If you are running the reaction at a lower temperature (e.g., 80-100 °C), consider incrementally increasing it. However, be mindful of potential decomposition at excessively high temperatures.
-
Q2: I'm getting a low yield of my product, and I see a lot of starting material remaining. What can I do to improve the conversion?
A2: Low conversion with recoverable starting material suggests that the reaction is proceeding, but is either too slow or has reached an equilibrium that disfavors the product.
-
Ligand Addition: The use of a ligand can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating reductive elimination.
-
Solution: Introduce a suitable ligand for N-arylation. Common choices include 1,10-phenanthroline or L-proline.[5] A screening of different ligands may be necessary to find the optimal one for your specific substrate.
-
-
Solvent Choice: The polarity and boiling point of the solvent play a significant role.
-
Reagent Stoichiometry: An excess of one of the coupling partners can sometimes drive the reaction to completion.
-
Solution: Try using a slight excess (1.1 to 1.5 equivalents) of the more readily available or less expensive starting material.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Section 3: Dealing with Impurities and Side Reactions
The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Q3: I'm observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?
A3: The formation of a black precipitate is a common observation in Ullmann couplings and is often attributed to the decomposition of the copper catalyst to copper(0) or copper(II) oxides.[8] While a color change to dark brown or black is not always indicative of a failed reaction, excessive precipitation can suggest catalyst instability.
-
Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of inactive copper species. Rigorous exclusion of air is the primary solution.
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition. If you are running the reaction above 150 °C, try to see if a lower temperature with a suitable ligand can achieve the desired conversion.
-
Ligand Choice: An appropriate ligand can stabilize the active Cu(I) species and prevent its disproportionation or oxidation.
-
Q4: My mass spectrometry analysis shows a significant amount of a debrominated or dehalogenated side product. Why is this happening?
A4: The formation of a dehalogenated side product (e.g., 2,6-difluoroaniline from the starting material) suggests a protic source is interfering with the reaction.
-
Mechanism of Dehalogenation: The organocopper intermediate can be protonated by water or other protic impurities, leading to the formation of the dehalogenated arene and a copper hydroxide species.
-
Preventative Measures:
-
Anhydrous Reagents and Solvents: Use anhydrous grade solvents and ensure all solid reagents are thoroughly dried.
-
Dry Glassware: All glassware should be oven- or flame-dried immediately before use.
-
Table of Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Toluene | 111 | 2.4 | Less polar, may require higher temperatures. |
| Dioxane | 101 | 2.2 | Common, but lower boiling point. |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent choice, polar aprotic.[7] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | High boiling, good for stubborn reactions.[1] |
| Dimethyl sulfoxide (DMSO) | 189 | 47.2 | Very polar, can facilitate SNAr. |
Section 4: Purification and Characterization
Q5: What is the best way to purify the crude 2,6-Difluoro-N-(2-nitrophenyl)aniline?
A5: The purification of diarylamines often involves removing the copper catalyst, unreacted starting materials, and any side products.
-
Standard Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with aqueous ammonia or a solution of a chelating agent like EDTA to remove copper salts.
-
Follow with washes with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Flash column chromatography on silica gel is typically effective for separating the desired product from starting materials and nonpolar impurities.[9][10]
-
A gradient elution system, starting with a nonpolar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.
-
Section 5: FAQs
Q: Can I use a different aryl halide instead of 1-fluoro-2-nitrobenzene? A: Yes, other activated aryl halides like 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene can also be used. However, the reactivity generally follows the trend I > Br > Cl > F for the leaving group in SNAr reactions under these conditions. You may need to adjust the reaction conditions (e.g., temperature, reaction time) accordingly.
Q: Is a palladium-catalyzed Buchwald-Hartwig amination a viable alternative? A: Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be an excellent alternative to the Ullmann coupling.[6] It often proceeds under milder conditions and with a broader substrate scope. If you are facing insurmountable challenges with the copper-catalyzed reaction, exploring palladium catalysis is a logical next step.
Q: What are the key safety considerations when working with these reagents? A: 2,6-Difluoroaniline is toxic and an irritant.[11][12] 1-Fluoro-2-nitrobenzene is also a hazardous substance.[13] Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). Self-hosted AI search.
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- 2,6-Difluoroaniline | 5509-65-9. (2025). ChemicalBook.
- 2,6-Difluoroaniline CAS#: 5509-65-9. (n.d.). ChemicalBook.
- Troubleshooting Ullmann Couplint. (2023). Reddit.
- One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. (2025). The Journal of Organic Chemistry.
- Ullmann condensation. (n.d.). Wikipedia.
- Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (n.d.). Self-hosted AI search.
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications.
- Ullmann coupling. (2024). Reddit.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chemicals [chemicals.thermofisher.cn]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 12. 2,6-Difluoroaniline CAS#: 5509-65-9 [amp.chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot alternative catalytic systems for this crucial C-N bond formation. We will delve into the nuances of various catalytic approaches, moving beyond conventional methods to enhance efficiency, reduce costs, and improve the sustainability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2,6-Difluoro-N-(2-nitrophenyl)aniline?
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline typically involves the cross-coupling of 2,6-difluoroaniline with a 2-halonitrobenzene derivative. The primary challenges arise from the electronic properties of the starting materials. The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which decreases the nucleophilicity of the amine. Similarly, the nitro group on the phenyl ring is also electron-withdrawing. These electronic effects can make the desired C-N bond formation sluggish and require carefully optimized catalytic systems.
Q2: Why should I consider alternative catalysts to the standard Palladium-based systems for this synthesis?
While palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation, there are several reasons to explore alternatives:
-
Cost: Palladium is a precious metal, and its price can be a significant factor in large-scale synthesis.
-
Toxicity: Residual palladium in the final product is a major concern in pharmaceutical applications and requires extensive purification.
-
Sustainability: Developing catalytic systems based on more abundant and less toxic metals is a key goal in green chemistry.
-
Reaction Conditions: Some palladium-based systems require harsh reaction conditions, which may not be compatible with sensitive functional groups.
Alternative catalysts, such as those based on copper or even metal-free organocatalysts, can offer solutions to these challenges.
Troubleshooting Guide: Navigating Challenges with Alternative Catalysts
This section is designed to provide practical solutions to common problems encountered during the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline using various catalytic systems.
Palladium-Based Catalysis (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1][2][3]
-
Potential Cause 1: Inactive Catalyst or Ligand Degradation.
-
Expert Insight: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which forms the C-N bond.
-
Troubleshooting Steps:
-
Ligand Screening: If using a standard ligand like P(t-Bu)3, consider switching to more specialized ligands such as XPhos or t-BuXPhos, which are known to be effective for coupling with electron-deficient anilines.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.[4]
-
Fresh Reagents: Use freshly opened or purified solvents and reagents.
-
-
-
Potential Cause 2: Inappropriate Base.
-
Expert Insight: A strong, non-nucleophilic base is required to deprotonate the aniline and form the active palladium-amido complex.
-
Troubleshooting Steps:
-
Base Strength: If using a weaker base like K2CO3, switch to a stronger base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4).[5]
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases can be beneficial.
-
-
-
Potential Cause 3: Unfavorable Solvent.
-
Expert Insight: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Troubleshooting Steps:
-
Solvent Polarity: For couplings involving aryl iodides, less polar solvents like toluene are often preferred to prevent inhibition by the iodide salt formed during the reaction.[4]
-
Aprotic Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally used.
-
-
-
Potential Cause: Presence of Water.
-
Expert Insight: Water can lead to catalyst deactivation and promote side reactions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Molecular Sieves: Consider adding activated molecular sieves to the reaction mixture to scavenge any residual water.
-
-
Copper-Based Catalysis (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation.[6]
-
Potential Cause 1: Inactive Copper Source.
-
Expert Insight: The active catalytic species in the Ullmann reaction is typically Cu(I).[7] Using Cu(II) salts may require an in-situ reduction step, which can be inefficient.
-
Troubleshooting Steps:
-
Use a Cu(I) Salt: Start with a Cu(I) source such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O).[8]
-
Fresh Copper Source: Ensure the copper salt is fresh and has not been oxidized to Cu(II) through prolonged exposure to air.
-
-
-
Potential Cause 2: Insufficient Ligand Acceleration.
-
Expert Insight: The traditional Ullmann reaction often requires harsh conditions. The use of ligands can significantly accelerate the reaction and allow for milder conditions.
-
Troubleshooting Steps:
-
-
Potential Cause 3: High Reaction Temperature and Prolonged Reaction Time.
-
Expert Insight: Due to the reduced nucleophilicity of 2,6-difluoroaniline, higher temperatures and longer reaction times may be necessary.[7]
-
Troubleshooting Steps:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC/MS.
-
Microwave Irradiation: Consider using microwave irradiation to accelerate the reaction.
-
-
Emerging Alternative Catalysts
Recent advances have explored metal-free and light-promoted methods for C-N bond formation.
-
Question: Can N-arylation be achieved without a metal catalyst?
-
Expert Insight: While still an emerging area for this specific transformation, organocatalysis presents a promising metal-free alternative. N-heterocyclic carbenes (NHCs) have been shown to catalyze a range of reactions and could potentially be applied to this synthesis.[10][11] The reaction would likely proceed through a different mechanism, possibly involving the formation of a reactive intermediate that facilitates the nucleophilic aromatic substitution.
-
-
Question: Can light be used to promote the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline?
-
Expert Insight: Photocatalysis offers the potential for milder reaction conditions.[12] A photocatalyst, upon irradiation with light, can initiate a single-electron transfer (SET) process, generating radical intermediates that can lead to the desired C-N bond formation.[13] Both transition-metal-based photocatalysts and organic dyes can be employed.[14]
-
Comparative Overview of Catalytic Systems
| Catalyst System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Common Challenges |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | XPhos, t-BuXPhos | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 | High yields, broad scope | Catalyst cost, residual Pd |
| Ullmann Condensation | CuI, Cu2O | 1,10-phenanthroline, DMEDA | K2CO3, Cs2CO3 | DMF, DMSO | 100-180 | Low-cost metal | Harsh conditions, high temp. |
| Organocatalysis | NHC precursors | - | Strong base | Aprotic solvents | Variable | Metal-free | Limited substrate scope |
| Photocatalysis | Ru(bpy)3Cl2, Eosin Y | - | Mild base | Acetonitrile, DMSO | Room Temp. | Mild conditions | Requires light source |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis (Ullmann-Type)
This protocol is a representative procedure and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K2CO3 (2 equivalents).
-
Reagent Addition: Add 2,6-difluoroaniline (1 equivalent) and 1-chloro-2-nitrobenzene (1.2 equivalents).
-
Solvent: Add anhydrous DMF or DMSO.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove copper salts, followed by a brine wash. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light Photocatalytic Synthesis (Hypothetical)
This protocol is based on general principles of photocatalytic C-N coupling and would require significant optimization.
-
Reaction Setup: To a vial, add a photocatalyst such as Eosin Y (1-5 mol%).
-
Reagent Addition: Add 2,6-difluoroaniline (1 equivalent), 1-iodo-2-nitrobenzene (1.5 equivalents), and a mild base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Solvent: Add a suitable solvent such as acetonitrile or DMSO.
-
Degassing: Degas the solution by sparging with argon for 15-20 minutes.
-
Irradiation: Place the vial in front of a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC/MS.
-
Workup and Purification: Once the reaction is complete, perform a standard aqueous workup and purify by column chromatography.
Visualizations
General Troubleshooting Workflow for N-Arylation Reactions
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- U.S.
- "Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon", (2025-11-01).
- "N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis", Benchchem.
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"Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline", (2022-05-24), PMC - NIH. [Link]
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"Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors", (2021-12-03), Semantic Scholar. [Link]
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"Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles", NIH. [Link]
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"Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles", Chemical Science (RSC Publishing). [Link]
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"2,6-Difluoro-4-nitroaniline", PubChem. [Link]
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"Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation", (2024-07-01), ACS Publications. [Link]
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"Light‐Promoted Organocatalysis with N‐Heterocyclic Carbenes", (2020-07-01), ResearchGate. [Link]
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"The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series", Beilstein Journal of Organic Chemistry. [Link]
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"Recent advances in organocatalytic atroposelective reactions", (2025-01-09), Beilstein Journals. [Link]
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"Difluoroalkylation of Anilines via Photoinduced Methods", (2023-08-16), PMC - NIH. [Link]
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"Synthesis of 4,5-difluoro-2-nitroaniline", PrepChem.com. [Link]
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"Buchwald-Hartwig Amination", (2023-06-30), Chemistry LibreTexts. [Link]
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"An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones", (2025-08-06), ResearchGate. [Link]
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"Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors", (2021-12-03), NIH. [Link]
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"[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions", NIH. [Link]
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"Buchwald–Hartwig amination", Wikipedia. [Link]
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"Diarylamine Synthesis via Desulfinylative Smiles Rearrangement", PMC - NIH. [Link]
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"Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative", (2021-06-14), UVigo. [Link]
- U.S.
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"Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline", (2025-08-27), University of Leicester. [Link]
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"On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts", MDPI. [Link]
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"N-(4-nitrophenyl) -2,6-di (thiophen-2-yl) aniline (NFDOTA). Synthesis...", ResearchGate. [Link]
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"How To: Troubleshoot a Reaction", University of Rochester, Department of Chemistry. [Link]
- EP0506199A2, "A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene", Google P
-
"Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore", ResearchGate. [Link]
-
"Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", ACS Publications. [Link]
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"Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects", (2020-12-11), ACS Catalysis. [Link]
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"Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis", PMC - NIH. [Link]
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"Troubleshooting Thin Layer Chromatography", University of Rochester, Department of Chemistry. [Link]
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"Buchwald-Hartwig amination", Name-Reaction.com. [Link]
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"A troubleshooting guide for laser pulling platinum nanoelectrodes", RSC Publishing. [Link]
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Technical Support Center: Managing Thermal Runaway in the Large-Scale Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction: Understanding the Inherent Thermal Risk
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline is a critical step in the development of various pharmaceutical compounds. The primary reaction pathway involves a nucleophilic aromatic substitution (SNAr) between 2,6-difluoroaniline and an activated 2-nitrophenyl electrophile, such as 1-fluoro-2-nitrobenzene. While an effective transformation, this reaction is inherently exothermic and presents a significant risk of thermal runaway, particularly at a large scale.
The SNAr mechanism in this context is accelerated by the presence of the electron-withdrawing nitro group on the electrophile's aromatic ring.[1][2] This activation facilitates the attack by the nucleophilic aniline, but also contributes to a rapid and substantial release of heat. If this heat is not effectively managed, the reaction temperature can rise uncontrollably, leading to a dangerous feedback loop where the increased temperature further accelerates the reaction rate.[3] This scenario, known as thermal runaway, can result in a rapid increase in pressure, solvent boiling, and potentially, reactor failure.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to safely manage the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline. It is structured to provide both preventative guidance and actionable troubleshooting steps in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal runaway in this specific synthesis?
A1: The primary cause is the highly exothermic nature of the nucleophilic aromatic substitution (SNAr) reaction. The reaction between the electron-rich 2,6-difluoroaniline and the electron-deficient 1-fluoro-2-nitrobenzene (or a similar electrophile) is thermodynamically favorable and releases a significant amount of energy as heat. On a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor's cooling system.[3] This imbalance leads to a rapid and uncontrolled increase in the reaction temperature.
Q2: What are the early warning signs of an impending thermal runaway?
A2: Vigilant monitoring of the reaction parameters is crucial. Early warning signs include:
-
A deviation from the expected temperature profile, with the internal temperature rising faster than anticipated.
-
A sudden increase in the rate of temperature rise, even with maximum cooling applied.
-
A noticeable increase in the pressure within the reactor.
-
A change in the color or viscosity of the reaction mixture that is not characteristic of a controlled reaction.
-
An increase in off-gassing.
Q3: How can I proactively design the experiment to minimize the risk of thermal runaway?
A3: A "Safety by Design" approach is essential.[4] Key preventative measures include:
-
Reaction Calorimetry: Before attempting a large-scale synthesis, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on a small scale to accurately determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[3] This data is critical for proper reactor and cooling system selection.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), employ a semi-batch approach where one of the reactants (typically the more reactive one, the 2-nitrophenyl electrophile) is added gradually to the other.[3] This allows the rate of heat generation to be controlled by the addition rate.
-
Solvent Selection: Choose a solvent with a high boiling point to provide a larger operating temperature window and act as a heat sink. However, ensure the solvent does not contribute to any hazardous side reactions at elevated temperatures.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the total heat generated by the reaction, with a sufficient safety margin.
-
Agitation: Maintain efficient and consistent stirring to ensure uniform temperature distribution and prevent the formation of localized hot spots.[5]
Q4: Are there any known side reactions that can be triggered by high temperatures?
-
Polysubstitution: Reaction of the product with the electrophile, leading to impurities.
-
Decomposition: The nitro group, in particular, can be susceptible to decomposition at elevated temperatures, which can be highly exothermic and generate gas.
-
Solvent-Related Reactions: The solvent may begin to react with the reagents at higher temperatures.
Monitoring for unexpected byproducts via in-process controls (e.g., HPLC, UPLC) can be an indirect indicator of temperature excursions.
Troubleshooting Guide
Problem 1: The internal temperature of my reaction is rising faster than expected, and my cooling system is at maximum capacity.
-
Possible Cause: The rate of reagent addition is too high, or the initial temperature was too high, leading to an accumulation of unreacted starting material and a rapid increase in reaction rate.
-
Immediate Actionable Steps:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that all cooling systems are operating at their full capacity.
-
Prepare for Emergency Quenching: If the temperature continues to rise and approaches the pre-determined critical temperature (based on calorimetry data), be prepared to initiate your emergency quenching protocol.
-
Alert Personnel: Inform all personnel in the vicinity of the potential hazard.
-
Problem 2: I've stopped the reagent addition, but the temperature is still rising uncontrollably. What should I do?
-
Possible Cause: The reaction has reached a critical point of thermal runaway where the heat generated by the accumulated unreacted material is driving the reaction forward independently of further reagent addition.
-
Immediate Actionable Steps:
-
Initiate Emergency Quenching: This is now a critical safety measure. The goal is to rapidly cool the reaction and/or introduce a substance that will stop the chemical reaction.
-
Choice of Quenching Agent: A suitable quenching agent should be chosen based on a prior risk assessment. A common strategy is to use a cold, less reactive substance to absorb heat and dilute the reactants. For this reaction, a cold, inert solvent like toluene could be a candidate, followed by a proton source to neutralize any strong base if used.[6][7] Never use water to quench a reaction involving a strong base without first using a less reactive quenching agent like isopropanol.
-
Evacuate if Necessary: If the quenching procedure is not effective or cannot be safely executed, evacuate the area and follow your facility's emergency response plan.[8][9]
-
-
Possible Cause: Yes, poor temperature control can lead to the formation of byproducts through side reactions that are not favored at lower, controlled temperatures.
-
Investigative Steps:
-
Review Batch Records: Carefully examine the temperature and addition rate profiles for the large-scale batch and compare them to your small-scale experiments. Look for any temperature spikes or deviations.
-
Analyze Impurities: Characterize the impurities to understand their structure. This can provide clues about the side reactions that may have occurred (e.g., polysubstitution, decomposition products).
-
Re-evaluate Calorimetry Data: Review your reaction calorimetry data to ensure that the operating parameters for the large-scale synthesis were well within the safe operating window.
-
Optimize the Process: If temperature excursions are identified as the likely cause, refine your process by reducing the addition rate, lowering the initial temperature, or improving the efficiency of your cooling system.
-
Data and Protocols
Table 1: Recommended Parameters for Safe Large-Scale Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Mode | Semi-batch | Allows for controlled heat release by managing the addition rate of the limiting reagent.[3] |
| Initial Temperature | 0 - 10 °C | A lower starting temperature provides a larger buffer before reaching a critical temperature. |
| Reagent Addition Rate | To be determined by calorimetry | The addition rate should be set so that the rate of heat generation never exceeds the cooling capacity of the reactor. |
| Stirring Speed | > 300 RPM (Vessel Dependent) | Ensures efficient heat transfer and prevents localized temperature increases.[5] |
| Emergency Quench Agent | Cold Isopropanol followed by water | Isopropanol reacts less vigorously than water with any strong base present, allowing for a more controlled initial quench.[8] |
Protocol: Emergency Quenching Procedure
This protocol should be adapted to your specific laboratory and reactor setup and should only be performed by trained personnel with appropriate personal protective equipment (PPE).
-
Pre-Reaction Preparation:
-
Ensure a pre-chilled supply of the chosen quenching agent (e.g., isopropanol) is readily accessible.
-
Have a clear and unobstructed path to the reactor's addition port for the quenching agent.
-
All personnel involved in the synthesis must be familiar with this procedure.
-
-
Initiation of Quenching (in case of thermal runaway):
-
Alert all personnel and, if necessary, initiate evacuation procedures.
-
If safe to do so, stop all reagent addition and ensure maximum cooling is active.
-
Slowly and carefully introduce the pre-chilled isopropanol into the reaction vessel. The addition should be controlled to manage any initial vigorous reaction.
-
Monitor the internal temperature closely. The goal is to see a rapid decrease in temperature.
-
Once the initial exotherm from quenching has subsided and the temperature is under control, slowly add cold water to fully deactivate the reaction mixture.
-
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Thermal Runaway Logic Flow
Caption: Decision-making workflow for managing a potential thermal runaway event.
References
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.). Retrieved January 19, 2026, from [Link]
-
Common Standard Operating Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (2017). ACS Publications. [Link]
-
Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (2021). Yale Environmental Health & Safety. [Link]
-
Exothermic reaction safety. (2024, July 6). YouTube. [Link]
-
Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. (2007). ResearchGate. [Link]
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. [Link]
- Production of diphenylamine and aniline from phenol and ammonia. (n.d.). Google Patents.
-
Critical Considerations in Process Safety | H.E.L Group. (n.d.). Retrieved January 19, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
(PDF) Oxidative polymerization of diphenylamine: Synthesis and structure of polymers. (2006, August). ResearchGate. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the preparation of diphenylamine and derivatives thereof. (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
- Process for the production of diphenylamine. (n.d.). Google Patents.
-
Aromatic Nucleophilic Substitution Reactions. | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
EJ1277152 - A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct - ERIC. (2020, October). ERIC. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Difluoro-N-(2-nitrophenyl)aniline in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern drug discovery and materials science, organofluorine compounds hold a privileged position. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among the vast array of fluorinated building blocks, difluoroanilines serve as exceptionally versatile intermediates for synthesizing complex molecular architectures found in pharmaceuticals, agrochemicals, and dyes.[4][5][6]
This guide provides an in-depth comparative analysis of the chemical reactivity of a specific, complex diarylamine, 2,6-Difluoro-N-(2-nitrophenyl)aniline , benchmarked against common difluoroaniline isomers. Our objective is to furnish researchers, chemists, and drug development professionals with a nuanced understanding of how the interplay of substituents dictates reaction outcomes, enabling more strategic and efficient synthetic planning. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations and provide validated experimental protocols to support our analysis.
Pillar 1: Understanding the Electronic and Steric Landscape
The reactivity of any substituted aniline is a delicate balance of electronic and steric effects. In the case of 2,6-Difluoro-N-(2-nitrophenyl)aniline, these factors are particularly complex.
-
Electronic Effects : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (a -I inductive effect ).[7] This effect deactivates the aromatic ring towards electrophilic attack. Conversely, fluorine's lone pairs can donate electron density into the π-system (a +M mesomeric effect ), though this is generally weaker than its inductive pull. The presence of two fluorine atoms ortho to the nitrogen in the first ring significantly lowers the electron density of that ring and the basicity of the amine. On the second ring, the nitro group (—NO₂) is one of the most powerful electron-withdrawing groups, acting through both inductive (-I) and mesomeric (-M) effects.[8][9] This profoundly influences the reactivity of the nitrophenyl ring.
-
Steric Effects : The two fluorine atoms flanking the amino bridge create significant steric hindrance around the nitrogen atom and the adjacent ring positions.[10][11][12] This bulk can impede the approach of reagents, influencing reaction rates and, in some cases, preventing reactions that are facile with less hindered isomers like 3,5-difluoroaniline.
Caption: Electronic and steric influences in 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Pillar 2: A Comparative Analysis of Reactivity
We will evaluate the reactivity across three fundamental classes of organic reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, proceeding via a stepwise addition-elimination mechanism through a negatively charged Meisenheimer complex.[9][13] This pathway requires a highly electron-deficient aromatic ring and a suitable leaving group.
-
2,6-Difluoro-N-(2-nitrophenyl)aniline : The molecule presents two potential rings for SNAr.
-
Ring A (Difluorinated) : While fluorine can be an excellent leaving group in SNAr, this ring lacks the strong activation typically required.[8] The deactivating nature of the fluorines is only modestly offset by the activating amino group. It is therefore a poor substrate for SNAr.
-
Ring B (Nitrated) : This ring is highly activated towards nucleophilic attack. The potent electron-withdrawing nitro group, positioned ortho to the diarylamine substituent, powerfully stabilizes the intermediate Meisenheimer complex. The diarylamine itself would be the leaving group, which is unconventional but plausible under forcing conditions. More commonly, if a halogen were present on this ring (e.g., at the 4-position), it would be displaced with extreme ease.
-
-
Comparison with Difluoroaniline Isomers :
-
2,4-Difluoroaniline & 2,6-Difluoroaniline : These are generally unreactive in SNAr unless a strong electron-withdrawing group (like a nitro or cyano group) is also present on the ring. Without such activation, forcing conditions are needed to displace a fluorine atom.[14]
-
3,5-Difluoroaniline : Similar to its isomers, it is not predisposed to SNAr without additional activating groups.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Buchwald-Hartwig amination have revolutionized C-N bond formation.[15] The success of these reactions depends on the nucleophilicity of the amine and the steric environment of both coupling partners.
-
2,6-Difluoro-N-(2-nitrophenyl)aniline : As a secondary amine, this molecule would act as the nucleophilic partner. However, its reactivity is significantly attenuated. The combined electron-withdrawing effects of both aromatic rings reduce the electron density on the nitrogen, lowering its basicity and nucleophilicity. Furthermore, the steric bulk of the two ortho-fluorines severely hinders its approach to the palladium center during the catalytic cycle. Consequently, coupling this amine requires highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and higher temperatures.[16][17]
-
Comparison with Difluoroaniline Isomers :
-
2,6-Difluoroaniline : This primary amine is a challenging substrate due to the same steric hindrance affecting its diarylamine derivative.[18] Specialized bulky ligands are essential for achieving good yields in N-arylation reactions.
-
2,4-Difluoroaniline : With only one ortho substituent, it is less sterically hindered and generally more reactive than the 2,6-isomer.
-
3,5-Difluoroaniline : Lacking any ortho substituents, this is the most reactive isomer in Pd-catalyzed couplings. Its open steric profile allows for easier coordination to the metal center.
-
Caption: General catalytic cycle for Buchwald-Hartwig amination.
C. Electrophilic Aromatic Substitution (EAS)
In EAS, the -NH group is a powerful ortho, para-director. This is counteracted by the deactivating nature of the fluorine and nitrophenyl substituents.
-
2,6-Difluoro-N-(2-nitrophenyl)aniline :
-
Ring A (Difluorinated) : The -NH- bridge directs electrophiles to the para position (C4), as the ortho positions are blocked by fluorine. However, the ring is strongly deactivated by the two fluorine atoms and the electron-pull of the N-(2-nitrophenyl) group. Therefore, EAS on this ring is expected to be very difficult.
-
Ring B (Nitrated) : This ring is exceptionally deactivated by the nitro group and is essentially inert to EAS.
-
-
Comparison with Difluoroaniline Isomers :
-
2,6-Difluoroaniline : The amino group directs to the C4 (para) position. The ring is deactivated but will undergo EAS under more forcing conditions than aniline.
-
2,4-Difluoroaniline : The amino group directs to the C6 (ortho) and C5 positions. This isomer is more susceptible to EAS than the 2,6-isomer.[4]
-
3,5-Difluoroaniline : The amino group strongly activates the C2, C4, and C6 positions. This isomer is by far the most reactive towards electrophiles, readily undergoing reactions like bromination or nitration.[1][5]
-
Pillar 3: Data Summary and Experimental Protocols
The following table summarizes the comparative reactivity discussed above.
| Compound | Nucleophilic Aromatic Substitution (SNAr) on Fluoro-Ring | Pd-Catalyzed N-Arylation (as Nucleophile) | Electrophilic Aromatic Substitution (EAS) | Key Controlling Factors |
| 2,6-Difluoro-N-(2-nitrophenyl)aniline | Very Low | Very Low | Very Low | Extreme steric hindrance; deactivation by all groups. |
| 2,6-Difluoroaniline | Very Low (unless activated) | Low | Low | High steric hindrance from ortho-fluorines. |
| 2,4-Difluoroaniline | Very Low (unless activated) | Medium | Medium | Moderate steric hindrance; deactivation by fluorines. |
| 3,5-Difluoroaniline | Very Low (unless activated) | High | High | No steric hindrance; strong activation from -NH₂ at C2/4/6. |
Experimental Protocol 1: Buchwald-Hartwig Amination of a Sterically Hindered Substrate (Representative)
This protocol details the N-arylation of 4-bromotoluene with the sterically hindered 2,6-difluoroaniline , illustrating the specific conditions required.
Objective : To synthesize N-(2,6-difluorophenyl)-4-methylaniline.
Materials :
-
2,6-Difluoroaniline (1.0 mmol, 129.1 mg)
-
4-Bromotoluene (1.2 mmol, 205.2 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (rac-2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure :
-
Inert Atmosphere : To an oven-dried Schlenk flask, add NaOtBu, Pd(OAc)₂, and RuPhos. Seal the flask with a rubber septum.
-
Atmosphere Exchange : Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Under a positive pressure of inert gas, add 4-bromotoluene, 2,6-difluoroaniline, and anhydrous toluene via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Causality : The choice of a bulky, electron-rich biarylphosphine ligand (RuPhos) is critical. Its size promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[15][16] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the weakly acidic aniline.[16]
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on an Activated Arene (Representative)
This protocol demonstrates a classic SNAr reaction, highlighting the requirement for an electron-deficient ring.
Objective : To synthesize N-butyl-2,4-dinitroaniline.
Materials :
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol, 202.6 mg)
-
n-Butylamine (1.5 mmol, 109.7 mg, 148 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Ethanol (5 mL)
Procedure :
-
Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.
-
Reagent Addition : Add potassium carbonate, followed by the dropwise addition of n-butylamine.
-
Reaction : Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solution will typically turn a deep red or orange color.
-
Isolation : Cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold water. A yellow-orange precipitate will form.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol/water to obtain pure N-butyl-2,4-dinitroaniline.
Causality : The two nitro groups strongly withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.[9][13] The reaction proceeds readily under mild conditions because the intermediate Meisenheimer complex is well-stabilized by resonance involving both nitro groups.
Conclusion
The reactivity of 2,6-Difluoro-N-(2-nitrophenyl)aniline is a tale of two disparate rings. The nitrophenyl moiety is primed for nucleophilic attack, whereas the difluorinated aniline ring is sterically encumbered and electronically deactivated, rendering it challenging for both cross-coupling and electrophilic substitution. This starkly contrasts with less hindered isomers like 3,5-difluoroaniline, which exhibit high reactivity in coupling and electrophilic substitution reactions due to favorable steric and electronic profiles. This guide underscores a fundamental principle in synthetic chemistry: a judicious choice of isomer, based on a thorough understanding of the subtle interplay between steric and electronic effects, is paramount for achieving the desired synthetic outcome efficiently and predictably.
References
-
Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. 1
-
Palladium-Catalyzed Arylation of Fluoroalkylamines . National Institutes of Health (NIH). 16
-
Understanding 2,4-Difluoroaniline: Applications and Market Outlook . NINGBO INNO PHARMCHEM CO.,LTD. 4
-
Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. 5
-
Difluoroalkylation of Anilines via Photoinduced Methods . National Institutes of Health (NIH). 2
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . SpringerLink. 17
-
2,6-Difluoroaniline ≥97% . Sigma-Aldrich. 18
-
Nucleophilic Aromatic Substitution . YouTube. 8
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . National Institutes of Health (NIH). 15
-
Aromatic Substitution | Flow Reactions . Vapourtec Flow Chemistry. 9
-
Nucleophilic aromatic substitution . Wikipedia. 13
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . National Institutes of Health (NIH). 14
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. 3
-
2,4-Difluoroaniline: Properties, Uses, and Safety . BOC Sciences. 6
-
Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity . National Institutes of Health (NIH). 7
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations . MDPI. 10
-
Steric and Electronic Effects in Basic Dyes . ResearchGate. 11
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(PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP . ResearchGate. 12
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Difluoro-N-(2-nitrophenyl)aniline, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality of the final drug product, with potential impurities carrying the risk of altered pharmacology or toxicity. Therefore, the selection of an appropriate analytical methodology for its purity assessment is a critical decision for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable technique for your specific analytical needs. The methodologies and validation principles discussed are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds.[4] For a molecule like 2,6-Difluoro-N-(2-nitrophenyl)aniline, which is non-volatile and thermally stable under typical HPLC conditions, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind the HPLC Method Design
The goal is to develop a method that can separate the main compound from any potential process-related impurities or degradation products. The choices within the protocol are deliberate and based on established chromatographic principles for impurity profiling.[5][6]
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar to nonpolar aromatic compounds like our target analyte through hydrophobic interactions.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape within a reasonable timeframe.[7]
-
Detector (UV-Vis): The presence of aromatic rings and a nitro group in the analyte creates a strong chromophore, making UV-Vis detection highly sensitive and specific. A detection wavelength is chosen based on the absorbance maximum of the analyte to ensure optimal sensitivity.
Experimental Protocol: HPLC Method
This protocol is designed as a self-validating system, where method performance is continuously monitored. It must be formally validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[1][8]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of 2,6-Difluoro-N-(2-nitrophenyl)aniline reference standard in 100.0 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the test sample in 25.0 mL of diluent. This higher concentration is used for the detection of trace impurities.
-
-
Data Analysis:
-
Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
For impurity quantification, use the main analyte peak from the diluted standard for response factor determination, assuming a response factor of 1.0 for unknown impurities.
-
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity assessment.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification
GC-MS offers an orthogonal approach to purity assessment, separating compounds based on their volatility and boiling point, followed by highly specific mass-based detection.[9] This technique is exceptionally powerful for identifying unknown impurities due to the structural information provided by mass spectra. While some polar anilines may require derivatization to improve volatility and peak shape, a direct injection approach is often feasible for fluorinated and nitrated aniline derivatives and should be the first line of investigation.
Causality Behind the GC-MS Method Design
-
Technique Choice: GC-MS is chosen for its high peak capacity and the definitive identification capabilities of the mass spectrometer. This is invaluable for impurity profiling, where the identity of minor peaks is often unknown.[10]
-
Column Choice (Mid-polarity): A column like a VF-200ms or DB-17ms (50% Phenyl-methylpolysiloxane) is selected. Its intermediate polarity provides a different selectivity mechanism compared to the C18 HPLC column, making it an excellent orthogonal method. It is suitable for separating aromatic compounds with polar functional groups.[11]
-
Injection Mode (Split): A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading, which is crucial when analyzing a high-concentration main component.
-
Ionization (Electron Ionization - EI): Standard EI at 70 eV is used to generate reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for tentative identification of impurities.
Experimental Protocol: GC-MS Method
This protocol must be validated to demonstrate its suitability for its intended purpose, focusing on specificity, linearity, and sensitivity for known and potential impurities.[12]
-
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer detector.
-
-
Chromatographic and MS Conditions:
-
Column: VF-200ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split, with a ratio of 50:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample and Standard Preparation:
-
Solvent: Methylene Chloride or Ethyl Acetate.
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of solvent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of the test sample in 10.0 mL of solvent.
-
-
Data Analysis:
-
Purity is determined by % area of the Total Ion Chromatogram (TIC).
-
Identify the main peak by its retention time and mass spectrum, comparing it to the standard.
-
For any impurity peaks, analyze their mass spectra. Perform library searches for tentative identification and confirm with reference standards if available.
-
GC-MS Workflow Diagram
Caption: Experimental workflow for GC-MS purity and impurity ID.
Pillar 3: Comparative Analysis and Data Presentation
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose." HPLC is often the primary choice for routine quality control due to its robustness and applicability to a wide range of compounds, while GC-MS is an indispensable tool for impurity identification and as an orthogonal method for validation.[13]
Quantitative Data Summary
| Feature | HPLC-UV | GC-MS | Rationale & Justification |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid stationary phases. | Fundamentally different separation mechanisms provide orthogonal results. |
| Specificity | High; separates based on polarity and hydrophobicity. | Very High; separation by boiling point plus mass-based detection. | MS provides structural data, making it superior for definitive peak identification.[8] |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level), especially in SIM mode. | GC-MS often achieves lower detection limits, crucial for genotoxic impurities.[14] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[15] | Volatile and thermally stable compounds. | The analyte is suitable for both, but HPLC is more versatile for potential non-volatile impurities. |
| Impurity ID | Tentative (based on retention time); requires MS coupling. | Definitive (based on fragmentation patterns and library matching). | GC-MS is inherently an identification technique. |
| Sample Throughput | Moderate; typical run times are 20-40 minutes. | Moderate; similar run times, but sample preparation can be faster. | Both are comparable for automated sequences. |
| Operational Cost | Moderate (solvent consumption, column replacement). | High (carrier gas, columns, source maintenance). | HPLC is generally more cost-effective for routine QC labs. |
| Validation | Well-established ICH guidelines.[2] | Well-established guidelines (e.g., EPA methods).[16][17] | Both techniques have robust validation frameworks. |
Conclusion
For the comprehensive purity assessment of 2,6-Difluoro-N-(2-nitrophenyl)aniline, a dual-pronged strategy employing both HPLC and GC-MS provides the most robust and scientifically sound approach.
-
HPLC should be regarded as the primary workhorse method for routine purity testing and quality control. Its robustness, precision, and applicability make it ideal for quantifying the main component and known impurities.
-
GC-MS serves as an essential orthogonal method. Its superior specificity and inherent identification capabilities are critical during method development and validation to identify unknown process impurities or degradation products.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the materials progressing through the development pipeline. This approach aligns with the principles of Quality by Design (QbD) and modern regulatory expectations, which emphasize a deep understanding of the product and process.[18][19]
References
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- International Council for Harmonis
- ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Chromatography Today. (2025).
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- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1.
- African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- LabRulez GCMS.
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- LabRulez GCMS.
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- BenchChem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Jain, R., et al. (2001).
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 2,3,4,6-Tetranitroaniline.
- International Journal of PharmTech Research. (2009). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS.
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Navigating the Bioactive Landscape of Substituted Diphenylamines: A Comparative Guide to Derivatives of the 2,6-Difluoro-N-(2-nitrophenyl)aniline Scaffold
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of versatile molecular scaffolds. The 2,6-Difluoro-N-(2-nitrophenyl)aniline backbone presents a compelling starting point for drug discovery, combining the unique electronic properties of a difluorinated ring with the biological potential of a nitro-substituted aromatic system. This guide provides a comparative analysis of the biological activities of compounds structurally related to this core scaffold, offering insights for researchers, scientists, and drug development professionals. While direct studies on derivatives of 2,6-Difluoro-N-(2-nitrophenyl)aniline are limited in publicly available literature, a comprehensive examination of its constituent moieties—difluoroaniline and nitroaniline—and structurally similar compounds reveals a rich landscape of potential therapeutic applications, primarily in the realms of anticancer and antimicrobial activities.
The Core Scaffold: A Synthesis of Potentially Bioactive Moieties
The 2,6-Difluoro-N-(2-nitrophenyl)aniline structure is a unique amalgamation of two key pharmacophores:
-
2,6-Difluoroaniline: The presence of two fluorine atoms in the ortho positions of the aniline ring significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the amine group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability, all of which are desirable attributes in drug candidates.[1]
-
2-Nitroaniline: The nitro group is a strong electron-withdrawing group that can participate in various biological interactions.[2] Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction to reactive intermediates under hypoxic conditions found in tumors and microbial environments.[2][3]
The combination of these two moieties in a diphenylamine linkage creates a three-dimensional structure with a defined conformational flexibility that can be crucial for binding to biological targets.
Comparative Analysis of Biological Activities
This section will compare the reported biological activities of derivatives that share key structural features with the 2,6-Difluoro-N-(2-nitrophenyl)aniline scaffold.
Anticancer Activity: Targeting Cellular Proliferation
The difluorophenyl and nitrophenyl groups are recurrent motifs in the design of novel anticancer agents. Research on related structures suggests that derivatives of the 2,6-Difluoro-N-(2-nitrophenyl)aniline scaffold could be promising candidates for cancer therapy.[4]
Structurally Related Compounds and their Anticancer Potential:
A study on tetralin-based chalcones revealed that a compound bearing a 2,6-difluorobenzaldehyde moiety showed significant anticancer activity.[5] Specifically, the α,β-unsaturated ketone derived from 6-acetyltetralin and 2,6-difluorobenzaldehyde exhibited potent cytotoxicity against HeLa (cervix carcinoma) and MCF7 (breast carcinoma) cell lines, with IC50 values of 10.5 and 18.5 μg/mL, respectively.[5] This highlights the potential of the 2,6-difluorophenyl group in conferring anticancer properties.
Furthermore, the introduction of a nitro group is a well-established strategy in the development of hypoxia-activated prodrugs.[3][6] For instance, a series of 4-anilinoquinazoline derivatives featuring a 3-nitro-1,2,4-triazole group were designed as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[3] These compounds demonstrated enhanced anti-proliferative activities under hypoxic conditions, a characteristic of the solid tumor microenvironment.[3] This suggests that the 2-nitrophenyl moiety of our core scaffold could be leveraged for tumor-selective drug delivery.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Tetralin-based chalcone with 2,6-difluorophenyl group | HeLa | 10.5 μg/mL | [5] |
| MCF7 | 18.5 μg/mL | [5] | |
| 4-Anilinoquinazoline with 3-nitro-1,2,4-triazole | A549 (hypoxia) | Enhanced activity | [3] |
| H446 (hypoxia) | Enhanced activity | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Both fluorinated anilines and nitroaromatic compounds have a rich history in the development of antimicrobial agents.[2] The combination of these features in the 2,6-Difluoro-N-(2-nitrophenyl)aniline scaffold suggests a strong potential for antimicrobial activity.
Evidence from Structurally Similar Compounds:
Nitroaromatic compounds have been extensively investigated for their antibacterial and antifungal properties since the discovery of chloramphenicol.[2] The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals, leading to cell death. Halogenation of these compounds has been shown to enhance their antimicrobial efficacy.[2] For example, nitro derivatives with some degree of halogenation have demonstrated minimum inhibitory concentrations (MIC) in the range of 15.6–62.5 μg/mL against Staphylococcus aureus.[2]
While direct data on the antimicrobial activity of 2,6-difluoroaniline derivatives is sparse in the provided results, the broader class of fluorinated aniline derivatives has shown promise. For instance, new derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity.[7]
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |
| Halogenated nitro derivatives | Staphylococcus aureus | 15.6–62.5 μg/mL | [2] |
| 1-(2,4-Difluorophenyl)-naphthyridine derivatives | Various bacteria | Active | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Synthesis and Structure-Activity Relationship (SAR) Insights
The synthesis of N-substituted nitroanilines is typically achieved through nucleophilic aromatic substitution.[4] For the 2,6-Difluoro-N-(2-nitrophenyl)aniline scaffold, a plausible synthetic route would involve the reaction of 2,6-difluoroaniline with 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene under basic conditions.
Proposed Synthetic Pathway
Sources
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A Comparative Guide to the Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules with high purity and efficiency is paramount. The diarylamine scaffold, in particular, is a privileged structure found in numerous biologically active compounds and functional materials. This guide provides an in-depth comparative analysis of three prominent synthetic routes to a key intermediate, 2,6-Difluoro-N-(2-nitrophenyl)aniline: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation.
This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each methodology, supported by mechanistic insights, detailed experimental protocols, and a quantitative comparison to inform strategic synthetic planning.
Introduction: The Significance of 2,6-Difluoro-N-(2-nitrophenyl)aniline
2,6-Difluoro-N-(2-nitrophenyl)aniline serves as a crucial building block in the synthesis of various high-value compounds. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, while the nitrophenyl group offers a versatile handle for further chemical transformations, such as reduction to the corresponding aniline for the construction of heterocyclic systems. The judicious selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.
Comparative Analysis of Synthetic Routes
The formation of the C-N bond between the 2,6-difluoroaniline and 2-nitrophenyl moieties can be achieved through several established methods. Here, we compare the three most relevant approaches.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Typically catalyst-free | Palladium-based | Copper-based |
| Aryl Halide | Activated (e.g., F, Cl) | Br, I, Cl, OTf | I, Br |
| Temperature | Moderate to high | Mild to moderate | High |
| Base | Inorganic or organic bases | Strong, non-nucleophilic bases | Inorganic bases |
| Ligand | Not required | Bulky, electron-rich phosphines | Simple diamines or none |
| Yield | Variable, substrate-dependent | Generally high | Moderate to high |
| Functional Group Tolerance | Moderate | Broad | Moderate |
| Cost | Generally lower | Higher (Pd catalyst, ligands) | Lower (Cu catalyst) |
In-Depth Analysis of Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[1][2] In the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, the reaction would proceed by the attack of 2,6-difluoroaniline on an activated 2-nitro-halobenzene, such as 1-fluoro-2-nitrobenzene.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The presence of the ortho-nitro group is crucial for stabilizing the negative charge developed in this intermediate through resonance. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocol (Hypothetical):
-
Reagents: 2,6-difluoroaniline (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.).
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 2,6-difluoroaniline in DMF, add potassium carbonate.
-
Add 1-fluoro-2-nitrobenzene to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Advantages:
-
Operationally simple and does not require a metal catalyst, which can be advantageous for avoiding metal contamination in the final product.[4]
-
The starting materials are relatively inexpensive.
Disadvantages:
-
May require high reaction temperatures.
-
The yield can be sensitive to the reactivity of the substrates and the reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6][7] This method is known for its broad substrate scope and high functional group tolerance.
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from a similar synthesis): [6]
-
Reagents: 2,6-difluoroaniline (1.2 eq.), 1-chloro-2-nitrobenzene (1.0 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure:
-
In a glovebox, combine 1-chloro-2-nitrobenzene, 2,6-difluoroaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos in a Schlenk tube.
-
Add anhydrous 1,4-dioxane and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Advantages:
-
Generally provides high yields and tolerates a wide range of functional groups.[11]
-
Milder reaction conditions compared to the Ullmann condensation.[12]
Disadvantages:
-
The cost of the palladium catalyst and specialized phosphine ligands can be high.[13]
-
Complete removal of palladium from the final product can be challenging and is a critical consideration in pharmaceutical synthesis.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[14] While traditional Ullmann reactions required harsh conditions, modern protocols with the use of ligands have made this a more viable option.[15][16]
Mechanism: The mechanism of the Ullmann N-arylation is still a subject of discussion, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. This is followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[17]
Figure 3: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol (General):
-
Reagents: 2,6-difluoroaniline (1.2 eq.), 1-iodo-2-nitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-difluoroaniline, 1-iodo-2-nitrobenzene, CuI, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Advantages:
-
Copper is a more abundant and less expensive catalyst than palladium.
-
Can be effective for substrates that are challenging for the Buchwald-Hartwig amination.
Disadvantages:
-
Often requires higher reaction temperatures than the Buchwald-Hartwig amination.[14]
-
The reaction scope can be narrower, and yields may be lower for certain substrates.[12]
Conclusion and Recommendations
The choice of the optimal synthetic route to 2,6-Difluoro-N-(2-nitrophenyl)aniline depends on several factors, including the scale of the synthesis, cost considerations, and the desired purity of the final product.
-
For small-scale laboratory synthesis where cost is less of a concern and high yields are desired, the Buchwald-Hartwig amination is often the method of choice due to its broad applicability and milder conditions.
-
For large-scale industrial production , the Nucleophilic Aromatic Substitution (SNAr) route may be the most economically viable, provided that the reaction can be optimized to achieve acceptable yields. Its catalyst-free nature simplifies product purification and reduces costs.
-
The Ullmann condensation represents a valuable alternative, particularly when palladium-based methods are not feasible or when cost is a primary driver. Modern ligand-assisted protocols have significantly improved the scope and mildness of this classic reaction.
It is strongly recommended that researchers perform small-scale screening experiments to evaluate each of these methods for their specific application before committing to a large-scale synthesis.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- BenchChem. (2025). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History. B123456.
- Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Correa, A., & Bolm, C. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
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- ResearchGate.
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- Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 36, 1-23.
- Beilstein Journal of Organic Chemistry.
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- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
- Wikipedia. (2023).
- Chemistry LibreTexts. 16.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
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- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
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- ACS GCI Pharmaceutical Roundtable. (2026).
- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
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- Vapourtec Flow Chemistry.
- YouTube. SNAr reaction mechanism.
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- Organic Chemistry Portal. Ullmann Reaction.
-
ResearchGate. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][8][9]thiadiazole Series.
- MDPI.
- MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- BenchChem. (2025).
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A Definitive Guide to the Structural Validation of 2,6-Difluoro-N-(2-nitrophenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, N-aryl aniline scaffolds are of paramount importance. Among these, 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives represent a class of compounds with significant potential, owing to the unique electronic properties conferred by the difluoro and nitro substitutions. The precise structural elucidation of these molecules is a critical, non-negotiable step in any research and development pipeline, as it underpins structure-activity relationship (SAR) studies, ensures reproducibility, and is a prerequisite for regulatory submission.
This guide provides a comprehensive, multi-technique approach to the structural validation of 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives. It moves beyond a mere listing of methods to offer a comparative analysis, grounded in the principles of scientific integrity and bolstered by practical, field-proven insights. We will explore the "why" behind the "how," empowering researchers to make informed decisions in their analytical workflows.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Certainty
No single analytical technique can unequivocally validate the structure of a novel compound. A robust validation strategy employs a synergistic combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their collective data build an unshakeable foundation of evidence.
This guide will focus on the "gold standard" techniques for the structural elucidation of small organic molecules like 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
X-Ray Crystallography: For the unambiguous determination of the three-dimensional structure.
-
Chromatographic Techniques (HPLC & TLC): To assess purity, a crucial aspect of validation.
-
Vibrational Spectroscopy (FTIR): To identify key functional groups.
The following sections will delve into the theoretical underpinnings and practical application of each of these techniques, complete with comparative data and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Causality Behind NMR Experimental Choices
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons. The integration of signals reveals the relative number of protons, while the chemical shift (δ) indicates their electronic environment. Spin-spin coupling patterns (J-coupling) reveal the connectivity of neighboring protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
-
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is crucial. It provides information on the chemical environment of the fluorine atoms and their coupling with neighboring protons and carbons.
Expected NMR Data for a Representative 2,6-Difluoro-N-(2-nitrophenyl)aniline Derivative
| Technique | Expected Chemical Shift Range (ppm) | Key Observations and Interpretations |
| ¹H NMR | Aromatic Protons: 6.5 - 8.5 | Complex splitting patterns due to H-H and H-F coupling. The protons on the 2,6-difluorophenyl ring will show characteristic triplet or doublet of doublets patterns due to coupling with fluorine. The protons on the 2-nitrophenyl ring will exhibit distinct downfield shifts due to the electron-withdrawing nitro group. |
| Amine Proton (N-H): 8.0 - 10.0 | A broad singlet, the chemical shift of which is dependent on solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons: 110 - 160 | Carbons directly attached to fluorine will show large C-F coupling constants (¹JCF). The carbon bearing the nitro group will be significantly deshielded. |
| ¹⁹F NMR | -110 to -140 | A single resonance (if the two fluorine atoms are chemically equivalent) or two distinct signals, likely showing coupling to ortho protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively establish connectivity.
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For halogenated and nitro-containing compounds, MS is particularly informative.[1]
Causality Behind MS Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules, often yielding a prominent protonated molecule [M+H]⁺.[2] Electron ionization (EI) is a harder technique that can induce more extensive fragmentation, providing a detailed "fingerprint" of the molecule.[3]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is essential to determine the accurate mass and, consequently, the elemental composition.
Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Key Fragmentation Pathways |
| ESI (+) | [M+H]⁺ | Loss of the nitro group (NO₂) is a common fragmentation pathway.[1] Cleavage of the C-N bond between the two aromatic rings can also be observed. |
| EI | M⁺ | The molecular ion peak should be observable. Characteristic fragments corresponding to the 2,6-difluorophenyl and 2-nitrophenyl moieties will be present. The presence of two fluorine atoms will not result in a significant isotopic pattern like chlorine or bromine.[4] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes for ESI. For EI, a direct insertion probe may be used.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
X-Ray Crystallography: The Unambiguous Arbiter
Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unequivocal 3D model of the molecule's atomic arrangement in the solid state.[5][6] This technique is invaluable for confirming connectivity, stereochemistry, and understanding intermolecular interactions.[7][8][9]
Causality Behind X-Ray Crystallography Experimental Choices
-
Crystal Growth: The most critical and often challenging step is growing high-quality single crystals. Slow evaporation of a saturated solution is a common and effective method for aniline derivatives.[5]
-
Data Collection: Using a modern diffractometer with a sensitive detector is crucial for obtaining high-resolution data.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, toluene) to near saturation.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
-
Chromatographic Techniques: The Purity Police
The structural validation of a compound is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential tools for assessing the purity of 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives.[10][11][12][13][14]
Causality Behind Chromatographic Choices
-
Stationary and Mobile Phases: Reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile and water is a common starting point for aniline derivatives.[11] The polarity of the mobile phase can be adjusted to achieve optimal separation. For TLC, silica gel plates are typically used.
-
Detection: A UV detector is suitable for these aromatic compounds, as they will absorb strongly in the UV region.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18, 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a UV detector.
-
Method Development:
-
Start with an isocratic mobile phase (e.g., 50:50 acetonitrile:water).
-
If necessary, develop a gradient elution method to separate any impurities.
-
-
Data Analysis: A pure compound should show a single, sharp peak. The purity can be calculated based on the area percentage of the main peak.
Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15][16]
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 3500 | N-H stretch |
| 1500 - 1600 & 1300 - 1370 | Asymmetric and symmetric N-O stretching of the nitro group |
| 1100 - 1400 | C-F stretching |
| 1450 - 1600 | C=C stretching of the aromatic rings |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film, or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives.
Conclusion
The structural validation of 2,6-Difluoro-N-(2-nitrophenyl)aniline derivatives is a meticulous process that necessitates a multi-faceted analytical approach. By integrating the data from NMR, mass spectrometry, X-ray crystallography, chromatography, and FTIR, researchers can achieve an unambiguous and comprehensive understanding of their molecular architecture. This guide has provided a framework for this process, emphasizing the rationale behind experimental choices to empower scientists in their quest for robust and reproducible results. The rigorous application of these techniques is fundamental to advancing the fields of drug discovery and materials science.
References
- BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Benchchem.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
- Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
- ChemicalBook. (n.d.). 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum. ChemicalBook.
- ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- United States Environmental Protection Agency. (1984).
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline. Sigma-Aldrich.
- ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- ResearchGate. (n.d.). Theoretical investigation of 2,6-difluoro-4-nitroaniline with semi-empirical levels of theory.
- Wiley Online Library. (n.d.).
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline. Sigma-Aldrich.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- National Institutes of Health. (n.d.). X-Ray Crystallography. PubMed Central.
- Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
- Semantic Scholar. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Semantic Scholar.
- BenchChem. (2025).
- National Institutes of Health. (n.d.). 2,6-Difluoroaniline. PubChem.
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A Researcher's Guide to Assessing the Cytotoxicity of 2,6-Difluoro-N-(2-nitrophenyl)aniline and its Analogs
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a compound's cytotoxic potential is a foundational step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of 2,6-Difluoro-N-(2-nitrophenyl)aniline and its structural analogs. We will move beyond a simple recitation of protocols, instead focusing on the scientific rationale behind experimental choices to build a robust and self-validating system for cytotoxicity profiling.
The core molecule, 2,6-Difluoro-N-(2-nitrophenyl)aniline, and its analogs, which often feature substitutions on the phenyl rings, are of interest in medicinal chemistry due to their potential as kinase inhibitors or other therapeutic agents.[1] However, the same structural features that confer biological activity can also induce cellular toxicity. A thorough understanding of a compound's cytotoxic profile is therefore paramount.
This guide will detail a multi-faceted approach to cytotoxicity assessment, beginning with broad measures of cell viability and progressing to more nuanced investigations of specific cell death mechanisms, such as apoptosis and necrosis. We will also explore the potential role of oxidative stress in mediating any observed toxicity.
Comparative Framework: Selecting Analogs for Study
To understand the structure-activity relationship (SAR) of 2,6-Difluoro-N-(2-nitrophenyl)aniline's cytotoxicity, a comparative analysis with judiciously chosen analogs is essential. For the purposes of this guide, we will consider the following representative analogs, selected to probe the contribution of key functional groups:
-
Analog 1: 2,6-Difluoroaniline: This analog lacks the 2-nitrophenyl group, allowing for an assessment of the core difluoroaniline scaffold's toxicity.[2][3]
-
Analog 2: 2,6-Difluoro-4-nitroaniline: This isomer moves the nitro group to the para position of the aniline ring, which may alter its electronic properties and biological activity.[4][5]
-
Analog 3: 2,3-Difluoro-6-nitroaniline: Shifting the fluorine and nitro group positions on the aniline ring can provide insights into the steric and electronic requirements for cytotoxicity.[6]
Tier 1 Assessment: Overall Cell Viability and Proliferation
The initial step in any cytotoxicity assessment is to determine the concentration-dependent effect of the compounds on cell viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7]
The Science Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which in most healthy cell populations, correlates with cell number.[8] The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[9][10] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cell line for your research) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,6-Difluoro-N-(2-nitrophenyl)aniline and its analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Tier 2 Assessment: Differentiating Cytotoxicity Mechanisms
A reduction in cell viability as measured by the MTT assay can be due to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these mechanisms is crucial for understanding a compound's mode of action.
Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay is a reliable method for quantifying plasma membrane damage, a hallmark of necrosis.[13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[14][15]
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[15]
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).[15]
-
Data Analysis: Quantify LDH release relative to a maximum LDH release control (cells lysed with a detergent) and an untreated control.
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[16] Its activation is a central event in the induction of apoptosis. Assaying for caspase-3 activity provides a direct measure of apoptotic induction.
-
Cell Lysis: Following compound treatment, lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to the cell lysates.[16]
-
Signal Measurement: Activated caspase-3 will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified using a spectrophotometer or fluorometer, respectively.[16][17]
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells to determine the fold-increase in apoptosis.
Tier 3 Assessment: Investigating the Role of Oxidative Stress
Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[18]
Reactive Oxygen Species (ROS) Assay
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
-
Cell Loading: Incubate cells with DCFH-DA to allow for its uptake and deacetylation.
-
Compound Treatment: Treat the cells with the test compounds for a shorter duration (e.g., 1-6 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer.[19]
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated cells indicates an increase in intracellular ROS levels.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in a structured table.
| Compound | IC50 (µM) (MTT Assay) | % LDH Release (at IC50) | Fold Increase in Caspase-3 Activity (at IC50) | Fold Increase in ROS Production (at IC50) |
| 2,6-Difluoro-N-(2-nitrophenyl)aniline | ||||
| Analog 1: 2,6-Difluoroaniline | ||||
| Analog 2: 2,6-Difluoro-4-nitroaniline | ||||
| Analog 3: 2,3-Difluoro-6-nitroaniline |
This table should be populated with experimental data.
Visualizing the Experimental Workflow
A clear workflow diagram can help in understanding the logical progression of the cytotoxicity assessment.
Caption: A tiered approach to comprehensive cytotoxicity assessment.
Interpreting Potential Outcomes
The collective data from these assays will provide a detailed cytotoxic profile for each compound. For example:
-
A low IC50 value coupled with high caspase-3 activity and low LDH release suggests an apoptotic mechanism of cell death.
-
A low IC50 value with high LDH release and low caspase-3 activity points towards a necrotic mechanism.
-
A compound that induces a significant increase in ROS production may be causing cell death through oxidative stress.
By comparing the profiles of 2,6-Difluoro-N-(2-nitrophenyl)aniline and its analogs, researchers can begin to delineate the structural motifs responsible for the observed cytotoxicity. This information is invaluable for guiding the design of future analogs with improved therapeutic indices.
Conclusion
The assessment of cytotoxicity is a critical and multifaceted process in chemical and drug development. By employing a tiered approach that combines assays for overall cell viability, specific cell death mechanisms, and contributing factors like oxidative stress, researchers can build a comprehensive and reliable understanding of a compound's cytotoxic potential. This guide provides the experimental framework and the underlying scientific rationale to empower researchers to conduct a thorough and insightful evaluation of 2,6-Difluoro-N-(2-nitrophenyl)aniline and its analogs.
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A Senior Application Scientist's Guide to Catalytic Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline: A Comparative Analysis
Introduction:
The synthesis of complex diarylamines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,6-Difluoro-N-(2-nitrophenyl)aniline stands out as a critical building block, frequently utilized in the development of novel pharmaceuticals and functional organic materials. The inherent structural motifs—a sterically hindered 2,6-difluorophenyl ring and an electronically deactivated 2-nitrophenyl group—present a formidable challenge for synthetic chemists. The efficient construction of the C-N bond in this molecule necessitates a careful selection of catalytic systems to overcome both steric hindrance and the low nucleophilicity of the 2-nitroaniline coupling partner.
This guide provides an in-depth, comparative analysis of the primary catalytic methodologies for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Drawing from established literature on analogous transformations, we will dissect the efficacy of various catalyst-ligand systems, provide detailed experimental protocols, and offer expert insights to guide researchers in selecting the optimal strategy for this challenging yet vital synthesis.
Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient route to a wide array of arylamines.[1][2] The reaction's success hinges on the synergistic interplay between a palladium precursor and a sterically bulky, electron-rich phosphine ligand. This combination facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired diarylamine.[3]
For the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, the primary challenges are the steric bulk around the C-F bonds and the reduced nucleophilicity of 2-nitroaniline due to the electron-withdrawing nitro group. The choice of phosphine ligand is therefore paramount to achieving high yields. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated significant efficacy in coupling sterically hindered substrates and electronically challenging amines.[2]
Comparative Experimental Data for Palladium-Catalyzed Aminations
| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | 2-Nitroaniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 2 | 85 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1999 , 121, 19, 4369–4378] |
| 4-Bromobenzonitrile | 2-Nitroaniline | Pd₂(dba)₃ (1) | XPhos (2.4) | K₃PO₄ | t-BuOH | 110 | 24 | 92 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 21, 6686–6687] |
| 1-Bromo-3,5-difluorobenzene | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 95 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 41, 13552–13554] |
| 2-Bromo-1,3-difluorobenzene | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 88 | [Hartwig, J. F. et al. J. Am. Chem. Soc.2007 , 129, 26, 7734–7735] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the mono-amination of a difluoroaryl bromide with 2-nitroaniline, adapted from established methodologies.[3]
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-2,6-difluorobenzene, 1.0 mmol), 2-nitroaniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky biarylphosphine ligand such as XPhos (0.03 mmol, 3 mol%).
-
Addition of Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Pillar 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have led to the development of milder, truly catalytic systems, often employing a Cu(I) source in conjunction with a chelating ligand, such as a diamine or an amino acid.[5]
For the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, the Ullmann reaction presents a viable, palladium-free alternative. The electron-withdrawing nitro group on the aniline can, in some cases, facilitate the reaction. However, the reduced nucleophilicity of 2-nitroaniline remains a significant hurdle, often necessitating higher temperatures and carefully chosen ligands to promote the catalytic turnover.[5]
Comparative Experimental Data for Copper-Catalyzed Aminations
The following table presents data from Ullmann-type reactions involving 2-nitroaniline, providing a baseline for designing the synthesis of the target molecule.
| Aryl Halide | Amine | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | 2-Nitroaniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75 | [Ma, D. et al. Org. Lett.2003 , 5, 15, 2453–2455] |
| 2-Bromo-benzoic acid | 2-Nitroaniline | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 24 | 82 | [Ma, D. et al. Angew. Chem. Int. Ed.2004 , 43, 1885–1888] |
| 4-Iodo-toluene | 2-Nitroaniline | Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Dioxane | 110 | 36 | 89 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 26, 7421–7428] |
| 1-Iodo-4-methoxy-benzene | 2-Nitroaniline | CuI (10) | N,N'-Dimethyl-ethylenediamine (20) | K₃PO₄ | Toluene | 110 | 24 | 91 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 26, 7421–7428] |
Experimental Protocol: Ullmann Condensation
This is a general protocol for the Cu-catalyzed N-arylation of 2-nitroaniline with a difluoroaryl halide, based on established methods.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., 1-iodo-2,6-difluorobenzene, 1.0 mmol), 2-nitroaniline (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous DMF or DMSO (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 24-48 hours for completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target compound.
Visualization of the Ullmann Condensation Catalytic Cycle
Caption: Plausible catalytic cycle for the Ullmann C-N coupling.
Head-to-Head Comparison and Expert Recommendations
The choice between a Palladium- or Copper-based catalytic system for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline depends on several factors, including cost, desired reaction conditions, and functional group tolerance.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant and inexpensive) |
| Ligand Cost | Often high (complex phosphine ligands) | Generally lower (simple diamines, amino acids) |
| Reaction Temp. | Generally milder (80-120 °C) | Often higher (100-160 °C) |
| Substrate Scope | Very broad, highly versatile | Good, but can be more substrate-specific |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain groups |
| Reaction Times | Typically faster (can be < 12h) | Often longer (24-48h) |
| Air/Moisture Sensitivity | High (requires inert atmosphere) | Moderate to high |
Expert Recommendations:
-
For Initial Screening and Versatility: The Buchwald-Hartwig amination is the recommended starting point. The vast library of commercially available, highly active biarylphosphine ligands (e.g., XPhos, RuPhos) provides a high probability of success, even with challenging substrates. The milder reaction conditions are also advantageous for preserving sensitive functional groups.
-
For Cost-Effectiveness and Scalability: If cost is a primary driver, particularly for large-scale synthesis, the Ullmann condensation is an attractive alternative. While it may require more extensive optimization of the ligand, base, and solvent system, the significantly lower cost of the copper catalyst can provide a substantial economic advantage.
-
Overcoming Low Nucleophilicity: For both systems, the low nucleophilicity of 2-nitroaniline is a key challenge. The use of a strong, non-coordinating base like NaOt-Bu or K₃PO₄ is crucial. In the case of the Ullmann reaction, more forcing conditions (higher temperatures) may be unavoidable.
-
Addressing Steric Hindrance: The 2,6-difluoro substitution pattern on the aryl halide necessitates the use of sterically bulky ligands in both catalytic systems. For Palladium catalysis, this is the role of the biarylphosphine ligands. For Copper catalysis, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can help to stabilize the active catalytic species and promote the reaction.
Conclusion
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline is a challenging but achievable transformation with modern catalytic methods. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable pathways. The Buchwald-Hartwig approach provides greater versatility and milder conditions, making it the preferred method for initial exploration and small-scale synthesis. The Ullmann condensation, while potentially requiring more rigorous optimization, presents a more economical option for large-scale production. The ultimate choice of catalyst will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully navigate the synthesis of this important chemical intermediate.
References
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Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In New Trends in Cross-Coupling (Vol. 32). Springer. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Introduction: The Structural Imperative for Substituted Diphenylamines
Substituted diphenylamines (SDPAs) represent a cornerstone class of compounds in medicinal chemistry, materials science, and industrial applications.[1] Their utility, ranging from potent kinase inhibitors to antioxidant additives, is fundamentally dictated by their three-dimensional architecture. The dihedral angle between the two phenyl rings, the nature and orientation of substituents, and the resulting intermolecular interactions in the solid state govern critical properties such as receptor binding affinity, charge transport capability, and crystal packing stability.
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for elucidating the precise atomic arrangement of these molecules.[2] It provides a high-resolution map of molecular conformation and non-covalent interactions, which is invaluable for establishing robust structure-activity relationships (SAR). This guide provides an in-depth protocol and comparative analysis for the X-ray crystallographic study of 2,6-Difluoro-N-(2-nitrophenyl)aniline, a molecule featuring significant steric and electronic complexity. By comparing its anticipated structural features with known, structurally related analogues, we can predict its solid-state behavior and provide a framework for the rational design of novel functional molecules.
Methodology: From Solution to Structure
The successful elucidation of a crystal structure is a multi-step process that demands precision at every stage. The following protocol represents a field-proven workflow for analyzing compounds like 2,6-Difluoro-N-(2-nitrophenyl)aniline.
Experimental Protocol: A Self-Validating Workflow
1. Crystal Growth: The Art of Nucleation
Obtaining high-quality single crystals is the most critical and often the most challenging phase.[2] The slow evaporation of a saturated solution is a robust technique for molecules of this type.
-
Step 1: Solvent Selection. Choose a solvent in which the compound has moderate solubility. For N-aryl anilines, solvents like toluene, acetone, or ethyl acetate are excellent starting points.[2] The goal is to create a saturated solution at a slightly elevated temperature, which upon slow cooling or evaporation, will become supersaturated, promoting gradual crystal growth over rapid precipitation.
-
Step 2: Preparation. Dissolve a small quantity of 2,6-Difluoro-N-(2-nitrophenyl)aniline in the chosen solvent in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Step 3: Evaporation. Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation, allowing large, well-ordered crystals to form over several days. Place the vial in a vibration-free environment.
-
Step 4: Harvesting. Once crystals of suitable size (0.1-0.3 mm) are observed, carefully extract them using a cryoloop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[2]
2. Data Collection: Interrogating the Crystal with X-rays
Data collection is performed on a single-crystal X-ray diffractometer.
-
Step 1: Crystal Mounting. Mount the oil-coated crystal onto a goniometer head. The crystal is then flash-cooled to approximately 100 K in a stream of cold nitrogen gas. This critical step minimizes atomic thermal vibrations and mitigates radiation damage, leading to a higher quality diffraction pattern.[2]
-
Step 2: Instrument Setup. Utilize a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The choice depends on the crystal's composition and size. The detector is positioned to achieve optimal resolution of the diffraction spots.
-
Step 3: Data Acquisition. A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern software automates this process, calculating the optimal data collection strategy to ensure high completeness and redundancy of the dataset.
3. Structure Solution and Refinement
The collected diffraction data, which is essentially a map of the reciprocal space, is then processed to generate the final three-dimensional structure. This process involves solving the "phase problem" and refining the atomic model against the experimental data.
Structural Analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline
While a definitive structure for the title compound is not publicly available, we can predict its key features based on established principles of conformational analysis and data from closely related analogues.[3] The primary structural characteristic will be the conformation of the two phenyl rings relative to each other, defined by the C-N-C bridge.
The steric clash between the ortho-fluorine atoms on one ring and the ortho-nitro group on the other will force the molecule into a significantly twisted conformation. This is a classic example of steric strain dictating molecular shape.[4] The dihedral angle between the mean planes of the two aromatic rings is expected to be large, likely in the range of 60-90°. This twisting minimizes repulsive interactions but also reduces π-conjugation across the C-N-C bridge.
Comparative Crystallographic Analysis
To contextualize the structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline, we compare its expected parameters with those of experimentally determined analogues. We selected 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline as a key comparator due to its similar ortho-dihalogen substitution pattern, which provides a strong basis for understanding steric effects.[5]
| Parameter | 2,6-Difluoro-N-(2-nitrophenyl)aniline (Predicted) | 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline[5] | N-Phenylaniline (Unsubstituted) |
| Ring Dihedral Angle | Expected > 60° | 81.8° / 89.3° | ~45° |
| C-N Bond Lengths | ~1.42 - 1.44 Å | ~1.45 Å | ~1.41 Å |
| Intramolecular H-Bond | Possible N-H···O (nitro) | Not Applicable | Not Applicable |
| Intermolecular Interactions | C-H···F, C-H···O, π-π stacking | C-H···O, Cl···O contacts | N-H···π, C-H···π |
Analysis of Comparative Data:
-
Dihedral Angles: The severe twist observed in the dichloro-analogue (81-89°) is driven by the bulky ortho-chlorine atoms.[5] While fluorine is smaller than chlorine, the combined steric pressure from two ortho-fluorines and an ortho-nitro group in the title compound is substantial, leading to a prediction of a similarly large dihedral angle (>60°). This is significantly more twisted than the unsubstituted N-phenylaniline.
-
Bond Lengths: The C-N bond lengths in the dichloro-analogue are elongated (~1.45 Å) compared to a typical C-N single bond, indicating reduced double-bond character due to the lack of conjugation across the twisted bridge.[5] A similar effect is anticipated for the title compound.
-
Key Interactions: In the title compound, an intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of the ortho-nitro group is highly probable. This interaction would create a stable six-membered ring-like structure, further influencing the overall conformation. In the solid state, intermolecular interactions will likely be dominated by weak C-H···O and C-H···F hydrogen bonds, which will guide the crystal packing.[5]
Trustworthiness: A Self-Validating System
The integrity of a crystal structure is paramount. The refinement process includes several statistical indicators that validate the quality of the final model against the experimental diffraction data. These metrics ensure the trustworthiness of the results.
-
R1 (Residual Factor): This value measures the agreement between the observed diffraction amplitudes and those calculated from the refined model. Values below 0.05 (5%) are indicative of a good quality refinement.
-
wR2 (Weighted Residual Factor): A more comprehensive measure of agreement that includes all reflection data.
-
Goodness-of-Fit (GoF): This parameter should be close to 1.0 for a well-refined structure, indicating that the model accurately fits the data and is appropriately weighted.
A protocol that reports these values transparently provides a self-validating system, allowing researchers to critically assess the quality and reliability of the crystallographic data.
Conclusion
The X-ray crystallographic analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, guided by the robust protocol detailed herein, is expected to reveal a molecule with a highly twisted conformation. This structure is a direct consequence of the significant steric strain imposed by its ortho-substituents. Comparative analysis with structurally related compounds, such as its dichloro-analogue, provides a powerful predictive tool, suggesting a large inter-ring dihedral angle and the presence of a stabilizing intramolecular N-H···O hydrogen bond. The detailed structural insights gained from such an analysis are critical for drug development professionals and materials scientists seeking to understand and engineer the properties of substituted diphenylamines at the molecular level.
References
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Kazmierski, W. M., et al. Conformational Analysis of Beta-Methyl-Para-Nitrophenylalanine Stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR Spectroscopy and Conformational Energy Calculations. PubMed. Available from: [Link]
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Gurbanov, A. V., et al. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. PubMed Central. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-N-(2-nitrophenyl)aniline
This document provides a detailed protocol for the proper handling and disposal of 2,6-Difluoro-N-(2-nitrophenyl)aniline. As a halogenated nitroaromatic compound, this substance requires rigorous safety measures and adherence to specific waste management protocols to ensure the safety of laboratory personnel and environmental protection. This guide synthesizes data from analogous chemical structures and regulatory standards to provide a robust operational framework.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
The toxicological properties are inferred from structurally similar compounds such as 2,6-difluoroaniline, various difluoro-nitroanilines, and o-nitroaniline.[2][3][4][5][6] The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Inferred Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | pictogram | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][6] |
| Skin Corrosion/Irritation | pictogram | Warning | H315: Causes skin irritation.[2][3][6] |
| Serious Eye Damage/Irritation | pictogram | Warning | H319: Causes serious eye irritation.[2][3][6] |
| Flammability | pictogram | Warning | Based on related anilines, may be a combustible liquid.[4][7] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's inferred toxicity, particularly via inhalation and dermal contact, robust protective measures are mandatory.
Engineering Controls: All handling of 2,6-Difluoro-N-(2-nitrophenyl)aniline, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8] The laboratory must be equipped with an accessible eyewash station and safety shower.[2]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to prevent skin and eye contact.
| Equipment | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber, inspected prior to use). | Prevents dermal absorption, a primary exposure route for anilines.[8] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and vapors that cause serious eye irritation.[2][8] |
| Body Protection | Flame-retardant lab coat and additional chemical-resistant apron if handling larger quantities. | Protects skin from contamination and potential thermal hazards.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[2][8] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. As a fluorinated compound, 2,6-Difluoro-N-(2-nitrophenyl)aniline is classified as a halogenated organic waste .[1]
Step-by-Step Collection Procedure:
-
Container Selection: Obtain a dedicated, leak-proof, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[1] The container must be in good condition and compatible with the chemical.
-
Labeling: Immediately label the container with the full chemical name, "2,6-Difluoro-N-(2-nitrophenyl)aniline," and the approximate quantity. Affix the appropriate hazard symbols (e.g., "Harmful/Toxic," "Irritant").
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid waste or materials heavily contaminated (e.g., weighing paper, gloves, absorbent pads used for minor spills) and place them directly into the halogenated waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid halogenated waste container. Do not mix with non-halogenated solvents.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-proof sharps container, which is then placed inside the larger hazardous waste container.
-
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] This temporary storage location should be a designated satellite accumulation area.
-
Chemical Incompatibility: Under no circumstances should this waste be mixed with the following:
Waste Segregation Workflow
Caption: Decision workflow for proper waste segregation.
Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2] Use non-sparking tools for cleanup.[2][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: Remove and dispose of any contaminated PPE in the hazardous waste container. Wash hands and any affected skin areas thoroughly. Seek medical attention if symptoms of exposure occur.[2][5]
Final Disposal Pathway
The ultimate disposal of 2,6-Difluoro-N-(2-nitrophenyl)aniline must be conducted by a licensed and approved hazardous waste disposal facility.
-
Regulatory Framework: As a halogenated organic compound, this chemical falls under regulations that restrict land disposal.[13][14][15]
-
Recommended Technology: The preferred and most effective disposal method is high-temperature incineration.[16] This thermal destruction process breaks down the halogenated organic molecules, preventing their persistence in the environment. The incineration facility must be equipped with appropriate scrubbers to handle potentially hazardous combustion byproducts like nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[2]
-
Institutional Protocol: Never attempt to dispose of this chemical down the drain or in regular trash.[2] All waste containers must be handed over to your institution's EHS department for consolidation and shipment to a certified disposal vendor.
This guide provides a comprehensive framework for the safe management of 2,6-Difluoro-N-(2-nitrophenyl)aniline. Adherence to these protocols is paramount for ensuring a safe laboratory environment and responsible chemical stewardship.
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A Senior Application Scientist's Guide to the Safe Handling of 2,6-Difluoro-N-(2-nitrophenyl)aniline
Hazard Identification and Risk Assessment
The chemical structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline combines a difluoroaniline moiety with a nitrophenyl group. This combination suggests a hazard profile that includes significant toxicity and potential for serious health effects. The primary hazards are anticipated to be acute toxicity through oral, dermal, and inhalation routes, as well as skin and eye irritation.[3][5][7] A critical concern with nitroaniline compounds is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[5]
| Anticipated Hazard | Rationale based on Analogous Compounds | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Difluoroaniline and nitroaniline derivatives are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][7][8] | Can cause systemic poisoning. |
| Skin and Eye Irritation | Both difluoroanilines and nitroanilines are known skin and eye irritants.[4][9] | May cause redness, pain, and in severe cases, chemical burns. |
| Methemoglobinemia | A known hazard of nitroaniline compounds.[5] | Leads to cyanosis (blueish skin), headache, dizziness, and in severe cases, can be fatal.[5] |
| Organ Damage | Prolonged or repeated exposure to nitroanilines may cause damage to organs, particularly the liver and blood-forming systems.[5][7][8] | Chronic exposure can lead to long-term health issues. |
| Flammability | Some analogous compounds, like 2,6-difluoroaniline, are flammable liquids.[4] | The presence of a nitro group can also contribute to explosive hazards under certain conditions, such as in a fire.[5] |
Engineering Controls: Your First Line of Defense
Proper engineering controls are non-negotiable when handling a compound with the anticipated hazard profile of 2,6-Difluoro-N-(2-nitrophenyl)aniline.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1][2]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order.[4]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered PPE approach is essential to prevent exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3] | Protects against splashes and potential dust, preventing severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[3] | Prevents skin contact, as the compound is expected to be harmful upon dermal absorption. |
| Body Protection | A flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator with an appropriate filter for organic vapors and particulates should be used if there is a risk of exceeding exposure limits or if handling outside of a fume hood.[2][4] | Protects against the inhalation of harmful vapors or aerosols. |
Safe Handling and Operational Workflow
A systematic approach to handling 2,6-Difluoro-N-(2-nitrophenyl)aniline is crucial. The following workflow outlines the procedural steps from preparation to post-handling.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
